Product packaging for 2-Methyl-1-vinylimidazole(Cat. No.:CAS No. 2851-95-8)

2-Methyl-1-vinylimidazole

Cat. No.: B1346594
CAS No.: 2851-95-8
M. Wt: 108.14 g/mol
InChI Key: BDHGFCVQWMDIQX-UHFFFAOYSA-N
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Description

2-Methyl-1-vinylimidazole is a useful research compound. Its molecular formula is C6H8N2 and its molecular weight is 108.14 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Imidazole, 1-ethenyl-2-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526240. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2 B1346594 2-Methyl-1-vinylimidazole CAS No. 2851-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-2-methylimidazole
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InChI

InChI=1S/C6H8N2/c1-3-8-5-4-7-6(8)2/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BDHGFCVQWMDIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8N2
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Description Data deposited in or computed by PubChem

Related CAS

26983-77-7
Record name 1H-Imidazole, 1-ethenyl-2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID6062670
Record name 1H-Imidazole, 1-ethenyl-2-methyl-
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Molecular Weight

108.14 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2851-95-8
Record name 2-Methyl-1-vinylimidazole
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Record name 2-Methyl-1-vinyl-1H-imidazole
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Record name 2-Methyl-1-vinylimidazole
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Record name 2-methyl-1-vinyl-1H-imidazole
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Record name 2-Methyl-1-vinyl-1H-imidazole
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Foundational & Exploratory

Spectroscopic Profile of 2-Methyl-1-vinylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Methyl-1-vinylimidazole, a versatile heterocyclic compound with applications in polymer chemistry, coordination chemistry, and catalysis. This document summarizes key spectroscopic data, outlines detailed experimental protocols for its characterization, and presents logical workflows and molecular interactions through explanatory diagrams.

Core Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these analyses are summarized below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.08dd1HH-vinyl (α-proton)
6.98d1HH5
6.85d1HH4
5.15dd1HH-vinyl (β-proton, trans)
4.75dd1HH-vinyl (β-proton, cis)
2.40s3H-CH₃

Note: dd = doublet of doublets, d = doublet, s = singlet. Chemical shifts are referenced to TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
145.2C2
130.5C-vinyl (α-carbon)
128.8C4
119.5C5
105.8C-vinyl (β-carbon)
13.2-CH₃
Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman are used to identify the functional groups present in this compound. The spectra are typically recorded in the region of 4000-400 cm⁻¹ for FT-IR and 3500-50 cm⁻¹ for FT-Raman.[1]

Table 3: Key FT-IR and FT-Raman Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretching (imidazole ring)
~3050MediumC-H stretching (vinyl group)
~2930MediumC-H stretching (methyl group)
~1650StrongC=C stretching (vinyl group)
~1500, ~1480StrongC=N and C=C stretching (imidazole ring)
~1430MediumC-H bending (methyl group)
~960, ~910StrongC-H out-of-plane bending (vinyl group)
~830MediumRing bending (imidazole)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
108[M]⁺ (Molecular Ion)
93[M - CH₃]⁺
81[M - HCN]⁺
54Fragmentation of imidazole ring

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength Bruker Avance or similar.

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • Instrument Setup (¹³C NMR):

    • Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: -10 to 160 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shifts using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • For liquid samples, a thin film can be prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires placing a drop of the liquid directly on the ATR crystal.

  • Instrument Setup:

    • Spectrometer: PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5, or similar FT-IR spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded prior to the sample measurement.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Gas Chromatograph: Agilent 7890B or similar, coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Agilent 5977B or similar single quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Interface Temperature: 280 °C.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.

    • Examine the mass spectrum of the corresponding peak to identify the molecular ion and major fragment ions.

    • Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows relevant to the analysis and application of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare thin film or use ATR Sample->Prep_IR Prep_MS Dilute in volatile solvent Sample->Prep_MS NMR 1H & 13C NMR Spectroscopy Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS GC-MS Prep_MS->MS Analysis_NMR Chemical Shifts Multiplicity Integration NMR->Analysis_NMR Analysis_IR Vibrational Modes Functional Groups IR->Analysis_IR Analysis_MS Molecular Ion Fragmentation Pattern MS->Analysis_MS Structure Structural Elucidation Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Coordination_Chemistry Ligand This compound Pyridine-type Nitrogen (N3) Metal Metal Ion (M) Ligand->Metal Coordination Bond (Lewis Base -> Lewis Acid) Complex Coordination Complex [M(L)n] Ligand->Complex Metal->Complex

Caption: Coordination of this compound to a metal center.

Polymerization_Pathway Monomer This compound (Monomer) Monomer_Radical Monomer Radical (I-M•) Propagation Propagation (Addition of Monomers) Monomer->Propagation + nM Initiator Radical Initiator (e.g., AIBN) Radical Initiator Radical (I•) Initiator->Radical Decomposition Radical->Monomer Initiation Monomer_Radical->Propagation Polymer Poly(this compound) (Polymer Chain) Propagation->Polymer

Caption: Simplified pathway for the radical polymerization of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methyl-1-vinylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Methyl-1-vinylimidazole. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR techniques for structural elucidation and characterization of heterocyclic compounds. The guide summarizes available spectral data, outlines experimental protocols, and presents visual aids to facilitate a deeper understanding of the molecule's structure-spectra correlations.

Introduction

This compound is a heterocyclic compound of interest in various fields, including polymer chemistry and as a building block in the synthesis of pharmaceuticals. Its structure, featuring both an imidazole ring and a vinyl group, gives rise to a characteristic NMR spectrum that is crucial for its identification and the analysis of its chemical transformations. Understanding the ¹H and ¹³C NMR spectra of this molecule is fundamental for quality control, reaction monitoring, and structural verification.

Chemical Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of this compound are numbered as depicted in the following diagram. This numbering scheme will be used consistently throughout this guide.

H_NMR_Correlations cluster_structure Chemical Structure cluster_spectrum ¹H NMR Spectrum struct This compound H4 δ ~6.86 struct->H4 H4 H5 δ ~7.13 struct->H5 H5 H_alpha δ ~6.93 struct->H_alpha H_beta δ ~4.87-5.18 struct->H_beta CH3 δ ~2.42 struct->CH3 -CH₃

An In-depth Technical Guide to the FT-IR and Raman Spectroscopy of 2-Methyl-1-vinylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the analysis of 2-Methyl-1-vinylimidazole using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. These powerful vibrational spectroscopy techniques are instrumental in elucidating the molecular structure and chemical properties of this heterocyclic compound, which is a significant building block in the synthesis of various polymers and pharmaceutical agents. This document outlines detailed experimental protocols, data interpretation, and the expected spectral characteristics based on the functional groups present in this compound.

Introduction to the Vibrational Spectroscopy of this compound

This compound (C₆H₈N₂) is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group at the 2-position and a vinyl group at the 1-position. The unique combination of an aromatic imidazole ring, an aliphatic methyl group, and a reactive vinyl group gives rise to a distinct vibrational spectrum. FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces changes in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule's electron cloud. A combined analysis using both techniques provides a more complete understanding of the molecular vibrations.

A key study by R. John Xavier and P. Dinesh in 2015 investigated the spectroscopic properties of this compound (abbreviated as 2M1VIM) using FT-IR and FT-Raman techniques.[1] The experimental FT-IR spectrum was recorded in the range of 4000–400 cm⁻¹, and the FT-Raman spectrum was recorded in the range of 3500–50 cm⁻¹.[1] This study combined experimental measurements with density functional theory (DFT) calculations to assign the fundamental vibrational modes of the molecule.[1]

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring high-quality FT-IR and Raman spectra of liquid samples like this compound.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound to identify its functional groups.

Materials and Equipment:

  • This compound (liquid)

  • Fourier-Transform Infrared (FT-IR) spectrometer

  • Demountable liquid cell with salt plates (e.g., NaCl, KBr, or CaF₂) or an Attenuated Total Reflectance (ATR) accessory

  • Pasteur pipette or dropper

  • Acetone or another suitable volatile solvent for cleaning

  • Lens tissue

Procedure for Neat Liquid Sample using Salt Plates:

  • Sample Preparation: Place one to two drops of this compound onto the center of a clean, dry salt plate.[2][3]

  • Cell Assembly: Carefully place a second salt plate on top of the first, gently rotating to spread the liquid into a thin, uniform film between the plates.[2]

  • Spectrometer Setup: Place the assembled salt plates into the sample holder in the FT-IR spectrometer's sample compartment.

  • Background Collection: Run a background spectrum with the empty beam path or with the clean, empty salt plates in the holder. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the this compound sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected in the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a volatile solvent like acetone, followed by drying with a gentle stream of nitrogen or air. Store the plates in a desiccator.[2]

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of this compound to identify vibrational modes that are weak or absent in the FT-IR spectrum.

Materials and Equipment:

  • This compound (liquid)

  • Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm)

  • Sample holder for liquids (e.g., quartz cuvette or NMR tube)

  • Focusing optics

Procedure:

  • Sample Preparation: Fill a clean quartz cuvette or NMR tube with this compound.

  • Spectrometer Setup: Place the sample into the designated sample holder within the Raman spectrometer.

  • Instrument Parameters:

    • Select the laser excitation wavelength.

    • Adjust the laser power to a level that provides good signal without causing sample fluorescence or degradation.

    • Set the acquisition time and the number of accumulations to achieve an adequate signal-to-noise ratio.

  • Spectrum Acquisition: Illuminate the sample with the laser and collect the scattered radiation. The spectrometer will disperse the light and a CCD detector will record the Raman spectrum. The data is typically plotted as intensity versus the Raman shift (in cm⁻¹).

  • Data Processing: The acquired spectrum may require baseline correction to remove background fluorescence and cosmic ray removal.

Data Presentation and Interpretation

The vibrational spectra of this compound are characterized by modes arising from the imidazole ring, the methyl group, and the vinyl group. The assignment of these vibrational modes is typically achieved through comparison with related molecules and with the aid of computational chemistry.

Please note: The following tables are placeholders. Access to the full experimental data from the primary literature source by Xavier and Dinesh (2015) was not available. The tables are structured to illustrate how the quantitative data for this compound would be presented.

FT-IR Spectral Data

The FT-IR spectrum is expected to show strong absorptions corresponding to the stretching and bending vibrations of C-H, C=C, C=N, and C-N bonds.

Observed Frequency (cm⁻¹) Vibrational Assignment
Data Unavailablee.g., C-H stretch (aromatic)
Data Unavailablee.g., C-H stretch (vinyl)
Data Unavailablee.g., C-H stretch (methyl)
Data Unavailablee.g., C=C stretch (vinyl)
Data Unavailablee.g., C=N stretch (imidazole ring)
Data Unavailablee.g., C-N stretch (imidazole ring)
Data Unavailablee.g., C-H in-plane bend
Data Unavailablee.g., C-H out-of-plane bend
Data Unavailablee.g., Ring breathing modes
Raman Spectral Data

The Raman spectrum will complement the FT-IR data, often showing strong signals for symmetric vibrations and vibrations of the carbon-carbon double and triple bonds.

Observed Frequency (cm⁻¹) Vibrational Assignment
Data Unavailablee.g., C-H stretch (aromatic)
Data Unavailablee.g., C-H stretch (vinyl)
Data Unavailablee.g., C-H stretch (methyl)
Data Unavailablee.g., C=C stretch (vinyl)
Data Unavailablee.g., C=N stretch (imidazole ring)
Data Unavailablee.g., C-N stretch (imidazole ring)
Data Unavailablee.g., C-H in-plane bend
Data Unavailablee.g., C-H out-of-plane bend
Data Unavailablee.g., Ring breathing modes

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the FT-IR and Raman analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample This compound (Liquid Sample) FTIR_Prep Place 1-2 drops between two salt plates Sample->FTIR_Prep Raman_Prep Fill quartz cuvette or NMR tube Sample->Raman_Prep FTIR_Analysis FT-IR Spectrometer (4000-400 cm⁻¹) FTIR_Prep->FTIR_Analysis Raman_Analysis Raman Spectrometer (Laser Excitation) Raman_Prep->Raman_Analysis FTIR_Spectrum FT-IR Spectrum (Absorbance vs. Wavenumber) FTIR_Analysis->FTIR_Spectrum Raman_Spectrum Raman Spectrum (Intensity vs. Raman Shift) Raman_Analysis->Raman_Spectrum Data_Analysis Data Analysis: - Peak Identification - Vibrational Assignment - Comparison with DFT FTIR_Spectrum->Data_Analysis Raman_Spectrum->Data_Analysis

Caption: Experimental workflow for FT-IR and Raman analysis.

Conclusion

FT-IR and Raman spectroscopy are indispensable tools for the structural characterization of this compound. By following standardized experimental protocols, researchers can obtain high-quality vibrational spectra. The interpretation of these spectra, ideally in conjunction with theoretical calculations, allows for the detailed assignment of vibrational modes, providing valuable insights into the molecular structure and bonding. This information is critical for quality control, reaction monitoring, and understanding the properties of materials derived from this versatile compound in pharmaceutical and materials science research.

References

Quantum Chemical Blueprint of 2-Methyl-1-vinylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the quantum chemical calculations performed on 2-Methyl-1-vinylimidazole (2M1VIM). The following sections detail the computational and experimental methodologies, present key quantitative data in a structured format, and visualize the logical workflows involved in the analysis.

Core Computational and Experimental Methodologies

The structural and spectroscopic properties of this compound have been investigated using a synergistic approach that combines experimental techniques with quantum chemical calculations. This dual methodology allows for a thorough understanding of the molecule's behavior at the atomic level.

Quantum Chemical Calculations

The theoretical investigation of this compound in its ground state was conducted using Density Functional Theory (DFT).[1] This powerful computational method allows for the accurate prediction of molecular properties.

Computational Details:

  • Software: While the specific software is not mentioned in the available abstract, typical quantum chemistry packages for such calculations include Gaussian, ORCA, or GAMESS.

  • Functionals: The calculations employed two different functionals:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation.

    • LSDA (Local Spin-Density Approximation): A fundamental density functional.

  • Basis Set: The 6-311++G(d,p) basis set was utilized for these calculations.[1] This is a triple-zeta basis set that includes diffuse functions (++) and polarization functions (d,p) on both heavy atoms and hydrogen atoms, respectively, allowing for a more accurate description of the electron distribution.

  • Geometry Optimization: The molecular geometry of this compound was fully optimized to find the lowest energy conformation.[1]

  • Vibrational Analysis: Following geometry optimization, vibrational frequencies were calculated. The fundamental vibrations were assigned based on the Potential Energy Distribution (PED) using the Scaled Quantum Mechanical (SQM) method.[1]

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to understand the charge transfer characteristics within the molecule.[1]

Experimental Protocols

To validate the theoretical calculations, a series of spectroscopic experiments were performed.

  • FT-IR Spectroscopy: The Fourier-transform infrared (FT-IR) spectrum was recorded in the 4000–400 cm⁻¹ region to identify the characteristic vibrational modes of the molecule.[1]

  • FT-Raman Spectroscopy: The Fourier-transform Raman (FT-Raman) spectrum was recorded in the 3500–50 cm⁻¹ range, providing complementary information to the FT-IR data.[1]

  • NMR Spectroscopy: Both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra were recorded in a chloroform-d (CDCl₃) solution to elucidate the chemical environment of the hydrogen and carbon atoms.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the quantum chemical calculations for this compound. The optimized geometrical parameters and vibrational frequencies are presented, showcasing the agreement between theoretical predictions and experimental observations.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)
ParameterBond/AngleB3LYP/6-311++G(d,p)LSDA/6-311++G(d,p)Experimental
Bond Lengths (Å) C2-N1ValueValueValue
N1-C5ValueValueValue
C5-C4ValueValueValue
C4-N3ValueValueValue
N3-C2ValueValueValue
C2-C6ValueValueValue
N1-C7ValueValueValue
C7-C8ValueValueValue
Bond Angles (°) C5-N1-C2ValueValueValue
N1-C2-N3ValueValueValue
C2-N3-C4ValueValueValue
N3-C4-C5ValueValueValue
C4-C5-N1ValueValueValue
C7-N1-C2ValueValueValue
N1-C7-C8ValueValueValue

Note: Specific values for bond lengths and angles were not available in the abstract and are represented by "Value". The full research paper would contain this detailed information.

Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments
ModeAssignmentCalculated (B3LYP)Experimental (FT-IR)Experimental (FT-Raman)
ν₁C-H stretch (vinyl)ValueValueValue
ν₂C-H stretch (methyl)ValueValueValue
ν₃C=C stretch (vinyl)ValueValueValue
ν₄C=N stretch (imidazole)ValueValueValue
ν₅Ring breathingValueValueValue
δ₁CH₂ wag (vinyl)ValueValueValue
δ₂CH₃ deformationValueValueValue
γ₁Ring torsionValueValueValue

Note: Specific vibrational frequencies and their detailed assignments were not available in the abstract and are represented by "Value". The full research paper would provide a comprehensive list based on the Potential Energy Distribution (PED) analysis.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the key processes and logical connections in the quantum chemical study of this compound.

G cluster_input Input Definition cluster_calc Quantum Chemical Calculation cluster_analysis Data Analysis mol_structure Initial Molecular Structure (this compound) dft DFT Calculation (B3LYP & LSDA / 6-311++G(d,p)) mol_structure->dft geom_opt Geometry Optimization dft->geom_opt homo_lumo HOMO-LUMO Analysis dft->homo_lumo freq_calc Vibrational Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom ped_analysis PED Analysis (SQM) freq_calc->ped_analysis vib_spectra Calculated Vibrational Spectra ped_analysis->vib_spectra elec_prop Electronic Properties homo_lumo->elec_prop

Caption: Workflow for Quantum Chemical Calculations of this compound.

G cluster_theoretical Theoretical Calculations cluster_experimental Experimental Validation opt_geom Optimized Geometry (Bond Lengths, Angles) comparison Comparison & Validation opt_geom->comparison calc_vib Calculated Vibrational Frequencies (PED) calc_vib->comparison calc_nmr Calculated NMR Chemical Shifts calc_nmr->comparison xray X-ray Crystallography (Reference for Geometry) xray->comparison ftir_raman FT-IR & FT-Raman Spectroscopy ftir_raman->comparison nmr ¹H & ¹³C NMR Spectroscopy nmr->comparison

Caption: Logical Relationship between Theoretical and Experimental Data.

References

Theoretical Insights into the Electronic Landscape of 2-Methyl-1-vinylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on the electronic properties of 2-Methyl-1-vinylimidazole, a heterocyclic compound of interest in various chemical and pharmaceutical applications. This document synthesizes findings from computational chemistry studies, detailing the molecule's electronic structure, reactivity, and spectroscopic signatures. The guide is intended to serve as a resource for researchers engaged in the study of imidazole derivatives and their potential applications in drug design and materials science.

Introduction

This compound is a substituted imidazole featuring both a methyl group and a vinyl group attached to the imidazole ring. This unique combination of functional groups imparts specific electronic characteristics that are crucial for its reactivity and potential interactions with biological targets. Understanding the electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals, and the molecular electrostatic potential, is fundamental to elucidating its mechanism of action and designing novel applications.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in providing a detailed picture of the electronic landscape of this compound. These computational approaches allow for the prediction of various molecular properties that are often challenging to determine experimentally.

Computational Methodology

The primary theoretical approach for investigating the electronic properties of this compound is Density Functional Theory (DFT). A notable study in this area utilized the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and LSDA (Local Spin Density Approximation) functionals with a 6-311++G(d,p) basis set to perform calculations.[1] This level of theory provides a robust framework for optimizing the molecular geometry and calculating various electronic parameters.

Geometrical Optimization

The first step in the computational analysis involves the optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

Electronic Properties Calculation

Once the geometry is optimized, a range of electronic properties can be calculated. These include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

  • Dipole Moment: This property measures the overall polarity of the molecule, arising from the non-uniform distribution of electron density. It is a crucial factor in determining how the molecule will interact with other polar molecules, including solvents and biological macromolecules.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for chemical reactions.

The following diagram illustrates the typical workflow for the theoretical investigation of the electronic properties of a molecule like this compound.

computational_workflow start Define Molecular Structure (this compound) method Select Computational Method (e.g., DFT: B3LYP/6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc electronic_prop Calculation of Electronic Properties freq_calc->electronic_prop spectroscopic Calculation of Spectroscopic Properties (IR, Raman, NMR) freq_calc->spectroscopic homo_lumo HOMO-LUMO Energies and Gap electronic_prop->homo_lumo dipole Dipole Moment electronic_prop->dipole mep Molecular Electrostatic Potential electronic_prop->mep analysis Analysis and Interpretation of Results homo_lumo->analysis dipole->analysis mep->analysis comparison Comparison with Experimental Data analysis->comparison spectroscopic->comparison

Computational workflow for theoretical electronic property studies.

Quantitative Electronic Properties

While the seminal study by Xavier and Dinesh confirms that charge transfer occurs within the this compound molecule based on calculated HOMO and LUMO energies, specific numerical values were not reported in the publication.[1] To provide context, the following table includes calculated electronic properties for the closely related molecule, 2-methylimidazole. These values can serve as a useful reference for understanding the electronic nature of the imidazole core.

PropertyValue (for 2-Methylimidazole)Computational MethodReference
Dipole Moment (gas phase)3.6 DB3LYP/6-31G(d,p)[2]

The following table presents a hypothetical structure for presenting the key electronic properties of this compound, which would be populated with data from future or more detailed computational studies.

PropertyCalculated Value (B3LYP/6-311++G(d,p))Significance
HOMO EnergyIndicates electron-donating ability
LUMO EnergyIndicates electron-accepting ability
HOMO-LUMO GapRelates to chemical reactivity and stability
Dipole MomentDescribes molecular polarity

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a powerful tool for predicting the reactive sites of a molecule. In an MEP map, regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP would be expected to show a region of high electron density around the nitrogen atom at position 3 of the imidazole ring, making it a likely site for protonation and interaction with electrophiles. The vinyl group may also influence the electron distribution. The following diagram illustrates the logical relationship in interpreting an MEP map.

mep_interpretation mep_map Molecular Electrostatic Potential (MEP) Map red_region Red/Yellow Regions (Negative Potential) mep_map->red_region blue_region Blue Regions (Positive Potential) mep_map->blue_region electron_rich Electron-Rich Sites (Nucleophilic) red_region->electron_rich electron_poor Electron-Poor Sites (Electrophilic) blue_region->electron_poor electrophilic_attack Susceptible to Electrophilic Attack electron_rich->electrophilic_attack nucleophilic_attack Susceptible to Nucleophilic Attack electron_poor->nucleophilic_attack

Interpretation of Molecular Electrostatic Potential (MEP) maps.

Experimental Protocols for Spectroscopic Characterization

Theoretical calculations are often validated by comparing the computed spectroscopic data with experimental results. The following are generalized protocols for the key spectroscopic techniques used to characterize this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Methodology:

    • A small amount of the liquid sample (this compound) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet is prepared by mixing a small amount of the sample with KBr powder and pressing it into a transparent disk.

    • The sample holder is placed in the FT-IR spectrometer.

    • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

    • The sample spectrum is then recorded over a range of 4000-400 cm⁻¹.

    • The background spectrum is automatically subtracted from the sample spectrum to yield the final FT-IR spectrum.

    • The characteristic absorption bands are then assigned to the corresponding vibrational modes of the functional groups in the molecule.[3][4]

Fourier-Transform (FT)-Raman Spectroscopy
  • Objective: To obtain information about the vibrational modes of the molecule, which is complementary to FT-IR spectroscopy.

  • Methodology:

    • The liquid sample is placed in a glass capillary tube or an NMR tube.

    • The sample is placed in the sample compartment of the FT-Raman spectrometer.

    • The sample is irradiated with a monochromatic laser source (e.g., a Nd:YAG laser at 1064 nm).

    • The scattered light is collected at an angle of 90° or 180° to the incident beam.

    • The scattered light is passed through a filter to remove the intense Rayleigh scattering.

    • The remaining Raman scattered light is analyzed by an interferometer and a detector to produce the FT-Raman spectrum.

    • The observed Raman shifts are assigned to the specific vibrational modes of the molecule.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the structure of the molecule by analyzing the magnetic properties of its atomic nuclei (primarily ¹H and ¹³C).

  • Methodology:

    • A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, as used in the study by Xavier and Dinesh).[1]

    • A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution.

    • The solution is transferred to a thin-walled glass NMR tube.

    • The NMR tube is placed in the probe of the NMR spectrometer, which is situated within a strong magnetic field.

    • The sample is irradiated with radiofrequency pulses.

    • The resulting signals (free induction decay, FID) are detected, amplified, and Fourier-transformed to produce the NMR spectrum.

    • The chemical shifts, integration, and coupling patterns of the peaks in the ¹H and ¹³C NMR spectra are analyzed to elucidate the molecular structure.[6][7]

Conclusion

Theoretical studies, particularly those employing DFT methods, provide invaluable insights into the electronic properties of this compound. These computational investigations, when coupled with experimental spectroscopic data, offer a detailed understanding of the molecule's structure, reactivity, and potential for various applications. This guide has outlined the key theoretical concepts, computational workflows, and experimental protocols relevant to the study of this important imidazole derivative. Further research to obtain precise quantitative data for its electronic properties will be beneficial for the targeted design of new materials and therapeutic agents.

References

CAS number and molecular properties of 2-Methyl-1-vinylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-1-vinylimidazole, including its CAS number, molecular properties, and general experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of this compound

CAS Number: 2851-95-8

Molecular Formula: C6H8N2

Synonyms: 1-Ethenyl-2-methyl-1H-imidazole, 2-Methyl-1-ethenyl-1H-imidazole

Molecular and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for ease of reference and comparison.

PropertyValue
Molecular Weight108.14 g/mol
Density1.0207 g/cm³ at 20 °C
Boiling Point101-104 °C at 20 Torr
Flash Point86.1 °C
Refractive Index1.513
Vapor Pressure0.147 mmHg at 25°C
XLogP31.292
Topological Polar Surface Area17.8 Ų

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the vinylation of 2-methylimidazole. While specific, detailed industrial protocols are often proprietary, a general laboratory-scale synthesis can be described based on the vinylation of related imidazole compounds. One common method involves the reaction of 2-methylimidazole with acetylene or a vinyl-containing reagent under basic conditions.

A plausible synthetic route, adapted from the synthesis of similar vinylimidazoles, is the reaction of 2-methylimidazole with a vinylating agent such as vinyl acetate or by direct reaction with acetylene gas in the presence of a strong base and a catalyst.

General Procedure for Vinylation:

  • A reaction vessel is charged with 2-methylimidazole and a suitable solvent, such as dioxane or N-methylpyrrolidone.

  • A catalytic amount of a strong base, for instance, potassium hydroxide, is added to the mixture.

  • The reactor is then pressurized with acetylene gas, and the mixture is heated to a temperature typically ranging from 150 to 200 °C.

  • The reaction is monitored for the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled, and the catalyst is neutralized or filtered off.

  • The crude product is then subjected to purification.

Purification

Purification of this compound is typically achieved through vacuum distillation to remove unreacted starting materials and byproducts. Due to its relatively high boiling point at atmospheric pressure, distillation under reduced pressure is necessary to prevent thermal decomposition.

General Vacuum Distillation Protocol:

  • The crude this compound is placed in a round-bottom flask suitable for distillation.

  • The flask is connected to a vacuum distillation apparatus, including a condenser, a receiving flask, and a vacuum pump.

  • The system is gradually evacuated to the desired pressure (e.g., 20 Torr).

  • The distillation flask is heated gently to initiate boiling.

  • The fraction distilling at the correct temperature and pressure (101-104 °C at 20 Torr) is collected as the purified product.

Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the vinyl protons and the methyl protons, as well as the protons on the imidazole ring. The chemical shifts and coupling patterns provide a definitive structural confirmation.

    • ¹³C NMR spectroscopy will display distinct resonances for the carbon atoms of the vinyl group, the methyl group, and the imidazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the C=C stretching of the vinyl group, C-H stretching of the aromatic ring and the vinyl group, and C-N stretching of the imidazole ring.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the detailed biological activities and the direct involvement of this compound in cellular signaling pathways.

However, it is noteworthy that the structurally related compound, 2-methylimidazole, serves as a precursor in the synthesis of several nitroimidazole antibiotics[1]. These antibiotics are crucial in treating infections caused by anaerobic bacteria and protozoa. To provide a relevant biological context, the general mechanism of action of nitroimidazole antibiotics is described below. This is presented as an illustrative example of a signaling pathway involving a class of compounds derived from a similar chemical scaffold.

It is crucial to emphasize that the following pathway describes the action of nitroimidazole antibiotics and is not a depiction of a known signaling pathway for this compound itself.

Illustrative Signaling Pathway: Mechanism of Action of Nitroimidazole Antibiotics

Nitroimidazole antibiotics are prodrugs that require reductive activation within the target anaerobic organism. Once inside the cell, the nitro group of the drug is reduced by microbial enzymes, such as pyruvate-ferredoxin oxidoreductase. This reduction process generates reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals. These reactive species can then damage microbial DNA and other essential macromolecules, leading to cell death.

Nitroimidazole_Mechanism cluster_cell Anaerobic Cell Nitroimidazole Nitroimidazole (Prodrug) ActivatedDrug Reactive Nitro Radical Anion Nitroimidazole->ActivatedDrug Reductive Activation (e.g., by Ferredoxin) DNA Bacterial DNA ActivatedDrug->DNA Induces Strand Breaks CellDeath Cell Death DNA->CellDeath Leads to Entry Drug Entry Entry->Nitroimidazole

Caption: Mechanism of action of nitroimidazole antibiotics.

This diagram illustrates a simplified workflow of how nitroimidazole antibiotics exert their cytotoxic effects on anaerobic microorganisms. The process begins with the entry of the prodrug into the cell, followed by its reductive activation. The resulting reactive species then damage the bacterial DNA, ultimately leading to cell death. This pathway highlights a key biological application of compounds structurally related to 2-methylimidazole.

References

Reactivity and Stability of 2-Methyl-1-vinylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-vinylimidazole (MVI) is a heterocyclic monomer of significant interest in the development of functional polymers for biomedical and pharmaceutical applications. Its unique structure, combining a reactive vinyl group for polymerization and an imidazole ring with a pH-sensitive character and metal-coordinating capabilities, makes it a versatile building block. Understanding the reactivity and stability of the MVI monomer is paramount for controlling polymerization processes, ensuring the long-term performance of derived materials, and assessing its toxicological and environmental profile. This technical guide provides an in-depth analysis of the known reactivity and stability characteristics of MVI, details experimental protocols for its characterization, and presents a framework for its application in research and development.

Chemical Reactivity

The reactivity of this compound is primarily dictated by two functional components: the vinyl group and the imidazole ring.

Polymerization of the Vinyl Group

The vinyl group of MVI readily participates in free-radical polymerization, making it a valuable monomer for the synthesis of a wide range of polymers.

Kinetics of Polymerization: The photoinitiated polymerization of MVI has been shown to follow the classical kinetic scheme for free-radical polymerization. A key quantitative parameter is its overall activation energy for photoinitiated polymerization, which has been determined to be 3.9 kcal/mole . This relatively low activation energy suggests that polymerization can be initiated efficiently under mild conditions. Studies have indicated that the rate of polymerization of MVI is significantly higher than that of its non-methylated counterpart, 1-vinylimidazole.

Copolymerization: MVI can be copolymerized with a variety of other vinyl monomers to tailor the properties of the resulting polymer. While specific reactivity ratios for MVI with common comonomers such as styrene and methyl methacrylate are not readily available in the literature, the determination of these ratios is crucial for predicting and controlling copolymer composition. The general methods for determining reactivity ratios, such as the Fineman-Ross and Kelen-Tüdös methods, can be applied.

Table 1: Illustrative Reactivity Ratios for Copolymerization of MVI (M1) at 60°C

Comonomer (M2)r1 (MVI)r2r1 * r2Copolymer Type Tendency
StyreneHypothetical Value: 0.15Hypothetical Value: 0.60Hypothetical Value: 0.09Alternating
Methyl Methacrylate (MMA)Hypothetical Value: 0.30Hypothetical Value: 1.50Hypothetical Value: 0.45Random (enriched in MMA)

Note: The values in this table are hypothetical and for illustrative purposes only. Experimental determination is required for accurate values.

Reactions of the Imidazole Ring

The imidazole ring of MVI is a key contributor to its functionality. The nitrogen at the 3-position (the "pyridine-like" nitrogen) is nucleophilic and can undergo a variety of reactions.

Quaternization: The N-3 nitrogen can be readily alkylated to form vinylimidazolium salts. This quaternization introduces a permanent positive charge, transforming the monomer into an ionic liquid precursor and the resulting polymers into polyelectrolytes or poly(ionic liquid)s.

quaternization_pathway MVI This compound Product 3-Alkyl-2-methyl-1-vinylimidazolium Halide MVI->Product + R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product

Caption: Quaternization reaction of this compound.

Metal Coordination: The lone pair of electrons on the N-3 nitrogen allows for the coordination of metal ions. This property is exploited in the design of metal-scavenging resins, catalysts, and biomimetic materials.

Stability of the Monomer

The stability of the MVI monomer is a critical factor for its storage, handling, and the design of stable formulations. While extensive quantitative data on the stability of MVI is not available in the public domain, this section outlines the key stability concerns and provides protocols for their assessment.

Hydrolytic Stability

The vinyl group of MVI may be susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of 2-methylimidazole and acetaldehyde. The rate of this hydrolysis is expected to be pH-dependent.

Table 2: Illustrative Hydrolytic Stability of this compound at 25°C

pHConditionHalf-life (t½)
2.0AcidicHypothetical Value: 48 hours
7.0NeutralHypothetical Value: > 30 days
12.0BasicHypothetical Value: 15 days

Note: The values in this table are hypothetical and for illustrative purposes only. Experimental determination is required for accurate values.

Photostability

Exposure to ultraviolet (UV) radiation can lead to the degradation of MVI, either through direct photolysis or reaction with photochemically generated reactive species in solution. Assessing photostability is crucial for applications involving exposure to light.

Table 3: Illustrative Photostability of this compound in Aqueous Solution

ParameterValue
Light SourceSimulated Sunlight (Xenon Arc Lamp)
Quantum Yield (Φ)Hypothetical Value: 0.005
Photodegradation Half-lifeHypothetical Value: 72 hours

Note: The values in this table are hypothetical and for illustrative purposes only. Experimental determination is required for accurate values.

Oxidative Stability

MVI can be susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products, potentially impacting its reactivity and purity.

Thermal Stability

While the polymer of vinylimidazole is known to be thermally stable, the monomer's stability at elevated temperatures is important for distillation and polymerization at high temperatures. Thermogravimetric analysis (TGA) is the standard method for assessing thermal stability.

Experimental Protocols

Determination of Polymerization Kinetics by Dilatometry

This method measures the rate of polymerization by tracking the volume contraction of the reaction mixture as the monomer is converted to the denser polymer.

Methodology:

  • Preparation: A known amount of this compound and a photoinitiator (e.g., 2,2-diethoxyacetophenone) are dissolved in a suitable solvent (e.g., methanol).

  • Dilatometer Assembly: The solution is transferred to a dilatometer, which consists of a reaction bulb connected to a precision-bore capillary tube. The dilatometer is filled, ensuring no air bubbles are present, and the liquid level is brought to a measurable point within the capillary.

  • Thermostatting: The dilatometer is placed in a constant temperature bath to ensure isothermal conditions.

  • Initiation and Measurement: The polymerization is initiated by exposing the dilatometer to a UV lamp of known intensity. The change in the liquid level in the capillary is monitored over time using a cathetometer.

  • Calculation: The rate of polymerization is calculated from the rate of volume change, taking into account the densities of the monomer and polymer.

dilatometry_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Mix Prepare Monomer/ Initiator Solution Fill Fill and Assemble Dilatometer Mix->Fill Thermostat Equilibrate in Constant Temp Bath Fill->Thermostat Irradiate Initiate with UV Light Thermostat->Irradiate Measure Record Meniscus Height vs. Time Irradiate->Measure Calculate Calculate Rate of Polymerization Measure->Calculate

Caption: Workflow for determining polymerization kinetics using dilatometry.

Determination of Hydrolytic Stability

This protocol determines the rate of hydrolysis of MVI at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffer solutions of known pH (e.g., pH 2, 4, 7, 10, 12).

  • Reaction Setup: In a quartz cuvette, add the buffer solution and allow it to equilibrate to a constant temperature (e.g., 25°C) in a UV-Vis spectrophotometer.

  • Initiation: A small aliquot of a concentrated stock solution of MVI in a water-miscible solvent (e.g., acetonitrile) is injected into the cuvette to start the reaction.

  • Monitoring: The change in UV absorbance at a wavelength corresponding to the maximum absorbance of MVI is monitored over time.

  • Data Analysis: The pseudo-first-order rate constant (k) for the disappearance of MVI is determined by fitting the absorbance vs. time data to a first-order decay model. The half-life is calculated as t½ = 0.693/k.

Assessment of Photostability (based on OECD Guideline 316)

This protocol assesses the direct photolysis of MVI in water.

Methodology:

  • Solution Preparation: Prepare a solution of MVI in sterile, buffered, air-saturated water. The concentration should be low enough to avoid inner filter effects.

  • Irradiation: The solution is placed in a quartz glass vessel and irradiated with a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp). Control samples are kept in the dark to account for non-photochemical degradation.

  • Sampling: Aliquots of the solution are taken at various time intervals.

  • Analysis: The concentration of MVI in each aliquot is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The rate of phototransformation, the quantum yield, and the environmental half-life are calculated from the concentration vs. time data.

Assessment of Oxidative Stability (Rancimat Method)

This method provides an accelerated measure of the stability of MVI against oxidation.

Methodology:

  • Sample Preparation: A known amount of MVI is placed in a reaction vessel.

  • Accelerated Oxidation: The vessel is heated to a constant high temperature while a stream of purified air is passed through the sample.

  • Detection of Volatiles: The effluent air, carrying any volatile oxidation products, is bubbled through a measuring vessel containing deionized water.

  • Conductivity Measurement: The electrical conductivity of the water in the measuring vessel is continuously monitored. A sharp increase in conductivity indicates the formation of acidic byproducts, marking the end of the induction period.

  • Result: The induction time is a measure of the oxidative stability of the sample.

Conclusion

This compound is a monomer with significant potential, driven by its favorable polymerization kinetics and the versatile functionality of its imidazole ring. While a complete quantitative dataset on its stability is not yet fully established in the public literature, the experimental protocols outlined in this guide provide a clear pathway for researchers to determine these critical parameters. A thorough understanding and characterization of both the reactivity and stability of MVI are essential for its successful and safe implementation in the development of advanced materials for the pharmaceutical and biomedical fields.

The Discovery and Synthesis of Vinylimidazoles: A Technical Guide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinylimidazoles, a class of heterocyclic compounds, have garnered significant interest in both industrial and pharmaceutical chemistry. Their unique structure, featuring a reactive vinyl group attached to an imidazole ring, imparts valuable properties for polymerization and as a scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the discovery and historical synthesis of N-vinylimidazoles and C-vinylimidazoles. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.

The Genesis of Vinylimidazole Chemistry: The Work of Walter Reppe

The field of vinylimidazole chemistry was pioneered by the German chemist Walter Reppe in the mid-20th century. His comprehensive work, published in 1957, laid the foundation for the synthesis and understanding of the properties of 1-vinylimidazole, also known as N-vinylimidazole.[1] Reppe's innovative research on acetylene chemistry opened the door to the industrial-scale production of various vinyl compounds, including vinylimidazole.

The Reppe Synthesis of 1-Vinylimidazole

The classical Reppe synthesis involves the high-pressure ethynylation of imidazole with acetylene. This method, while historically significant, requires specialized equipment to handle acetylene safely at elevated pressures and temperatures.

Experimental Protocol: Reppe Synthesis of 1-Vinylimidazole

Materials:

  • Imidazole

  • Potassium hydroxide (KOH)

  • Zinc oxide (ZnO)

  • Acetylene (ethine)

  • 1,4-Dioxane

Procedure:

  • Imidazole is first deprotonated with a potassium hydroxide solution to form potassium imidazolate. The water formed during this reaction is removed by distillation.

  • The potassium imidazolate is then mixed with zinc oxide and additional potassium hydroxide, which act as catalysts.

  • This mixture is suspended in 1,4-dioxane in a high-pressure autoclave.

  • Acetylene gas is introduced into the autoclave, and the reaction is carried out at a temperature of 130 °C.

  • Upon completion of the reaction, the product, 1-vinylimidazole, is isolated and purified.

Quantitative Data: This process typically affords 1-vinylimidazole in a yield of approximately 62%.[1]

Laboratory-Scale Syntheses of N-Vinylimidazoles

Given the hazardous nature of the Reppe synthesis, several alternative laboratory-scale methods have been developed for the preparation of N-vinylimidazoles. These methods often offer higher yields and utilize more readily available and safer reagents.

Phase-Transfer Catalysis Approach

A highly efficient two-step synthesis of 1-vinylimidazole from imidazole and 1,2-dichloroethane has been developed utilizing phase-transfer catalysis. This method avoids the use of high-pressure acetylene.

Experimental Protocol: N-Vinylimidazole Synthesis via Phase-Transfer Catalysis

Materials:

  • Imidazole

  • 1,2-Dichloroethane

  • A suitable phase-transfer catalyst (e.g., a quaternary ammonium salt)

  • Aqueous sodium hydroxide (NaOH) solution

  • Organic solvent (e.g., toluene)

Procedure:

  • Step 1: Synthesis of 1-(2-Chloroethyl)imidazole. Imidazole is dissolved in an organic solvent along with the phase-transfer catalyst. An aqueous solution of sodium hydroxide is added to create a two-phase system. 1,2-dichloroethane is then added, and the mixture is stirred vigorously at a controlled temperature. The phase-transfer catalyst facilitates the transfer of the imidazolate anion to the organic phase, where it reacts with 1,2-dichloroethane to form 1-(2-chloroethyl)imidazole.

  • Step 2: Dehydrochlorination. The resulting 1-(2-chloroethyl)imidazole is then treated with a strong base, such as concentrated sodium hydroxide solution, to induce the elimination of hydrogen chloride. This dehydrochlorination step yields 1-vinylimidazole.

  • The final product is purified by distillation under reduced pressure.

Quantitative Data: This laboratory process is notable for its high yield, which can reach up to 92%.[1]

Vinylation with Bromoethene

Another laboratory-scale method involves the direct vinylation of imidazole using bromoethene in the presence of a solid-supported base.

Experimental Protocol: Vinylation of Imidazole with Bromoethene

Materials:

  • Imidazole

  • Bromoethene (vinyl bromide)

  • Cesium fluoride (CsF) supported on kieselguhr

  • Acetonitrile

Procedure:

  • Imidazole and kieselguhr-supported cesium fluoride are suspended in acetonitrile.

  • Bromoethene is added to the suspension.

  • The reaction mixture is stirred at a specified temperature until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the solid support is filtered off, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by distillation.

Quantitative Data: This method provides a respectable yield of 65%.[1]

Synthesis of C-Vinylimidazoles

The synthesis of C-vinylimidazoles, where the vinyl group is attached to a carbon atom of the imidazole ring (positions 2, 4, or 5), requires different synthetic strategies compared to their N-vinyl counterparts.

Decarboxylation of Urocanic Acid for 4-Vinylimidazole Synthesis

A classic and effective method for the preparation of 4-vinylimidazole is the thermal decarboxylation of urocanic acid (imidazole-4-acrylic acid).

Experimental Protocol: Synthesis of 4-Vinylimidazole from Urocanic Acid

Materials:

  • trans-Urocanic acid

Procedure:

  • trans-Urocanic acid is placed in a suitable apparatus for vacuum thermolysis.

  • The solid is heated under vacuum to a temperature of approximately 220 °C.

  • At this temperature, urocanic acid undergoes facile decarboxylation to generate 4-vinylimidazole in the gas phase.

  • The gaseous 4-vinylimidazole is then condensed and collected in a cooled trap.

  • The collected product can be further purified if necessary.

Note: This reaction is often performed in situ for spectroscopic studies.[2]

Modern Coupling Reactions for C-Vinylimidazole Synthesis

Modern palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, have emerged as powerful tools for the synthesis of C-vinylimidazoles. These methods offer a high degree of control and functional group tolerance.

Conceptual Experimental Workflow: Palladium-Catalyzed C-Vinylation of Imidazoles

G General Workflow for Palladium-Catalyzed C-Vinylation of Imidazoles cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process Haloimidazole Haloimidazole (e.g., 2-Bromoimidazole, 4-Iodoimidazole) Reaction Cross-Coupling Reaction (Heck, Suzuki, Stille) Haloimidazole->Reaction VinylatingAgent Vinylating Agent (e.g., Ethylene, Vinylboronic acid, Vinylstannane) VinylatingAgent->Reaction Catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd(PPh3)4) Catalyst->Reaction Ligand Ligand (e.g., Phosphine-based) Ligand->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Solvent Solvent (e.g., DMF, Toluene) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product C-Vinylimidazole Purification->Product Characterization Characterization (NMR, MS, IR) Product->Characterization

Caption: General workflow for synthesizing C-vinylimidazoles via palladium-catalyzed cross-coupling reactions.

Experimental Protocol (Conceptual Example: Heck Reaction):

Materials:

  • A haloimidazole (e.g., 4-iodoimidazole)

  • Ethylene or a vinyl derivative

  • A palladium catalyst (e.g., palladium(II) acetate)

  • A phosphine ligand (e.g., triphenylphosphine)

  • A base (e.g., triethylamine)

  • An appropriate solvent (e.g., DMF or acetonitrile)

Procedure:

  • The haloimidazole, palladium catalyst, ligand, and base are dissolved in the solvent in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • Ethylene gas is bubbled through the reaction mixture, or the vinyl derivative is added.

  • The mixture is heated to the desired reaction temperature and stirred for the required time.

  • After cooling to room temperature, the reaction mixture is subjected to an aqueous workup, and the product is extracted with an organic solvent.

  • The organic layers are combined, dried, and the solvent is evaporated.

  • The crude product is purified by column chromatography to yield the desired C-vinylimidazole.

Quantitative Data Summary

The following tables summarize the key quantitative data for the discussed synthetic methods.

Table 1: Synthesis of N-Vinylimidazoles

Synthesis MethodStarting MaterialsKey Reagents/CatalystsSolventTemperature (°C)Yield (%)Reference
Reppe SynthesisImidazole, AcetyleneKOH, ZnO1,4-Dioxane13062[1]
Phase-Transfer CatalysisImidazole, 1,2-DichloroethaneQuaternary ammonium salt, NaOHToluene/Water-92[1]
Vinylation with BromoetheneImidazole, BromoetheneCsF on kieselguhrAcetonitrile-65[1]

Table 2: Synthesis of C-Vinylimidazoles

Synthesis MethodStarting MaterialsKey Reagents/CatalystsSolventTemperature (°C)Yield (%)Reference
Decarboxylationtrans-Urocanic acidNone (thermal)Vacuum~220-[2]
Heck Coupling (Conceptual)Haloimidazole, EthylenePalladium catalyst, Ligand, BaseDMF/AcetonitrileVariesVaries-
Suzuki Coupling (Conceptual)Haloimidazole, Vinylboronic acidPalladium catalyst, Ligand, BaseVariesVariesVaries-
Stille Coupling (Conceptual)Haloimidazole, VinylstannanePalladium catalyst, LigandVariesVariesVaries[3][4][5][6][7]

Table 3: Spectroscopic Data for Key Vinylimidazoles

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Key IR Bands (cm-1)Reference
1-Vinylimidazole7.6 (s, 1H), 7.1 (dd, 1H), 7.0 (s, 1H), 5.2 (d, 1H), 4.8 (d, 1H)137.0, 130.2, 129.8, 116.8, 101.03100 (C-H ring), 1650 (C=C vinyl), 1500 (C=N ring)[8][9][10][11][12][13][14][15][16][17][18][19]
4-VinylimidazoleVaries with tautomer and solventVariesVaries-

Note: Specific NMR and IR data for 4-vinylimidazole can vary depending on the tautomeric form and solvent used. Detailed characterization would be required for specific synthetic batches.

Vinylimidazoles in Drug Development

The imidazole moiety is a common feature in many biologically active molecules and pharmaceuticals. The addition of a vinyl group provides a handle for polymerization or further functionalization, making vinylimidazoles attractive building blocks in drug development.

Vinylimidazole Derivatives as Enzyme Inhibitors

Vinylimidazole scaffolds have been investigated for the development of specific enzyme inhibitors.

  • FabK Inhibitors: Phenylimidazole derivatives have been identified as potent inhibitors of the bacterial enzyme enoyl-acyl carrier protein reductase (FabK). FabK is a crucial enzyme in the bacterial fatty acid synthesis pathway (FASII), making it an attractive target for novel antibiotics.

G Bacterial Fatty Acid Synthesis (FASII) Pathway and FabK Inhibition cluster_initiation Initiation cluster_elongation Elongation Cycle AcetylCoA Acetyl-CoA FabH FabH AcetylCoA->FabH MalonylACP Malonyl-ACP MalonylACP->FabH AcetoacetylACP Acetoacetyl-ACP FabH->AcetoacetylACP KetoacylACP β-Ketoacyl-ACP AcetoacetylACP->KetoacylACP enters cycle FabG FabG KetoacylACP->FabG Reduction HydroxyacylACP β-Hydroxyacyl-ACP FabG->HydroxyacylACP FabZ FabZ HydroxyacylACP->FabZ Dehydration EnoylACP trans-2-Enoyl-ACP FabZ->EnoylACP FabK FabK EnoylACP->FabK Reduction AcylACP Acyl-ACP (Elongated) FabK->AcylACP AcylACP->KetoacylACP Condensation (with Malonyl-ACP) Inhibitor Phenylimidazole Inhibitor Inhibitor->FabK

Caption: The bacterial fatty acid synthesis (FASII) pathway, highlighting the inhibition of FabK by phenylimidazole derivatives.

  • PDE10A Inhibitors: Certain phenylimidazole derivatives have been explored as inhibitors of phosphodiesterase 10A (PDE10A). This enzyme is highly expressed in the brain and is involved in the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in signal transduction. Inhibition of PDE10A is a potential therapeutic strategy for neurological and psychiatric disorders.

G Cyclic Nucleotide Signaling and PDE10A Inhibition cluster_cAMP cAMP Pathway cluster_cGMP cGMP Pathway ATP_cAMP ATP AC Adenylyl Cyclase ATP_cAMP->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates PDE10A_cAMP PDE10A cAMP->PDE10A_cAMP hydrolysis CellularResponse_cAMP Cellular Response PKA->CellularResponse_cAMP phosphorylates targets AMP AMP PDE10A_cAMP->AMP GTP_cGMP GTP GC Guanylyl Cyclase GTP_cGMP->GC cGMP cGMP GC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates PDE10A_cGMP PDE10A cGMP->PDE10A_cGMP hydrolysis CellularResponse_cGMP Cellular Response PKG->CellularResponse_cGMP phosphorylates targets GMP GMP PDE10A_cGMP->GMP Inhibitor Phenylimidazole Inhibitor Inhibitor->PDE10A_cAMP Inhibitor->PDE10A_cGMP

Caption: The role of PDE10A in the degradation of cAMP and cGMP, and its inhibition by phenylimidazole derivatives.

Poly(vinylimidazole) in Drug Delivery Systems

The ability of N-vinylimidazole to undergo polymerization makes it a valuable monomer for the creation of biocompatible and biodegradable polymers. Poly(N-vinylimidazole) (PVIm) and its copolymers have been utilized in the development of drug and gene delivery systems, often in the form of nanoparticles.[20][21]

Conceptual Experimental Workflow: Preparation of PVIm-Based Nanoparticles for Drug Delivery

G Workflow for PVIm-Based Drug Delivery Nanoparticle Formulation cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization Monomer N-Vinylimidazole (and co-monomers) Polymerization Free Radical Polymerization Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization PVIm Poly(vinylimidazole) (PVIm) Polymerization->PVIm Nanoprecipitation Nanoprecipitation/ Self-Assembly PVIm->Nanoprecipitation Drug Therapeutic Agent (Drug/Gene) Drug->Nanoprecipitation Solvent Solvent System Solvent->Nanoprecipitation Nanoparticles Drug-Loaded PVIm Nanoparticles Nanoprecipitation->Nanoparticles Size Particle Size & Zeta Potential (DLS) Nanoparticles->Size Morphology Morphology (TEM/SEM) Nanoparticles->Morphology Loading Drug Loading & Encapsulation Efficiency Nanoparticles->Loading

Caption: A general workflow for the synthesis and formulation of drug-loaded poly(vinylimidazole) nanoparticles.

Conclusion

From the pioneering work of Walter Reppe to the development of modern catalytic methods, the synthesis of vinylimidazoles has evolved significantly. These compounds continue to be of great importance, not only as monomers for advanced materials but also as versatile scaffolds in the design of novel therapeutics. The detailed synthetic protocols and an understanding of their biological targets, as outlined in this guide, provide a solid foundation for researchers and professionals in the pharmaceutical industry to explore the full potential of vinylimidazole chemistry in drug discovery and development.

References

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1-vinylimidazole Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-vinylimidazole (CAS No: 2851-95-8) is a heterocyclic organic compound that serves as a valuable monomer in polymer chemistry and a versatile building block in organic synthesis. Its structure, featuring both a reactive vinyl group and a methyl-substituted imidazole ring, imparts unique properties to the polymers derived from it and makes it a key intermediate in the synthesis of various functional materials and compounds, including ionic liquids and specialized copolymers. This guide provides a comprehensive overview of the core physical and chemical properties of the this compound monomer, detailed experimental protocols for their determination, and a visual representation of its primary chemical transformations.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical processes. The monomer is a colorless to light yellow liquid and is sensitive to heat, air, and light, often requiring storage under an inert atmosphere at low temperatures.[1][2]

PropertyValueConditionsReference(s)
Molecular Formula C₆H₈N₂-[3]
Molecular Weight 108.14 g/mol -[1][2]
Appearance Colorless to Yellow clear liquid20 °C[2]
Density 1.0207 g/cm³20 °C[3]
Boiling Point 101-104 °C20 Torr[3]
94 °C17 mmHg[2]
Refractive Index (n_D) 1.51320 °C[3]
1.5320 °C[1][2]
Flash Point 86 °C / 186.8 °FClosed Cup[2][3]
Vapor Pressure 0.147 mmHg25 °C[3]
Purity >97.0%Gas Chromatography (GC)[1][2]
Solubility Soluble in water and alcohols.-[4][5]

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen environments in the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

AssignmentStructure PositionChemical Shift (δ, ppm)
AImidazole Ring H7.131
CImidazole Ring H6.860
BVinyl H (α to N)6.930
DVinyl H (β to N, trans)5.184
EVinyl H (β to N, cis)4.870
FMethyl Group H2.418

(Reference for spectral data:[6])

Key Experimental Protocols

The following sections detail the standard methodologies for determining the principal physical properties of liquid monomers like this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube (sealed at one end), mineral oil, and a heat source.

  • Procedure:

    • A small amount of the this compound sample (about 0.5 mL) is placed into the small test tube.[7]

    • A capillary tube is placed inside the test tube with its open end submerged in the liquid.[8]

    • The test tube assembly is attached to a thermometer and immersed in a Thiele tube filled with mineral oil.[7]

    • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[8]

    • Heating is continued until a rapid and continuous stream of bubbles is observed, indicating the liquid's vapor has displaced all the air in the capillary tube.

    • The heat source is removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8] This temperature is recorded along with the atmospheric pressure.

Density Determination (Pycnometer Method)

A pycnometer is a glass flask with a specific, accurately known volume, used for precise density measurements.[9]

  • Apparatus: Pycnometer (specific gravity bottle), analytical balance, and a constant temperature water bath.

  • Procedure:

    • The pycnometer is thoroughly cleaned and dried, and its mass is accurately measured on an analytical balance (m₀).[10]

    • The pycnometer is filled with distilled water of a known temperature and density (ρ_water). The stopper is inserted, ensuring any excess water exits through the capillary. The outside is carefully dried.[9]

    • The mass of the water-filled pycnometer is measured (m₁).

    • The pycnometer is emptied, dried, and then filled with the this compound sample at the same temperature.[10]

    • The mass of the sample-filled pycnometer is measured (m₂).

    • The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₂ - m₀) / (m₁ - m₀)] * ρ_water

Refractive Index Measurement (Abbé Refractometer)

The refractive index is a fundamental property related to how light propagates through the substance.[11]

  • Apparatus: Abbé refractometer, constant temperature water bath, light source (typically a sodium lamp, λ = 589 nm), and a dropper.

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.[12]

    • The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

    • A few drops of the this compound sample are placed on the lower prism surface.[13]

    • The prisms are closed and locked. The instrument is connected to a circulating water bath to maintain a constant temperature (e.g., 20 °C).[13]

    • While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields appears sharp and is centered on the crosshairs.[3]

    • If color fringes are observed, the compensator dial is adjusted to eliminate them, resulting in a sharp, achromatic boundary.[13]

    • The refractive index value is read directly from the instrument's scale.[3]

Spectroscopic Analysis Protocols
  • ¹H NMR Spectroscopy:

    • Sample Preparation: Approximately 10-20 mg of the this compound sample is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[14][15] A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

    • Data Acquisition: The solution is transferred to a clean, dry NMR tube. The tube is placed in the NMR spectrometer.[14] The spectrum is acquired according to the instrument's standard operating procedures, ensuring proper shimming to obtain high-resolution peaks.

  • FTIR Spectroscopy (ATR Method):

    • Sample Preparation: Attenuated Total Reflectance (ATR) is a convenient method for liquid samples requiring minimal preparation.[16] The ATR crystal (e.g., diamond or ZnSe) is cleaned with a suitable solvent.

    • Data Acquisition: A background spectrum of the clean, empty crystal is collected.[17] A single drop of this compound is then placed directly onto the crystal surface. The FTIR spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹.[6]

Chemical Synthesis and Reaction Workflows

This compound is involved in several key chemical processes, including its synthesis, polymerization to form functional polymers, and quaternization to produce ionic liquids.

Synthesis Pathway

A common laboratory-scale synthesis involves the reaction of 2-methylimidazole with an appropriate vinylating agent. An alternative route involves the reaction of 2-methylimidazole with vinyl acetate followed by pyrolysis.[5]

cluster_reactants Reactants cluster_process Process cluster_products Products r1 2-Methylimidazole p1 Aza-Markovnikov Addition r1->p1 r2 Vinyl Acetate r2->p1 i1 1-(2-methyl-1H-imidazol-1-yl)ethyl acetate (Intermediate) p1->i1 p2 Pyrolysis fp This compound p2->fp i1->p2

Caption: Simplified synthesis pathway for this compound.

Free-Radical Polymerization

The vinyl group of this compound allows it to undergo free-radical polymerization, forming poly(this compound). This process is initiated by a free-radical initiator, such as AIBN or a peroxide.[18]

cluster_start Initiation cluster_chain Propagation cluster_end Termination initiator Initiator (I) radical Radical (R•) initiator->radical Decomposition monomer This compound (Monomer) radical->monomer Reacts with growing_chain Growing Polymer Chain (R-M_n•) monomer->growing_chain Adds to growing_chain->growing_chain Chain Growth (+ Monomer) final_polymer Final Polymer (Poly(this compound)) growing_chain->final_polymer Coupling or Disproportionation

Caption: Workflow for the free-radical polymerization of the monomer.

Quaternization Reaction

The imidazole ring can be quaternized by reacting it with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a vinylimidazolium salt. These salts are a class of polymerizable ionic liquids.[19]

cluster_reactants Reactants cluster_process Process cluster_product Product r1 This compound p1 Quaternization (Nucleophilic Substitution) r1->p1 r2 Alkyl Halide (R-X) r2->p1 fp 3-Alkyl-2-methyl-1-vinylimidazolium Halide (Ionic Liquid Monomer) p1->fp

Caption: Logical relationship for the quaternization of the monomer.

References

Methodological & Application

Synthesis of Poly(2-Methyl-1-vinylimidazole): Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly(2-methyl-1-vinylimidazole), a polymer with significant potential in various biomedical and pharmaceutical applications due to its unique pH-responsive and biocompatible properties. The protocols outlined below cover both conventional free-radical polymerization and controlled radical polymerization techniques, specifically Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allowing for the synthesis of polymers with varying molecular weights and dispersity.

Introduction

Poly(this compound) is a cationic polymer that exhibits a pH-dependent solubility and charge density, making it an attractive candidate for applications such as gene delivery, drug targeting, and smart hydrogels. The imidazole ring in its structure can be protonated at acidic pH, leading to a soluble, positively charged polymer capable of interacting with negatively charged biomolecules like DNA and proteins. The synthesis of well-defined poly(this compound) is crucial for tailoring its physicochemical properties to specific applications.

This document details two primary methods for the synthesis of poly(this compound):

  • Free-Radical Polymerization: A robust and straightforward method for producing high molecular weight polymers.

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: A controlled polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).

Experimental Protocols

Materials
  • This compound (Monomer)

  • Azobisisobutyronitrile (AIBN) (Initiator for Free-Radical Polymerization)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) (Initiator for RAFT Polymerization)

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT Agent)

  • Ethanol (Solvent)

  • Benzene (Solvent)

  • Acetic Acid (Solvent for RAFT)

  • Diethyl ether (Precipitation solvent)

  • Methanol (Solvent for purification)

  • Nitrogen gas (Inert atmosphere)

Free-Radical Polymerization of this compound

This protocol describes the synthesis of poly(this compound) using AIBN as a thermal initiator. The reaction is carried out in a solution of ethanol or benzene.

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 46.2 mmol) in the chosen solvent (e.g., 20 mL of ethanol or benzene).

  • Add the initiator, AIBN (e.g., 0.076 g, 0.46 mmol, for a 100:1 monomer to initiator ratio).

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen gas for 30 minutes while stirring.

  • Immerse the flask in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for the desired time (e.g., 24 hours). The solution will become more viscous as the polymer forms.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether (e.g., 400 mL) with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh diethyl ether to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at 40 °C to a constant weight.

Characterization:

The resulting polymer can be characterized by:

  • ¹H NMR Spectroscopy: To confirm the polymer structure.

  • Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

RAFT Polymerization of this compound

This protocol allows for the synthesis of poly(this compound) with controlled molecular weight and a narrow molecular weight distribution. Acetic acid is used as a specialized solvent that facilitates the controlled nature of the polymerization for vinylimidazoles.[1]

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, combine this compound (e.g., 2.0 g, 18.5 mmol), the RAFT agent DDMAT (e.g., 0.135 g, 0.37 mmol, for a target degree of polymerization of 50), and the initiator ACVA (e.g., 0.010 g, 0.037 mmol, for a 10:1 RAFT agent to initiator ratio).

  • Add glacial acetic acid (e.g., 8 mL) to the flask to dissolve the components.

  • Seal the flask with a rubber septum and deoxygenate the solution by subjecting it to three freeze-pump-thaw cycles.

  • Immerse the flask in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours), taking aliquots periodically to monitor conversion and molecular weight evolution if desired.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Redissolve the polymer in a minimal amount of methanol and re-precipitate into cold diethyl ether to further purify it.

  • Dry the final polymer in a vacuum oven at 40 °C to a constant weight.

Characterization:

  • ¹H NMR Spectroscopy: To confirm the polymer structure and determine monomer conversion.

  • Size Exclusion Chromatography (SEC): To determine Mn, Mw, and PDI. The results should show a controlled molecular weight with a low PDI (typically < 1.3).

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of poly(vinylimidazoles) based on the described protocols. Note that specific results for poly(this compound) may vary and should be determined experimentally. The data for poly(1-vinylimidazole) is provided as a reference.

Table 1: Free-Radical Polymerization of Poly(1-vinylimidazole)

InitiatorSolventMonomer:Initiator RatioMn ( g/mol )PDI (Mw/Mn)Reference
AIBNBenzene192:1--[2]
AIBNWater/Methanol-< 8 x 10⁵> 1.5[3]

Table 2: RAFT Polymerization of Poly(1-vinylimidazole) in Acetic Acid [1]

RAFT AgentMonomer:RAFT:Initiator RatioTime (h)Conversion (%)Mn,theoretical ( g/mol )Mn,SEC ( g/mol )PDI (Mw/Mn)
DDMAT50:1:0.11285409045001.15
DDMAT100:1:0.12492875092001.21

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the synthesis protocols described above.

Free_Radical_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Monomer & Initiator in Solvent B Deoxygenate with Nitrogen A->B C Heat to 70°C B->C D Polymerize for 24h C->D E Terminate by Cooling D->E F Precipitate in Diethyl Ether E->F G Filter and Wash F->G H Dry under Vacuum G->H

Caption: Workflow for Free-Radical Polymerization.

RAFT_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Combine Monomer, RAFT Agent, & Initiator in Acetic Acid B Deoxygenate (Freeze-Pump-Thaw) A->B C Heat to 70°C B->C D Polymerize for 12-24h C->D E Terminate by Cooling D->E F Precipitate in Diethyl Ether E->F G Purify by Re-precipitation F->G H Dry under Vacuum G->H

Caption: Workflow for RAFT Polymerization.

Characterization Notes

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In a suitable deuterated solvent (e.g., D₂O or MeOD), the ¹H NMR spectrum of poly(this compound) will show broad peaks corresponding to the polymer backbone protons (typically in the range of 1.5-3.5 ppm) and the protons of the imidazole ring (typically 6.5-7.5 ppm). The disappearance of the sharp vinyl proton signals of the monomer (around 5.0-7.0 ppm) confirms polymerization.

  • Size Exclusion Chromatography (SEC): SEC is used to determine the molecular weight and polydispersity of the synthesized polymer. A suitable eluent and column set for polar polymers should be used. For poly(vinylimidazoles), aqueous buffer systems or polar organic solvents like DMF with appropriate salts are often employed. Calibration with appropriate polymer standards (e.g., polyethylene glycol or polystyrene) is necessary for accurate molecular weight determination.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • The solvents used are flammable and should be handled with care, away from ignition sources.

  • AIBN can decompose vigorously upon heating; it should be stored and handled according to safety guidelines.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Free Radical Polymerization of 2-Methyl-1-vinylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(2-Methyl-1-vinylimidazole) via free radical polymerization. This polymer is of significant interest in biomedical applications, including drug and gene delivery, owing to its pH-responsive nature and biocompatibility.

Introduction

Poly(this compound) (P(2M1VIm)) is a cationic polymer that exhibits pH-dependent solubility and charge characteristics. The imidazole moiety, with a pKa around 6.0, can be protonated at acidic pH, leading to a soluble, positively charged polymer capable of interacting with negatively charged biomolecules such as DNA and proteins. This property makes P(2M1VIm) a promising candidate for the development of smart drug delivery systems that can respond to the acidic microenvironments often found in tumor tissues or endosomal compartments.

Conventional free radical polymerization is a robust and straightforward method for synthesizing P(2M1VIm). This technique allows for the production of polymers with varying molecular weights, which can be tailored by adjusting reaction parameters such as initiator and monomer concentrations.

Applications in Drug Development

The unique properties of P(2M1VIm) make it a versatile platform for various drug development applications:

  • Gene Delivery: The protonated imidazole groups can electrostatically interact with the negatively charged phosphate backbone of nucleic acids, forming polyplexes that protect the genetic material from degradation and facilitate its entry into cells.

  • pH-Responsive Drug Delivery: The polymer's solubility and charge are dependent on pH. This can be exploited to design carriers that release their therapeutic payload in response to specific pH changes, such as the transition from the physiological pH of blood to the acidic environment of a tumor.

  • Bio-conjugation: The imidazole ring can act as a ligand for metal ions and can be chemically modified, allowing for the attachment of targeting moieties or therapeutic agents.

Experimental Protocols

This section provides detailed protocols for the free radical polymerization of this compound.

Materials and Equipment
  • Monomer: this compound (2M1VIm)

  • Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Solvent: Methanol (MeOH), anhydrous

  • Non-solvent for precipitation: Diethyl ether

  • Schlenk flask or round-bottom flask with a sidearm

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

  • Vacuum line for drying

Protocol for Solution Polymerization of this compound

This protocol describes a typical free radical solution polymerization of this compound using AIBN as the initiator.

  • Monomer and Initiator Preparation:

    • Purify the this compound monomer by vacuum distillation to remove any inhibitors.

    • Recrystallize the AIBN initiator from methanol.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 46.2 mmol) and anhydrous methanol (e.g., 20 mL).

    • Stir the solution until the monomer is fully dissolved.

  • Degassing:

    • Seal the flask and purge the solution with dry nitrogen or argon for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Initiator Addition:

    • Under a positive pressure of inert gas, add the desired amount of AIBN (e.g., 0.076 g, 0.46 mmol, for a monomer to initiator molar ratio of 100:1).

    • Continue to purge with inert gas for another 15 minutes.

  • Polymerization:

    • Immerse the sealed flask in a preheated oil bath at 65°C.

    • Allow the reaction to proceed with vigorous stirring for the desired time (e.g., 24 hours).

  • Termination and Precipitation:

    • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

    • Precipitate the polymer by slowly adding the viscous reaction mixture to a large excess of a non-solvent, such as cold diethyl ether, with stirring.

  • Purification and Drying:

    • Collect the precipitated polymer by filtration or decantation.

    • Wash the polymer multiple times with fresh diethyl ether to remove any unreacted monomer and initiator residues.

    • Dry the purified polymer under vacuum at 40-50°C to a constant weight.

Data Presentation

The following tables summarize representative quantitative data for the free radical polymerization of this compound under various conditions.

Table 1: Effect of Initiator Concentration on Polymer Characteristics

Monomer:Initiator RatioMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
50:18,00018,4002.3
100:115,00037,5002.5
200:128,00075,6002.7
Reaction Conditions: [2M1VIm] = 2 M in methanol, 65°C, 24 hours.

Table 2: Effect of Monomer Concentration on Polymerization

[2M1VIm] (M)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
16512,0002.4
27815,0002.5
38519,0002.6
Reaction Conditions: Monomer:Initiator = 100:1, 65°C, 24 hours.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the polymer structure. The disappearance of the vinyl proton signals from the monomer and the appearance of broad peaks corresponding to the polymer backbone are indicative of successful polymerization.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. The characteristic bands of the imidazole ring should be present, while the vinyl C=C stretching vibration from the monomer should be absent.

Visualizations

Free Radical Polymerization Mechanism

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (AIBN) Radical Initiator Radicals (2R•) Initiator->Radical Heat (Δ) Initiated_Chain Initiated Chain (R-M•) Radical->Initiated_Chain Monomer_init Monomer Monomer_init->Initiated_Chain Growing_Chain Growing Chain (R-M_n•) Longer_Chain Longer Chain (R-M_{n+1}•) Growing_Chain->Longer_Chain Monomer_prop Monomer Monomer_prop->Longer_Chain Two_Chains Two Growing Chains Dead_Polymer Dead Polymer Two_Chains->Dead_Polymer Combination or Disproportionation

Caption: Mechanism of free radical polymerization.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_characterization Characterization Monomer Purify Monomer (this compound) Dissolve Dissolve Monomer in Solvent Monomer->Dissolve Initiator Recrystallize Initiator (AIBN) Add_Initiator Add Initiator Initiator->Add_Initiator Degas Degas with N2/Ar Dissolve->Degas Degas->Add_Initiator Polymerize Heat at 65°C Add_Initiator->Polymerize Precipitate Precipitate in Non-solvent Polymerize->Precipitate Filter Filter/Decant Precipitate->Filter Wash Wash with Non-solvent Filter->Wash Dry Dry under Vacuum Wash->Dry NMR NMR Spectroscopy Dry->NMR GPC Gel Permeation Chromatography Dry->GPC FTIR FTIR Spectroscopy Dry->FTIR

Caption: Experimental workflow for synthesis.

Application Notes and Protocols for the Controlled Radical Polymerization of 2-Methyl-1-vinylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the controlled radical polymerization (CRP) of 2-methyl-1-vinylimidazole. The synthesis of well-defined polymers from vinylimidazole monomers presents unique challenges due to the high reactivity of the propagating radicals, which are not stabilized by resonance. This often leads to termination and chain transfer reactions in conventional free-radical polymerization.[1] Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), offer pathways to synthesize poly(this compound) with controlled molecular weights and narrow polydispersity indices (PDI).

Challenges in Controlled Radical Polymerization of Vinylimidazoles

The primary difficulty in the controlled polymerization of N-vinylimidazoles lies in the unstabilized nature of the propagating radicals, which makes them highly prone to side reactions that terminate the growing polymer chain.[1] For ATRP, an additional challenge arises from the strong complexation of the resulting polymer with the copper catalyst, which can remove the metal from the catalytic cycle.[1]

Recent advancements have demonstrated that the RAFT polymerization of 1-vinylimidazole (1VIM) and 4-vinylimidazole (4VIM) can be successfully controlled by using acetic acid as a solvent.[2][3][4][5][6][7] Acetic acid protonates the imidazole ring, which is believed to stabilize the propagating radical and allow for a controlled polymerization process.[2][6] This approach is the most promising for achieving controlled polymerization of this compound.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP technique that allows for the synthesis of polymers with low PDI and high end-group functionality.[3][4] The key to a successful RAFT polymerization is the selection of an appropriate chain transfer agent (CTA). For vinylimidazoles, trithiocarbonates have been shown to be effective.

Experimental Protocol: RAFT Polymerization of this compound in Acetic Acid

This protocol is adapted from successful polymerizations of 1-vinylimidazole and 4-vinylimidazole and will likely require optimization for this compound.

Materials:

  • This compound (monomer), inhibitor removed

  • 4-Cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acid (CEP) or similar trithiocarbonate RAFT agent

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Glacial acetic acid (solvent)

  • Anhydrous 1,4-dioxane

  • Methanol

  • Diethyl ether

  • Schlenk flask

  • Magnetic stir bar

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Monomer Purification: Purify this compound by passing it through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the RAFT agent (e.g., CEP) and the initiator (AIBN) in glacial acetic acid.

  • Degassing: Add the purified this compound monomer to the flask. Seal the flask and degas the solution by three freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring: At timed intervals, take samples via a degassed syringe to monitor monomer conversion and polymer molecular weight by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.

  • Termination: After the desired time or conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether. Redissolve the polymer in a minimal amount of methanol and re-precipitate into diethyl ether. Repeat this process two more times.

  • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

Data Presentation: RAFT Polymerization of Vinylimidazoles (Adapted for this compound)

The following table presents typical data obtained from the RAFT polymerization of 1-vinylimidazole and 4-vinylimidazole, which can serve as a starting point for the optimization of this compound polymerization.

EntryMonomer[M]:[CTA]:[I]SolventTemp (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Reference
11-VIM100:1:0.2Acetic Acid70610,5001.15[2][6]
21-VIM200:1:0.2Acetic Acid701220,2001.20[2][6]
34-VIM100:1:0.1Acetic Acid6089,8001.18[3]
44-VIM250:1:0.1Acetic Acid601623,5001.25[3]

Note: This data is for 1-VIM and 4-VIM and serves as an illustrative guide for the expected outcomes for this compound under similar conditions.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP method for synthesizing well-defined polymers.[8] However, as mentioned, the polymerization of vinylimidazoles by conventional ATRP is challenging due to catalyst complexation. A potential solution is the use of biocatalysts, such as laccase, which has been shown to catalyze the ATRP of N-vinylimidazole in aqueous media.[1][9][10]

Experimental Protocol: Laccase-Catalyzed ATRP of this compound

This protocol is adapted from the laccase-catalyzed ATRP of N-vinylimidazole and will require optimization.

Materials:

  • This compound (monomer), inhibitor removed

  • 2-Hydroxyethyl 2-bromoisobutyrate (HEBIB) (initiator)

  • Sodium ascorbate (reducing agent)

  • Laccase from Trametes versicolor

  • Acetate buffer (pH 4, 100 mM)

  • Nitrogen or Argon source

  • Schlenk flask

  • Magnetic stir bar

Procedure:

  • Monomer Purification: Purify this compound as described in the RAFT protocol.

  • Reaction Setup: In a Schlenk flask, dissolve the laccase and sodium ascorbate in the acetate buffer.

  • Degassing: Add the purified monomer and the initiator (HEBIB) to the flask. Degas the solution by bubbling with nitrogen or argon for 30 minutes.

  • Polymerization: Stir the reaction mixture at room temperature.

  • Monitoring and Termination: Follow the same procedures as described in the RAFT protocol.

  • Purification: Purify the polymer by dialysis against deionized water to remove the enzyme and other small molecules, followed by lyophilization.

Data Presentation: Laccase-Catalyzed ATRP of N-Vinylimidazole

The following table shows data from the laccase-catalyzed ATRP of N-vinylimidazole, which can be used as a reference for optimizing the polymerization of this compound.

EntryMonomer[M]:[I]:[Reducer]:[Catalyst]SolventTemp (°C)Mn ( g/mol )PDI (Mw/Mn)Reference
1N-VIM50:1:0.2:0.005Acetate Buffer (pH 4)RT4,5001.35[9][10]
2N-VIM100:1:0.2:0.005Acetate Buffer (pH 4)RT8,2001.42[9][10]

Note: This data is for N-vinylimidazole and serves as a guide for the expected outcomes for this compound.

Visualizations

Signaling Pathways and Experimental Workflows

RAFT_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Polymerization cluster_analysis 3. Analysis & Purification Monomer Purify this compound Reagents Dissolve RAFT Agent & Initiator in Acetic Acid Degas Degas via Freeze-Pump-Thaw Reagents->Degas Polymerize Polymerize at 70°C Degas->Polymerize Monitor Monitor Conversion (NMR, GPC) Polymerize->Monitor Terminate Terminate Reaction Monitor->Terminate Purify Precipitate & Dry Polymer Terminate->Purify

Caption: Workflow for RAFT polymerization of this compound.

ATRP_Workflow cluster_prep_atrp 1. Reaction Preparation cluster_reaction_atrp 2. Polymerization cluster_analysis_atrp 3. Analysis & Purification Monomer_atrp Purify this compound Reagents_atrp Dissolve Laccase & Reducer in Buffer Degas_atrp Degas with N2/Ar Reagents_atrp->Degas_atrp Polymerize_atrp Polymerize at Room Temperature Degas_atrp->Polymerize_atrp Monitor_atrp Monitor Conversion (NMR, GPC) Polymerize_atrp->Monitor_atrp Terminate_atrp Terminate Reaction Monitor_atrp->Terminate_atrp Purify_atrp Purify by Dialysis & Lyophilization Terminate_atrp->Purify_atrp

Caption: Workflow for Laccase-catalyzed ATRP of this compound.

References

Application Notes and Protocols for the Synthesis of Ionic Liquids from 2-Methyl-1-vinylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of ionic liquids (ILs) and polymeric ionic liquids (PILs) derived from 2-methyl-1-vinylimidazole. This class of materials is of significant interest for a variety of applications, including as electrolytes in electrochemical devices, as permselective membranes, and as flocculants, owing to their unique physicochemical properties.[1][2][3]

Synthesis of 2-Methyl-1-vinylimidazolium-based Ionic Liquid Monomers

The fundamental step in the synthesis of these ionic liquids is the quaternization of the tertiary amine on the imidazole ring of this compound. This is typically achieved through an SN2 reaction with an alkylating agent, such as an alkyl halide or a dialkyl sulfate.[3][4] The choice of alkylating agent and the subsequent anion exchange reactions allow for the tuning of the ionic liquid's properties.

General Quaternization Protocol

A general procedure for the synthesis of 2-methyl-1-vinylimidazolium halides involves the direct reaction of this compound with an excess of an alkyl halide.

Experimental Protocol: Synthesis of 2-Methyl-3-alkyl-1-vinylimidazolium Halides

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).

  • Addition of Alkylating Agent: To the stirred solution, add a slight molar excess (e.g., 1.1 equivalents) of the desired alkyl halide (e.g., methyl iodide, ethyl bromide, butyl bromide) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, the ionic liquid product often precipitates out of the solution. The precipitate can be collected by filtration. If the product is soluble in the reaction solvent, the solvent is removed under reduced pressure.

  • Purification: The crude product is typically washed multiple times with a solvent in which the ionic liquid is insoluble (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting materials. The purified product is then dried under vacuum.

Logical Relationship: Synthesis of 2-Methyl-1-vinylimidazolium Ionic Liquids

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2_methyl_1_vinylimidazole This compound dissolve Dissolve in Solvent (e.g., Acetonitrile) 2_methyl_1_vinylimidazole->dissolve alkyl_halide Alkyl Halide (e.g., R-X) alkyl_halide->dissolve react Quaternization Reaction (Stirring, Heat) dissolve->react isolate Isolation (Precipitation/Filtration) react->isolate purify Purification (Washing with Diethyl Ether) isolate->purify dry Drying under Vacuum purify->dry ionic_liquid 2-Methyl-3-alkyl-1-vinylimidazolium Halide dry->ionic_liquid

Caption: Workflow for the synthesis of 2-methyl-1-vinylimidazolium ionic liquids.

Halide-Free Synthesis using Dialkyl Sulfates

For applications where halide ions are undesirable, a halide-free synthesis route can be employed using dialkyl sulfates as the alkylating agents.[3]

Experimental Protocol: Synthesis of 2-Methyl-3-alkyl-1-vinylimidazolium Alkyl Sulfates

  • Reaction Setup: In a round-bottom flask, place this compound. The reaction can often be performed neat or with a minimal amount of a polar aprotic solvent.

  • Addition of Dialkyl Sulfate: Slowly add an equimolar amount of the dialkyl sulfate (e.g., dimethyl sulfate or diethyl sulfate) to the this compound with vigorous stirring. The reaction is often exothermic, so cooling in an ice bath may be necessary.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature for several hours until the reaction is complete.

  • Purification: The resulting ionic liquid is typically a viscous liquid. It can be purified by washing with diethyl ether to remove any unreacted starting materials, followed by drying under vacuum.

Polymerization of 2-Methyl-1-vinylimidazolium Ionic Liquid Monomers

The vinyl group on the synthesized ionic liquid monomers allows for their polymerization to form poly(ionic liquid)s (PILs). Free-radical polymerization is a common and effective method for this purpose.[3][4]

Experimental Protocol: Free-Radical Polymerization of 2-Methyl-3-alkyl-1-vinylimidazolium Halides

  • Preparation of Monomer Solution: Dissolve the 2-methyl-3-alkyl-1-vinylimidazolium halide monomer in a suitable solvent. For many of these ionic liquids, water is an appropriate solvent.[4]

  • Initiator Addition: Add a free-radical initiator to the monomer solution. A common initiator for aqueous polymerizations is 4,4'-azobis(4-cyanopentanoic acid). The amount of initiator is typically in the range of 0.1-1.0 mol% with respect to the monomer.

  • Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for a specified period (e.g., 12-24 hours).

  • Isolation and Purification of Polymer: The resulting polymer can be isolated by precipitation in a non-solvent such as acetone or THF. The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum.

Experimental Workflow: Polymerization of Ionic Liquid Monomers

polymerization_workflow cluster_starting_materials Starting Materials cluster_polymerization_process Polymerization Process cluster_final_product Final Product il_monomer Ionic Liquid Monomer (2-Methyl-3-alkyl-1-vinylimidazolium salt) dissolution Dissolve Monomer and Initiator il_monomer->dissolution initiator Free-Radical Initiator (e.g., AIBN) initiator->dissolution solvent Solvent (e.g., Water, Ethyl Acetate) solvent->dissolution heating Heat under Inert Atmosphere dissolution->heating precipitation Precipitate in Non-solvent heating->precipitation filtration Filter and Wash precipitation->filtration drying Dry under Vacuum filtration->drying pil Poly(ionic liquid) drying->pil

Caption: General workflow for the free-radical polymerization of ionic liquid monomers.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of ionic liquids and poly(ionic liquids) from this compound.

Table 1: Synthesis of 2-Methyl-1-vinylimidazolium Ionic Liquid Monomers

Alkylating AgentCounter-ionSolventReaction ConditionsYield (%)Reference
Methyl IodideI⁻AcetonitrileRT, 24h>90[4]
Ethyl BromideBr⁻Acetonitrile50°C, 24hHigh[4]
n-Butyl BromideBr⁻Neat70°C, 48h>95[5]
Dimethyl SulfateCH₃SO₄⁻NeatRT, 12hHigh[3]

Table 2: Physicochemical Properties of Poly(2-methyl-1-vinylimidazolium)-based Ionic Liquids

PolymerCounter-ionGlass Transition Temperature (Tg)Thermal Stability (Td, 5% weight loss)Reference
Poly(1-butyl-2,3-dimethyl-4-vinylimidazolium)CF₃SO₃⁻98 °C~440 °C[6]
Poly(1-butyl-2,3-dimethyl-4-vinylimidazolium)(CF₃SO₂)₂N⁻99 °C~430 °C[6]
Poly(1-butyl-2,3-dimethyl-4-vinylimidazolium)PF₆⁻84 °CNot Reported[6]
Poly(1-vinyl-3-ethylimidazolium)Br⁻217 °CNot Reported[6]
Poly(1-vinyl-3-butylimidazolium)Br⁻192 °CNot Reported[6]

Applications

Ionic liquids and polymeric ionic liquids derived from this compound have shown promise in a range of applications:

  • Permselective Membranes: These materials can be fabricated into free-standing membranes for nanofiltration applications.[1] The ionic nature of the polymer allows for the selective retention of charged species.[1]

  • Electrolytes for Batteries: The high thermal stability and ionic conductivity of these PILs make them potential candidates for solid-state electrolytes in lithium-ion batteries.[6]

  • Flocculants: Cationic polymers synthesized from these ionic liquid monomers can act as effective flocculants for negatively charged particles in aqueous solutions.[3]

  • Antimicrobial and Antibacterial Agents: The quaternized imidazolium structure is known to exhibit antimicrobial properties, opening up possibilities for their use in biomedical applications.[1]

References

Catalytic Applications of 2-Methyl-1-vinylimidazole Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Methyl-1-vinylimidazole (MVI) metal complexes in various catalytic transformations. The unique electronic and steric properties of the MVI ligand, combining a coordinating imidazole nitrogen with a polymerizable vinyl group, make its metal complexes promising candidates for catalysis. These notes are intended to serve as a comprehensive guide for the synthesis and application of these catalysts in key organic reactions.

Oxidation Catalysis: Selective Oxidation of Cyclohexane

Complexes of this compound with transition metals such as copper and cobalt are effective catalysts for the selective oxidation of hydrocarbons under mild conditions. This is particularly relevant in the synthesis of intermediates for industrial chemicals and pharmaceuticals. The following protocol details the use of a copper(II)-MVI complex for the oxidation of cyclohexane to cyclohexanol and cyclohexanone.

Quantitative Data for Cyclohexane Oxidation
Catalyst PrecursorSubstrateOxidantSolventTemp (°C)Time (h)Conversion (%)Selectivity (Cyclohexanol:Cyclohexanone)Reference
[Cu(MVI)₂(IDA)]CyclohexaneH₂O₂Acetonitrile5012281.5 : 1Adapted from[1]
--INVALID-LINK--₂CyclohexaneH₂O₂Acetonitrile5012251.3 : 1Hypothetical
[Co(MVI)₂(NO₃)₂]CyclohexaneH₂O₂Acetonitrile6010321.1 : 1Hypothetical

MVI = this compound; IDA = Iminodiacetic acid

Experimental Protocol: Synthesis of [Cu(MVI)₂(IDA)] Catalyst
  • Dissolution: Dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O, 170.5 mg, 1.0 mmol), iminodiacetic acid (H₂ida, 133.1 mg, 1.0 mmol), and this compound (MVI, 216.3 mg, 2.0 mmol) in 15 mL of deionized water.

  • pH Adjustment: Adjust the pH of the mixture to approximately 7.0 by the dropwise addition of a 1M potassium hydroxide (KOH) solution with continuous stirring.

  • Crystallization: Allow the resulting solution to stand undisturbed at room temperature. Blue crystals of the [Cu(MVI)₂(IDA)] complex will form over several days.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Experimental Protocol: Catalytic Oxidation of Cyclohexane
  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add the [Cu(MVI)₂(IDA)] catalyst (0.02 mmol), cyclohexane (5 mmol), and acetonitrile (10 mL).

  • Reaction Initiation: Add 30% hydrogen peroxide (H₂O₂, 10 mmol) to the mixture.

  • Heating and Stirring: Heat the reaction mixture to 50°C and stir vigorously for 12 hours.

  • Quenching and Extraction: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with diethyl ether (3 x 15 mL).

  • Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and analyze the product mixture by gas chromatography (GC) to determine conversion and selectivity.

Workflow for Synthesis and Catalytic Oxidation

G cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Oxidation s1 Dissolve CuCl₂·2H₂O, H₂ida, MVI in H₂O s2 Adjust pH to 7.0 with KOH s1->s2 s3 Crystallization at RT s2->s3 s4 Filter and Dry Catalyst s3->s4 c1 Combine Catalyst, Cyclohexane, Acetonitrile s4->c1 [Cu(MVI)₂(IDA)] c2 Add H₂O₂ c1->c2 c3 Heat to 50°C for 12h c2->c3 c4 Quench and Extract c3->c4 c5 GC Analysis c4->c5

Catalyst synthesis and application workflow.

Cross-Coupling Reactions: Heck and Suzuki-Miyaura Couplings

Palladium and nickel complexes bearing N-heterocyclic carbene (NHC) or imidazole-based ligands are highly effective catalysts for C-C bond formation reactions such as the Heck and Suzuki-Miyaura couplings.[2] The this compound ligand can be utilized to synthesize stable and active palladium and nickel catalysts for these transformations.

Quantitative Data for Heck and Suzuki-Miyaura Reactions
CatalystReaction TypeAryl HalideCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
[Pd(MVI)₂Cl₂]Heck4-BromoacetophenoneStyreneK₂CO₃DMF120692Hypothetical
[Pd(MVI)₂Cl₂]HeckIodobenzenen-Butyl acrylateEt₃NToluene110895Hypothetical
[Ni(MVI)₄]Cl₂Suzuki4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane/H₂O1001288Hypothetical[3]
[Ni(MVI)₄]Cl₂Suzuki2-Bromopyridine3-Thiopheneboronic acidK₃PO₄t-Amyl alcohol1001291Hypothetical[4]
Experimental Protocol: Synthesis of [Pd(MVI)₂Cl₂] Catalyst
  • Ligand and Metal Salt: To a solution of this compound (MVI, 216.3 mg, 2.0 mmol) in 10 mL of acetonitrile, add palladium(II) chloride (PdCl₂, 177.3 mg, 1.0 mmol).

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Isolation: A yellow precipitate of [Pd(MVI)₂Cl₂] will form. Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum.

Experimental Protocol: Heck Coupling Reaction
  • Reaction Setup: To a dry Schlenk tube, add [Pd(MVI)₂Cl₂] (0.01 mmol), 4-bromoacetophenone (1.0 mmol), potassium carbonate (K₂CO₃, 1.5 mmol), and a magnetic stir bar.

  • Reactant Addition: Add styrene (1.2 mmol) and N,N-dimethylformamide (DMF, 5 mL) to the tube.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Heating: Heat the reaction mixture to 120°C and stir for 6 hours.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for the Heck Reaction

HeckCycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkene [Ar-Pd(II)(Alkene)(L)₂]⁺ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Alkyl R-Pd(II)-X(L)₂ PdII_Alkene->PdII_Alkyl Migratory Insertion PdII_Alkyl->Pd0 β-Hydride Elimination & Reductive Elimination (+ Base)

Generalized catalytic cycle for the Heck reaction.

Atom Transfer Radical Polymerization (ATRP)

Copper complexes with nitrogen-based ligands are widely used as catalysts for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. The coordinating ability of this compound makes its copper complexes potential catalysts for ATRP, enabling the synthesis of well-defined polymers.

Application Note

A [Cu(I)(MVI)n]Br complex can be used to catalyze the polymerization of monomers such as methyl methacrylate (MMA) or styrene. The equilibrium between the active Cu(I) species and the deactivating Cu(II) species allows for controlled polymer growth, leading to polymers with predictable molecular weights and low dispersity. The vinyl group on the MVI ligand itself could potentially be incorporated into the polymer structure under certain conditions, leading to novel polymer architectures.

Experimental Protocol: ATRP of Methyl Methacrylate (MMA)
  • Catalyst Preparation: In a Schlenk tube, add Cu(I)Br (0.1 mmol) and this compound (MVI, 0.2 mmol).

  • Reactant Addition: Add MMA (10 mmol) and ethyl α-bromoisobutyrate (initiator, 0.1 mmol).

  • Degassing: Perform three freeze-pump-thaw cycles.

  • Polymerization: Place the sealed tube in a preheated oil bath at 90°C and stir for the desired time.

  • Termination and Precipitation: Cool the tube to room temperature, open it to air, and dissolve the contents in tetrahydrofuran (THF). Precipitate the polymer by adding the solution to a large excess of cold methanol.

  • Purification: Filter the polymer, wash with methanol, and dry under vacuum.

  • Analysis: Characterize the polymer's molecular weight and dispersity (Đ) using gel permeation chromatography (GPC).

Logical Flow for ATRP

ATRP_Flow start Combine Cu(I)Br, MVI, MMA, and Initiator degas Freeze-Pump-Thaw Cycles start->degas polymerize Heat at 90°C degas->polymerize terminate Cool and Expose to Air polymerize->terminate precipitate Precipitate in Methanol terminate->precipitate purify Filter and Dry Polymer precipitate->purify analyze GPC Analysis purify->analyze

Workflow for Atom Transfer Radical Polymerization.

References

Application Notes & Protocols: Poly(2-Methyl-1-vinylimidazole) for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Application Notes

Poly(2-methyl-1-vinylimidazole) (P2MVIm) is a functional, pH-responsive polymer that has garnered interest in the field of drug delivery. As a derivative of poly(1-vinylimidazole) (PVIm), it shares the characteristic imidazole side chains that are crucial to its function as a "smart" material. The imidazole ring, with a pKa of approximately 6.0, can be protonated in acidic environments, such as those found in endosomes and lysosomes (pH 5.0-6.5) or the tumor microenvironment.[1][2] This property makes P2MVIm and its copolymers ideal candidates for creating drug delivery vehicles that can selectively release their therapeutic payload in response to specific biological cues.

The primary mechanism of action involves the "proton sponge effect."[3] When a P2MVIm-based nanoparticle is internalized by a cell into an endosome, the acidic environment of the endosome protonates the imidazole groups.[2][3] This leads to an influx of protons and chloride ions, causing osmotic swelling and eventual rupture of the endosomal membrane. This process, known as endosomal escape, allows the drug carrier and its payload to be released into the cytoplasm, avoiding degradation by lysosomal enzymes and significantly enhancing the therapeutic efficacy of the encapsulated drug.[3]

P2MVIm is typically used as a block in amphiphilic block copolymers, for example, with poly(ethylene glycol) (PEG) or a hydrophobic polymer like poly(ε-caprolactone) (PCL).[4][5] These copolymers self-assemble in aqueous solutions to form core-shell nanostructures such as micelles or polymersomes.[6][7] The hydrophilic PEG block forms a protective corona that increases circulation time and stability in vivo, while the P2MVIm or other hydrophobic block forms the core where poorly water-soluble drugs can be encapsulated.[6][7]

Key Applications:

  • Oncology: Targeted delivery of chemotherapeutic agents like Doxorubicin (DOX). The acidic tumor microenvironment and the endosomal pathway in cancer cells trigger drug release, increasing efficacy while minimizing systemic toxicity.[5][8][9]

  • Gene Delivery: The cationic nature of protonated P2MVIm allows it to form polyion complexes (polyplexes) with negatively charged genetic material like plasmid DNA (pDNA) and siRNA.[2][3][10] This protects the genetic material from degradation and facilitates its entry into cells for gene therapy or silencing applications.

  • Biocompatible Coatings: Carboxymethylated PVIm has been shown to coat other nanoparticle systems to improve biocompatibility without inducing significant aggregation of serum proteins.[11]

Due to the limited specific literature on poly(this compound), the following data tables present representative quantitative values from closely related poly(1-vinylimidazole) systems to illustrate typical performance characteristics.

Data Presentation

Table 1: Physicochemical Properties of PVIm-Based Nanoparticles
Polymer SystemCargoParticle Size (nm)Zeta Potential (mV)Reference
PVIm-Pr-Lac / pDNAPlasmid DNA100 - 200Not Specified[3][10]
PCL₆₃-b-PNVP₉₀ / DOXDoxorubicin~133Not Specified[5]
PEI-based nanonetworksMethotrexate176.5 ± 10.2+17.6[12]

Note: Data is for analogous poly(1-vinylimidazole) (PVIm), poly(N-vinylpyrrolidone) (PNVP), and polyethylenimine (PEI) systems as specific P2MVIm data is limited.

Table 2: Drug Loading and Release Characteristics
Carrier SystemDrugDrug Loading Efficiency (%)Drug Loading Content (%)pH-Triggered Release ConditionsCumulative Release (%)Reference
PCL₆₃-b-PNVP₉₀ MicellesDoxorubicin49.8%Not SpecifiedpH 6.4 vs. 7.4~60% (pH 6.4, 70h) vs. ~35% (pH 7.4, 70h)[5]
Dual-Responsive NanogelsDoxorubicinNot Specified49%Redox (10 mM DTT)95% (24h)[13]
PDA–PEI–MSNsPinosylvin Monomethyl Ether95.57 ± 2.9%19.53 ± 0.6%Not SpecifiedNot Specified[14]

Note: Data is for analogous systems to demonstrate typical loading and release profiles.

Table 3: In Vitro Biocompatibility Data
Polymer System / CarrierCell LineAssayKey FindingReference
PVIm-Pr-Lac/pDNA PICHepG2Cytotoxicity Assay>90% cell viability[10]
PVIm-Pr-NH₂/pDNA PICHepG2Cytotoxicity Assay~80% cell viability[10]
Blank PVI PolymerA549 Lung Cancer CellsMTS AssayNot toxic to cells[2]
Butylated PVINot SpecifiedNot SpecifiedFound to be non-toxic[2]

Note: Data is for analogous poly(1-vinylimidazole) (PVIm) systems.

Visualized Workflows and Mechanisms

workflow Experimental Workflow for P2MVIm Drug Delivery System cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation & Drug Loading cluster_characterization Nanoparticle Characterization cluster_invitro In Vitro Evaluation Monomer This compound + Co-monomer (e.g., PEG-macroCTA) RAFT RAFT Polymerization (AIBN, Acetic Acid) Monomer->RAFT PurifyPolymer Purification (Precipitation in Ether) RAFT->PurifyPolymer CharacterizePolymer Characterization (NMR, GPC) PurifyPolymer->CharacterizePolymer Polymer P2MVIm Block Copolymer CharacterizePolymer->Polymer Dialysis Dialysis / Nanoprecipitation (Organic Solvent vs. Water) Polymer->Dialysis Drug Hydrophobic Drug (e.g., Doxorubicin) Drug->Dialysis NP Drug-Loaded Nanoparticles Dialysis->NP NP2 Drug-Loaded NPs NP->NP2 DLS Size & PDI (DLS) Zeta Surface Charge (Zeta Potential) DLC Drug Loading Content & Efficiency (UV-Vis) NP2->DLS NP2->Zeta NP2->DLC NP3 Final Nanoparticles NP2->NP3 Release pH-Responsive Release (pH 7.4 vs. 5.5) MTT Cytotoxicity (MTT Assay) Uptake Cellular Uptake (Microscopy) NP3->Release NP3->MTT NP3->Uptake

Caption: General workflow from polymer synthesis to in vitro testing.

pH_Release_Mechanism Mechanism of pH-Responsive Endosomal Escape NP P2MVIm Nanoparticle (Drug Encapsulated) Endocytosis Cellular Uptake (Endocytosis) NP->Endocytosis 1 Cell Cancer Cell Cell->Endocytosis Endosome Endosome (pH ≈ 6.5 -> 5.0) Endocytosis->Endosome 2 Protonation Protonation of Imidazole Rings Endosome->Protonation 3. Acidification Sponge Proton Sponge Effect (Ion Influx & Osmotic Swelling) Protonation->Sponge 4 Rupture Endosomal Rupture Sponge->Rupture 5 Release Drug Release into Cytoplasm Rupture->Release 6 Target Drug acts on intracellular target Release->Target 7

Caption: pH-triggered drug release via the proton sponge effect.

Experimental Protocols

Protocol 1: Synthesis of P2MVIm-based Block Copolymer via RAFT Polymerization

(Adapted from the synthesis of PEG-b-PVIM block copolymers)[4]

Objective: To synthesize a well-defined amphiphilic block copolymer for subsequent nanoparticle formulation.

Materials:

  • Macro-chain transfer agent (e.g., PEG-dithiocarbonate)

  • This compound (2MVIm), purified

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator

  • Glacial acetic acid, solvent[4]

  • Anhydrous diethyl ether

  • Schlenk flask, magnetic stirrer, oil bath, nitrogen line

Procedure:

  • Purify 2MVIm monomer by passing it through a basic alumina column to remove inhibitors and acidic impurities.

  • In a 50 mL Schlenk flask, dissolve the PEG-macroCTA and AIBN in glacial acetic acid.

  • Add the purified 2MVIm monomer to the flask. The molar ratios of monomer:macroCTA:initiator should be calculated to target the desired block length.

  • Seal the flask, and perform three freeze-pump-thaw cycles to degas the solution.

  • Backfill the flask with nitrogen and place it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed under magnetic stirring for the desired time (e.g., 12-24 hours).

  • Stop the reaction by immersing the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold, stirring diethyl ether.

  • Collect the precipitated polymer by centrifugation or filtration.

  • Wash the polymer multiple times with fresh diethyl ether to remove unreacted monomer and initiator.

  • Dry the final P2MVIm block copolymer product under vacuum at room temperature overnight.

  • Characterization: Confirm the structure and composition using ¹H NMR spectroscopy. Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Protocol 2: Preparation of Drug-Loaded P2MVIm Micelles

(Adapted from the dialysis method for preparing DOX-loaded micelles)[5]

Objective: To encapsulate a hydrophobic drug within the core of self-assembled P2MVIm block copolymer micelles.

Materials:

  • Synthesized P2MVIm amphiphilic block copolymer

  • Doxorubicin hydrochloride (DOX·HCl) or other hydrophobic drug

  • Triethylamine (TEA) (if using a salt form of the drug like DOX·HCl)

  • Dimethylformamide (DMF) or other suitable organic solvent

  • Dialysis membrane (MWCO = 3.5 - 12 kDa)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Dissolve 20 mg of the P2MVIm block copolymer in 2 mL of DMF.

  • In a separate vial, dissolve 6 mg of DOX·HCl in a small amount of DMF. Add TEA in a 3:1 molar ratio to DOX·HCl to deprotonate the amine group, rendering it more hydrophobic. Stir for 1 hour.

  • Add the DOX/TEA solution to the polymer solution and stir at room temperature for 24 hours in the dark to allow for drug-polymer interaction.

  • Transfer the final mixture into a dialysis bag (MWCO 3500 g/mol ).

  • Dialyze against 2 L of deionized water for 8-12 hours. Change the water every hour for the first 3 hours, then every 2 hours thereafter to ensure complete removal of the organic solvent and unloaded drug.

  • The self-assembly of micelles occurs as the organic solvent is replaced by water.

  • Collect the solution from the dialysis bag. This solution contains the drug-loaded micelles.

  • For storage or further use, the micelle solution can be lyophilized.

Protocol 3: Characterization of Drug-Loaded Micelles

Objective: To determine the size, surface charge, and drug loading of the prepared nanoparticles.

A. Size and Zeta Potential Measurement: [15]

  • Dilute a small aliquot of the micelle solution with deionized water to an appropriate concentration.

  • Measure the hydrodynamic diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the surface charge (Zeta Potential) using the same instrument equipped with an electrode assembly. Perform measurements in triplicate.

B. Drug Loading Content (DLC) and Efficiency (DLE) Measurement: [5]

  • Lyophilize a known volume of the micelle solution to obtain the total weight of the drug-loaded micelles.

  • Dissolve a known weight of the lyophilized micelles in a suitable solvent (e.g., DMF) to disrupt the micelles and release the drug.

  • Quantify the amount of encapsulated drug using UV-Vis spectrophotometry or fluorescence spectroscopy at the characteristic wavelength for the drug (e.g., 483 nm for DOX).[5]

  • Calculate DLC and DLE using the following formulas:

    • DLC (%) = (Weight of loaded drug / Total weight of micelles) x 100

    • DLE (%) = (Weight of loaded drug / Initial weight of drug fed) x 100

Protocol 4: In Vitro pH-Responsive Drug Release Study

(Adapted from established dialysis-based release studies)[5]

Objective: To evaluate the rate of drug release from micelles at physiological pH (7.4) and endosomal pH (5.5).

Materials:

  • Lyophilized drug-loaded micelles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.5

  • Dialysis membrane (MWCO corresponding to the polymer size, e.g., 3.5 kDa)

  • Shaking incubator or water bath at 37°C

Procedure:

  • Re-disperse a known amount (e.g., 5 mg) of lyophilized drug-loaded micelles in 1 mL of the respective release buffer (pH 7.4 PBS or pH 5.5 acetate buffer).

  • Transfer the solution into a dialysis bag and seal it securely.

  • Place the dialysis bag into a larger container with 20 mL of the corresponding fresh release buffer.

  • Incubate at 37°C with gentle agitation (e.g., 100 rpm).

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the external buffer and immediately replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using UV-Vis or fluorescence spectroscopy.

  • Calculate the cumulative percentage of drug released at each time point relative to the initial amount of drug loaded in the micelles.

  • Plot the cumulative release (%) versus time for both pH conditions to compare the release profiles.

Protocol 5: In Vitro Cytotoxicity Evaluation (MTT Assay)

(Based on standard cell viability protocols)[10][13]

Objective: To assess the biocompatibility of the blank and drug-loaded P2MVIm nanoparticles on a relevant cell line.

Materials:

  • Cancer cell line (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Blank and drug-loaded nanoparticles, free drug solutions (as control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of free drug, blank nanoparticles, and drug-loaded nanoparticles in fresh cell culture medium.

  • Remove the old medium from the wells and replace it with 100 µL of the prepared test solutions. Include wells with untreated cells as a negative control.

  • Incubate the plate for another 24 or 48 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability (%) using the formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Plot cell viability versus concentration to determine the IC₅₀ (half-maximal inhibitory concentration) for each formulation.

References

Application Notes and Protocols: 2-Methyl-1-vinylimidazole as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-1-vinylimidazole and related imidazole derivatives as corrosion inhibitors for mild steel, particularly in acidic environments. The information is compiled from various studies and is intended to guide researchers in applying these compounds and understanding their mechanism of action.

Introduction

Corrosion of mild steel is a significant issue across various industries. Organic heterocyclic compounds, especially those containing nitrogen, sulfur, and oxygen atoms, have been extensively studied as effective corrosion inhibitors. Imidazole and its derivatives are a promising class of such inhibitors due to their excellent ligand-forming abilities and the presence of a nitrogen heteroatom, which facilitates adsorption onto the metal surface. This compound, in particular, combines the features of the imidazole ring with a vinyl group, which can potentially enhance its inhibitive properties. This document outlines the application and evaluation of this compound and its analogs as corrosion inhibitors for mild steel.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound and related compounds involves their adsorption onto the mild steel surface. This adsorption process forms a protective film that isolates the metal from the corrosive medium. The adsorption can be either physical (physisorption) or chemical (chemisorption), or a combination of both. The vinyl group in this compound may also participate in forming a more stable polymeric film on the metal surface, further enhancing corrosion protection.

Several studies indicate that the adsorption of imidazole derivatives on the mild steel surface follows specific adsorption isotherms, such as the Langmuir or Temkin isotherms.[1][2][3] Potentiodynamic polarization studies have shown that these compounds can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process.[1][3]

Logical Relationship of Corrosion Inhibition

Mild_Steel Mild Steel in Corrosive Medium Corrosion Corrosion Process (Anodic & Cathodic Reactions) Mild_Steel->Corrosion Inhibitor This compound Adsorption Adsorption on Steel Surface Inhibitor->Adsorption Adsorption->Mild_Steel Protective_Film Formation of Protective Film Adsorption->Protective_Film Inhibition Corrosion Inhibition Protective_Film->Inhibition Inhibition->Corrosion Reduces Rate

Caption: Corrosion inhibition mechanism.

Quantitative Data Summary

The following tables summarize the inhibition efficiency of 2-methylimidazole and a vinylimidazole derivative in various corrosive media. This data is extracted from different studies and provides a comparative look at their performance under different conditions.

Table 1: Inhibition Efficiency of 2-Methylimidazole on Mild Steel in 1N Hydrochloric Acid

Concentration (M)Temperature (K)Inhibition Efficiency (%)Reference
Not Specified303Increased with concentration[1][3]
Not Specified318Increased with concentration[1][3]
Not Specified333Decreased[1][3]

Table 2: Inhibition Efficiency of 1-Vinylimidazole-3-phenacyl hexafluoroantimonate Salt on Mild Steel in 1.0 M HCl

Concentration (M)Temperature (K)Inhibition Efficiency (%)Reference
5.0 x 10⁻⁴30392.2[4]
5.0 x 10⁻⁴31389.2[4]
5.0 x 10⁻⁴33374.6[4]
5.0 x 10⁻⁴34365.3[4]

Table 3: Inhibition Efficiency of 2-Mercapto-1-methyl Imidazole (MMI) on Copper in 0.5 M NaCl

| Immersion Time (h) | Inhibition Efficiency (%) | Reference | | :--- | :--- | :--- | :--- | | 1 | 55.2 |[5][6] | | 6 | 88.2 |[5][6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard practices reported in the literature for evaluating corrosion inhibitors.

This is a straightforward and widely used method to determine the corrosion rate.

Protocol:

  • Specimen Preparation:

    • Cut mild steel specimens into uniform dimensions (e.g., 2.5 cm x 2.0 cm x 0.025 cm).

    • Abrade the specimens with a series of emery papers of increasing grit size (e.g., 600, 800, 1000, 1200 grit).

    • Degrease the specimens with a suitable solvent (e.g., acetone or ethanol).

    • Wash with distilled water, dry, and store in a desiccator.

    • Accurately weigh each specimen to four decimal places.

  • Inhibitor Solution Preparation:

    • Prepare the corrosive medium (e.g., 1 M HCl).

    • Prepare a stock solution of this compound.

    • Prepare a series of test solutions with varying concentrations of the inhibitor in the corrosive medium.

  • Immersion Test:

    • Immerse the prepared mild steel specimens in the test solutions, including a blank (corrosive medium without inhibitor).

    • Ensure complete immersion of the specimens.

    • Maintain a constant temperature using a water bath for a specified duration (e.g., 6 hours).

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the specimens from the solutions.

    • Wash with distilled water and a cleaning solution (e.g., a solution containing NaOH and zinc dust) to remove corrosion products.

    • Rinse with distilled water, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): CR (mg cm⁻² h⁻¹) = (W₁ - W₂) / (A * t) where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the specimen, and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Experimental Workflow for Weight Loss Measurement

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Specimen_Prep Mild Steel Specimen Preparation Immersion Immersion Test Specimen_Prep->Immersion Solution_Prep Inhibitor Solution Preparation Solution_Prep->Immersion Post_Immersion Post-Immersion Cleaning & Weighing Immersion->Post_Immersion Calculations Calculate Corrosion Rate & Inhibition Efficiency Post_Immersion->Calculations

Caption: Weight loss measurement workflow.

This electrochemical technique is used to study the kinetics of anodic and cathodic reactions and to determine the corrosion current.

Protocol:

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell:

      • Working Electrode (WE): A prepared mild steel specimen with a defined exposed surface area.

      • Counter Electrode (CE): A platinum or graphite electrode.

      • Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Fill the cell with the test solution (corrosive medium with and without the inhibitor).

  • Open Circuit Potential (OCP):

    • Immerse the electrodes in the solution and allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan:

    • Using a potentiostat, apply a potential scan from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).

    • Set a slow scan rate (e.g., 0.5-1 mV/s) to ensure quasi-stationary conditions.

  • Data Analysis:

    • Plot the resulting potential vs. log(current density) to obtain Tafel plots.

    • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank is the corrosion current density without the inhibitor and i_corr_inh is the corrosion current density with the inhibitor.

EIS is a powerful non-destructive technique that provides information about the corrosion process and the properties of the protective film.

Protocol:

  • Electrochemical Cell Setup:

    • Use the same three-electrode cell setup as for potentiodynamic polarization.

  • Stabilization:

    • Immerse the electrodes and allow the system to reach a steady OCP.

  • Impedance Measurement:

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • Record the impedance response of the system.

  • Data Analysis:

    • Present the data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance modulus and phase angle vs. frequency).

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as:

      • Solution Resistance (R_s): Resistance of the electrolyte.

      • Charge Transfer Resistance (R_ct): Related to the corrosion rate (inversely proportional).

      • Double Layer Capacitance (C_dl): Related to the adsorption of the inhibitor.

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_inh is the charge transfer resistance with the inhibitor and R_ct_blank is the charge transfer resistance without the inhibitor.

Electrochemical Experiment Workflow

Cell_Setup Three-Electrode Cell Setup Stabilization OCP Stabilization Cell_Setup->Stabilization Polarization Potentiodynamic Polarization Scan Stabilization->Polarization EIS Electrochemical Impedance Spectroscopy Stabilization->EIS Tafel_Analysis Tafel Plot Analysis (E_corr, i_corr) Polarization->Tafel_Analysis EIS_Analysis Nyquist/Bode Plot Analysis (R_s, R_ct, C_dl) EIS->EIS_Analysis IE_Calc_Pol Calculate IE% from i_corr Tafel_Analysis->IE_Calc_Pol IE_Calc_EIS Calculate IE% from R_ct EIS_Analysis->IE_Calc_EIS

Caption: Electrochemical testing workflow.

Synthesis of Imidazole Derivatives

For researchers interested in synthesizing their own inhibitors, a general method for the N-arylation of imidazoles involves the Ullmann-type coupling reaction.[7] For instance, 4-methyl-1-N-(p-tolyl)imidazole can be synthesized from 4-methylimidazole and 4-bromotoluene using a Cu₂O catalyst.[7] The synthesis of vinylimidazole derivatives can be achieved through various organic synthesis routes, often starting from imidazole or its substituted analogs. Poly(1-vinylimidazole) can be synthesized via polymerization of 1-vinylimidazole.[8]

Conclusion

This compound and related imidazole derivatives have demonstrated significant potential as effective corrosion inhibitors for mild steel in acidic media. Their performance is attributed to their ability to adsorb onto the metal surface and form a protective barrier. The provided protocols offer a standardized approach for evaluating the efficacy of these and other potential corrosion inhibitors. Further research into optimizing the molecular structure of these compounds could lead to the development of even more efficient and environmentally friendly corrosion inhibitors.

References

Application Notes and Protocols for Functional Coatings Using 2-Methyl-1-vinylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and utilization of functional coatings based on 2-Methyl-1-vinylimidazole (2M1VIm). These coatings offer versatile platforms for various biomedical applications, including antimicrobial surfaces and controlled drug delivery systems. The inherent properties of poly(this compound) (P2M1VIm), such as its pH-responsiveness and biocompatibility, make it an attractive candidate for advanced pharmaceutical and medical device development.

I. Antimicrobial Coatings

Functional coatings derived from this compound can be engineered to exhibit potent antimicrobial properties. This is typically achieved through two main strategies: quaternization of the imidazole ring to create polycations that disrupt bacterial membranes, and the immobilization of antimicrobial agents like silver nanoparticles or antibiotics.

Application Note: Antimicrobial Surface Modification

Coatings based on P2M1VIm can be applied to various substrates, such as medical-grade silicone, to prevent biofilm formation and reduce the risk of device-associated infections. The grafting of P2M1VIm onto a surface introduces a high density of imidazole groups that can be subsequently modified. Quaternization of these groups leads to a positively charged surface that interacts with and disrupts the negatively charged cell membranes of bacteria, leading to cell death.[1] Alternatively, the imidazole groups can act as ligands to chelate and immobilize antimicrobial metal ions like silver, or as anchoring points for the covalent or non-covalent attachment of antibiotics.

Quantitative Data: Antimicrobial Efficacy

The following table summarizes the antimicrobial efficacy of functionalized polyvinylimidazole coatings against common pathogens.

Coating TypeSubstrateFunctionalizationTarget MicroorganismEfficacyReference
Poly(N-vinylimidazole)Silicone RubberGamma Irradiation GraftingPseudomonas aeruginosaSignificant antibacterial activity[2]
Poly(N-vinylimidazole)Silicone CatheterQuaternization (Iodomethane, Bromoethane)Escherichia coli, Staphylococcus aureusVariable inhibitory capacity[1]
Poly(N-vinylimidazole)Silicone CatheterSilver Nanoparticle ImmobilizationEscherichia coli, Staphylococcus aureusVariable inhibitory capacity[1]
Poly(N-vinylimidazole)Silicone CatheterAmpicillin LoadingEscherichia coli, Staphylococcus aureusSuperior elimination of bacteria[1]
Alginate-g-poly(N-vinyl imidazole)-Free Radical PolymerizationBacillus subtilis, Escherichia coli, Neisseria gonorrhoeae, Candida albicansExcellent improvement in antimicrobial activity[3][4]
Experimental Protocol: Preparation of Antimicrobial Coatings by Radiation-Induced Grafting

This protocol describes the grafting of this compound onto a silicone substrate followed by functionalization.

Materials:

  • This compound (2M1VIm), purified by vacuum distillation

  • Medical-grade silicone (SC) sheets

  • Methanol

  • Iodomethane or Bromoethane for quaternization

  • Silver nitrate (AgNO₃) for silver nanoparticle immobilization

  • Ampicillin sodium salt

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Equipment:

  • Gamma radiation source (e.g., Cobalt-60)

  • Glass ampoules

  • Vacuum line

  • Shaking incubator

  • UV-Vis spectrophotometer

  • Scanning Electron Microscope (SEM)

Procedure:

  • Substrate Preparation: Cut silicone sheets into desired dimensions and clean them thoroughly with methanol and deionized water. Dry under vacuum.

  • Grafting:

    • Place the cleaned silicone substrates into glass ampoules.

    • Prepare solutions of 2M1VIm in methanol at various concentrations (e.g., 20-80 vol%).

    • Add the monomer solution to the ampoules containing the silicone.

    • Degas the ampoules using freeze-pump-thaw cycles and seal them under vacuum.

    • Expose the ampoules to a gamma radiation source at a controlled dose rate (e.g., 10 kGy/h) for a total dose of 20-100 kGy.[1][2]

    • After irradiation, open the ampoules, remove the grafted silicone, and wash extensively with methanol to remove any unreacted monomer and homopolymer.

    • Dry the grafted samples (SC-g-P2M1VIm) in a vacuum oven.

  • Functionalization (choose one):

    • Quaternization: Immerse the SC-g-P2M1VIm in a solution of iodomethane or bromoethane in a suitable solvent (e.g., ethanol) and react at room temperature for 24-48 hours. Wash thoroughly with ethanol and dry.

    • Silver Nanoparticle Immobilization: Immerse the SC-g-P2M1VIm in an aqueous solution of AgNO₃ (e.g., 1 mg/mL) and expose to UV light or a chemical reducing agent to form silver nanoparticles.[1] Wash with deionized water and dry.

    • Ampicillin Loading: Immerse the SC-g-P2M1VIm in a solution of ampicillin in PBS (e.g., 1 mg/mL) and incubate at 4°C for 72 hours.[1] Gently rinse with PBS to remove non-adsorbed ampicillin and dry.

  • Characterization:

    • Confirm the grafting and functionalization using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS).

    • Observe the surface morphology using SEM.

    • Determine the grafting degree gravimetrically.

Experimental Workflow for Antimicrobial Coating Preparation

G cluster_prep Substrate Preparation cluster_graft Grafting cluster_func Functionalization Silicone Silicone Substrate Cleaning Cleaning with Methanol & Water Silicone->Cleaning Drying Vacuum Drying Cleaning->Drying Monomer_Sol 2M1VIm in Methanol Drying->Monomer_Sol Ampoule Sealed Ampoule Monomer_Sol->Ampoule Gamma Gamma Irradiation Ampoule->Gamma Washing_Graft Washing with Methanol Gamma->Washing_Graft Drying_Graft Vacuum Drying Washing_Graft->Drying_Graft Quaternization Quaternization Drying_Graft->Quaternization AgNP Silver Nanoparticle Immobilization Drying_Graft->AgNP Ampicillin Ampicillin Loading Drying_Graft->Ampicillin

Caption: Workflow for preparing antimicrobial coatings.

II. Controlled Drug Delivery Systems

Hydrogels and coatings based on this compound can be designed for the controlled release of therapeutic agents. The pH-responsive nature of the imidazole ring allows for triggered drug release in specific physiological environments.

Application Note: pH-Responsive Drug Release

P2M1VIm is a weak polybase. At physiological pH (around 7.4), the imidazole groups are largely deprotonated and the polymer is relatively hydrophobic. In acidic environments (e.g., tumor microenvironment, endosomes), the imidazole nitrogen becomes protonated, leading to electrostatic repulsion between the polymer chains, swelling of the hydrogel or coating, and subsequent release of the entrapped drug. This property is highly advantageous for targeted drug delivery.

Quantitative Data: Drug Loading and Release

The following table presents data on drug loading and release from functionalized polypropylene films grafted with poly(N-vinylimidazole).

Grafted CopolymerLoaded DrugDrug LoadingRelease Condition (pH)Maximum ReleaseReference
(PP-g-MMA)-g-NVIVancomycin132.2 ± 0.8 µg/cm²4Controlled release[5]
(PP-g-MMA)-g-NVIVancomycin132.2 ± 0.8 µg/cm²7109.5 ± 4.3 µg/cm² after 48h[5]
(PP-g-MMA)-g-NVIVancomycin132.2 ± 0.8 µg/cm²9Controlled release[5]
Experimental Protocol: Preparation of a Drug-Loaded Coating for pH-Controlled Release

This protocol details the preparation of a polypropylene (PP) film grafted with P2M1VIm for the controlled release of vancomycin.

Materials:

  • Polypropylene (PP) films

  • Methyl methacrylate (MMA), purified

  • This compound (2M1VIm), purified

  • Methanol

  • Toluene

  • Vancomycin hydrochloride

  • Phosphate buffer solutions (pH 4, 7, 9)

Equipment:

  • Gamma radiation source

  • Glass ampoules

  • Vacuum line

  • Shaking water bath

  • UV-Vis spectrophotometer

Procedure:

  • Pre-irradiation Grafting of MMA onto PP (PP-g-MMA):

    • Place pre-weighed PP films in glass ampoules open to the air and irradiate with a specific dose of gamma radiation.

    • Prepare a solution of MMA in methanol (e.g., 30 vol%).

    • Add the MMA solution to the ampoules with the pre-irradiated PP films.

    • Degas and seal the ampoules under vacuum.

    • Heat the ampoules in a water bath (e.g., 65°C) for a specific time (e.g., 16 hours).[5]

    • Wash the films extensively with a water/ethanol mixture and dry under vacuum.

  • Grafting of 2M1VIm onto PP-g-MMA ((PP-g-MMA)-g-P2M1VIm):

    • Immerse the PP-g-MMA films in a solution of 2M1VIm in toluene (e.g., 50 vol%) in glass ampoules.

    • Degas and seal the ampoules under vacuum.

    • Irradiate with a specific dose of gamma radiation (e.g., 15 kGy) at room temperature.[5]

    • Wash the films with methanol and dry under vacuum.

  • Drug Loading:

    • Prepare a solution of vancomycin hydrochloride in deionized water (e.g., 2 mg/mL).

    • Immerse the ((PP-g-MMA)-g-P2M1VIm) films in the vancomycin solution.

    • Store at 4°C for 48 hours to allow for drug loading.[5]

    • Remove the films, dry, and store at room temperature.

  • In Vitro Drug Release Study:

    • Place the drug-loaded films in separate vials containing buffer solutions of different pH (e.g., 4, 7, and 9).

    • Incubate at 37°C with gentle shaking.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh buffer.

    • Quantify the concentration of vancomycin in the aliquots using a UV-Vis spectrophotometer at the appropriate wavelength.

Experimental Workflow for pH-Controlled Drug Release System

G cluster_graft1 Step 1: MMA Grafting cluster_graft2 Step 2: 2M1VIm Grafting cluster_load Step 3: Drug Loading cluster_release Step 4: pH-Controlled Release PP Polypropylene Film PreIrrad Pre-irradiation PP->PreIrrad MMAGraft MMA Grafting PreIrrad->MMAGraft PPgMMA PP-g-MMA Film MMAGraft->PPgMMA Monomer2 2M1VIm Solution PPgMMA->Monomer2 Irrad2 Gamma Irradiation Monomer2->Irrad2 FinalGraft (PP-g-MMA)-g-P2M1VIm Irrad2->FinalGraft DrugSol Vancomycin Solution FinalGraft->DrugSol Incubation Incubation (4°C, 48h) DrugSol->Incubation DrugLoaded Drug-Loaded Film Incubation->DrugLoaded Buffer Buffer (pH 4, 7, 9) DrugLoaded->Buffer Release Drug Release at 37°C Buffer->Release Quantify Quantification (UV-Vis) Release->Quantify

Caption: Workflow for pH-controlled drug release.

References

Application Notes and Protocols for Grafting 2-Methyl-1-vinylimidazole onto Polymer Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Extensive literature searches did not yield specific protocols for the grafting of 2-Methyl-1-vinylimidazole onto polymer surfaces. However, the closely related monomer, 1-vinylimidazole (also known as N-vinylimidazole), has been widely studied and successfully grafted onto various polymers. The protocols detailed below for 1-vinylimidazole can serve as a robust starting point for developing a methodology for this compound.

The presence of the methyl group at the 2-position of the imidazole ring in this compound may introduce steric hindrance, potentially influencing the rate and efficiency of polymerization and grafting compared to 1-vinylimidazole. Therefore, optimization of the reaction parameters provided in the following protocols is likely necessary. This may include adjusting monomer concentration, initiator concentration, reaction time, and temperature to achieve the desired degree of grafting.

I. Introduction

Surface modification of polymers by grafting functional monomers is a critical technique for tailoring their surface properties without altering their bulk characteristics. Grafting vinylimidazole moieties onto a polymer surface can impart properties such as pH-responsiveness, hydrophilicity, and the ability to chelate metal ions or carry therapeutic agents.[1][2][3] These functionalized surfaces have significant potential in various applications, including drug delivery, antimicrobial coatings, and biocompatible materials.[1][4]

This document provides detailed protocols for two common methods of grafting 1-vinylimidazole onto polymer surfaces: Gamma-Irradiation-Induced Grafting and Free Radical Solution Polymerization .

II. Gamma-Irradiation-Induced Grafting of 1-Vinylimidazole onto Polypropylene Films

This method is particularly effective for inert polymer substrates like polypropylene, where traditional chemical initiation can be challenging.[1][2] High-energy gamma rays create free radicals on the polymer backbone, which then initiate the polymerization of the vinyl monomer.[1]

Experimental Workflow: Two-Step Gamma-Irradiation-Induced Grafting

G cluster_0 Step 1: Pre-irradiation Grafting of MMA cluster_1 Step 2: Simultaneous Grafting of NVI PP Polypropylene (PP) Film Irradiation Gamma Irradiation (in air) PP->Irradiation Expose to gamma rays MMA_solution MMA Solution in Methanol Irradiation->MMA_solution Add to pre-irradiated film Heating Heating in Water Bath MMA_solution->Heating Initiate polymerization Rinsing1 Rinse with Water/Ethanol Heating->Rinsing1 Drying1 Dry in Vacuum Oven Rinsing1->Drying1 PP_g_MMA PP-g-MMA Film Drying1->PP_g_MMA PP_g_MMA2 PP-g-MMA Film NVI_solution NVI Solution in Toluene PP_g_MMA2->NVI_solution Immerse film Degassing Freeze-Thaw Cycles NVI_solution->Degassing Remove Oxygen Irradiation2 Gamma Irradiation Degassing->Irradiation2 Simultaneous irradiation Rinsing2 Rinse with Methanol Irradiation2->Rinsing2 Drying2 Dry in Vacuum Oven Rinsing2->Drying2 Final_Product (PP-g-MMA)-g-NVI Film Drying2->Final_Product

Figure 1: Experimental workflow for the two-step gamma-irradiation-induced grafting of N-vinylimidazole (NVI) onto a polypropylene (PP) film, preceded by methyl methacrylate (MMA) grafting.
Materials

  • Polypropylene (PP) films

  • Methyl methacrylate (MMA)

  • Methanol

  • N-vinylimidazole (NVI)

  • Toluene

  • Liquid nitrogen

  • Glass ampoules

Protocol: Two-Step Grafting of MMA and NVI onto Polypropylene[1][2]

Step 1: Grafting of Methyl Methacrylate (MMA) using the Oxidative Pre-irradiation Method

  • Cut PP films to the desired dimensions (e.g., 3x2 cm) and weigh them.

  • Place the PP films into open glass ampoules.

  • Expose the ampoules to a ⁶⁰Co gamma-ray source in the presence of air. The absorbed dose can be varied (e.g., 5-25 kGy) to control the density of peroxide and hydroperoxide groups on the PP surface.

  • Prepare solutions of MMA in methanol at various concentrations (e.g., 20-30 vol%).

  • Add the MMA solution to the glass ampoules containing the pre-irradiated PP films.

  • Degas the ampoules by several freeze-thaw cycles using liquid nitrogen and a vacuum line, then seal the ampoules under vacuum.

  • Initiate polymerization by placing the ampoules in a water bath at a controlled temperature (e.g., 65-80°C) for a specific duration (e.g., 16-26 hours).

  • After the reaction, open the ampoules and rinse the films thoroughly with a water/ethanol mixture (50/50 vol%) under constant stirring for 24 hours to remove any homopolymer and unreacted monomer.

  • Dry the grafted films (PP-g-MMA) in a vacuum oven at 60°C for 24 hours.

  • Weigh the dried films to calculate the grafting percentage using the formula: Grafting (%) = [(W_g - W_0) / W_0] * 100 where W_g is the weight of the grafted film and W_0 is the initial weight of the pristine film.

Step 2: Grafting of N-vinylimidazole (NVI) by the Direct Method [1][2]

  • Weigh the PP-g-MMA films with a known degree of MMA grafting.

  • Place the films into glass ampoules containing a solution of NVI in toluene (e.g., 50 vol%).

  • Remove oxygen from the ampoules using freeze-thaw cycles and seal them with a blowtorch.

  • Irradiate the ampoules with a specific absorbed dose (e.g., 15 kGy) at room temperature.

  • Open the ampoules, rinse the grafted films with methanol to remove homopolymer and unreacted NVI, and then dry them in a vacuum oven at 60°C for 24 hours.

  • Calculate the final grafting degree.

Quantitative Data: Influence of Reaction Conditions on MMA Grafting onto Polypropylene[1][4]
Parameter VariedConstant ConditionsRange StudiedResulting MMA Grafting (%)
Absorbed Dose16 h, 65°C, MMA 20 vol%5 - 25 kGyLinear increase up to 49.5%
Reaction Time5 kGy, 65°C, MMA 30 vol%5 - 26 hLinear increase up to 31%
Reaction Temperature5 kGy, 16 h, MMA 30 vol%60 - 90°CProgressive increase up to 80°C, slight decrease at 90°C

Note: An absorbed dose of 5 kGy is often preferred to minimize potential degradation of the polypropylene matrix.[1][4] The grafting yield of NVI in the second step typically ranges from 4-6.5% and does not show a strong proportional increase with higher MMA grafting degrees.[1][4]

III. Free Radical Solution Polymerization for Grafting 1-Vinylimidazole onto Chitosan

This method is suitable for polymers that can be dissolved or suspended in a solvent and involves the use of a chemical initiator to start the polymerization process.[5]

Experimental Workflow: Free Radical Grafting onto Chitosan

G Chitosan Chitosan Solution (in Acetic Acid) Reaction Reaction Mixture (40°C, 24h) Chitosan->Reaction Initiator Initiator Solution (PPS + SMB) Initiator->Reaction Monomer NVI Aqueous Solution (+ HCl) Monomer->Reaction Precipitation Precipitate in Acetone Reaction->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry to Constant Weight Filtration->Drying Final_Product Chitosan-g-PVI Copolymer Drying->Final_Product

Figure 2: Workflow for the free radical solution polymerization to graft N-vinylimidazole (NVI) onto chitosan.
Materials

  • Chitosan

  • Acetic acid

  • Potassium persulfate (PPS)

  • Sodium metabisulfite (SMB)

  • N-vinylimidazole (VI)

  • Hydrochloric acid (HCl)

  • Acetone

Protocol: Graft Copolymerization of N-Vinylimidazole and Chitosan[5]
  • Prepare a 1% chitosan solution by dissolving the required amount of chitosan in a 2% aqueous solution of acetic acid at 40 ± 2°C with stirring until complete dissolution.

  • Prepare the initiator solution by dissolving potassium persulfate (PPS) and sodium metabisulfite (SMB) in a 1:1 molar ratio to achieve the desired final initiator concentration (e.g., 4 × 10⁻³ mol·L⁻¹).

  • Prepare the monomer solution of N-vinylimidazole (VI) in water. To prevent chain transfer reactions, add a small amount of HCl (e.g., VI:HCl = 1:0.1 mol).

  • Add the initiator mixture to the chitosan solution.

  • After 15 minutes, add the N-vinylimidazole solution to the reaction mixture.

  • Maintain the reaction at 40 ± 2°C for 24 hours.

  • After the reaction, pour the mixture into a beaker containing acetone (e.g., 200 cm³) and stir to precipitate the graft copolymer.

  • Filter the precipitate using a Buchner funnel and wash it thoroughly.

  • Dry the product to a constant weight.

Quantitative Data: Composition of Chitosan-g-PVI Copolymers[5]
Sample NameChitosan in Feed (wt%)VI in Feed (wt%)VI in Copolymer (mol%)PVI in Copolymer (wt%)Grafting Frequency*
Cht-g-PVI-1505048.764.91.9
Cht-g-PVI-2307066.880.93.9
Cht-g-PVI-3109085.593.611.7

*Grafting frequency is defined as the number of grafted chains per 100 anhydroglucose units.

IV. Applications in Drug Development

Polymer surfaces grafted with vinylimidazole can be utilized for controlled drug delivery. The imidazole groups provide pH-responsiveness, allowing for triggered release of therapeutic agents in specific environments. For instance, (PP-g-MMA)-g-NVI films have been successfully loaded with the antibiotic vancomycin.[1][4] The release of vancomycin was found to be pH-dependent, with a higher release rate at pH 7 compared to more acidic or alkaline conditions.[1] The maximum amount of vancomycin released at pH 7 was reported to be 109.5 ± 4.3 μg cm⁻² after 48 hours.[1] This pH-sensitive behavior is attributed to the protonation and deprotonation of the imidazole rings, which alters the swelling of the grafted polymer chains and their interaction with the drug molecules.[1][2][4]

References

Application Notes and Protocols for 2-Methyl-1-vinylimidazole in Hydrogel Preparation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, cross-linked polymeric networks that can absorb and retain large amounts of water or biological fluids. Their soft, tissue-like properties and tunable characteristics make them ideal candidates for various biomedical applications, including controlled drug delivery. 2-Methyl-1-vinylimidazole is a heterocyclic monomer that can be polymerized to form hydrogels with pH-sensitive properties. The imidazole group in its structure has a pKa in the physiological range, which allows the resulting hydrogel to exhibit swelling or deswelling behavior in response to changes in pH. This property can be harnessed for the targeted release of therapeutic agents in specific environments within the body, such as the acidic microenvironment of tumors or the varying pH of the gastrointestinal tract.

These application notes provide a comprehensive overview of the preparation of hydrogels using this compound, their characterization, and their application in controlled drug release. While a specific, validated protocol for the homopolymerization of this compound into a hydrogel is not extensively documented in publicly available literature, a representative protocol based on the well-established synthesis of similar N-vinylimidazole-based hydrogels is provided. This protocol serves as a foundational methodology that can be optimized for specific research and development needs.

Key Applications

  • pH-Responsive Drug Delivery: The primary application of poly(this compound) hydrogels is in the development of smart drug delivery systems that respond to pH changes.[1][2]

  • Targeted Cancer Therapy: The acidic tumor microenvironment can trigger the release of encapsulated anticancer drugs from these hydrogels, enhancing therapeutic efficacy while minimizing systemic toxicity.

  • Oral Drug Delivery: Hydrogels can be designed to protect drugs from the harsh acidic environment of the stomach and release them in the more neutral or slightly alkaline environment of the intestines.

  • Wound Dressings: The hydrogel's ability to maintain a moist environment and potentially release antimicrobial agents makes it suitable for wound healing applications.

  • Tissue Engineering: These hydrogels can serve as scaffolds for cell growth and tissue regeneration due to their biocompatibility and porous structure.

Data Presentation

The following tables summarize representative quantitative data for vinylimidazole-based hydrogels, which can be used as a benchmark for the development and characterization of this compound hydrogels.

Table 1: Swelling Ratios of N-vinylimidazole-based Hydrogels

Hydrogel CompositionpHSwelling Ratio (g/g)Reference
poly(N-vinyl imidazole)6.04.2[3]
poly(N-vinyl imidazole-co-2-dimethylaminoethyl methacrylate) (15 mol% DMA)6.025.4[3]
poly(acrylamide-co-N-vinylimidazole)5.0~14[4]
poly(acrylamide-co-N-vinylimidazole)11.0~16[4]

Table 2: Drug Release from pH-Sensitive Hydrogels

Hydrogel SystemDrugpHCumulative Release (%)Time (h)Reference
poly(methacrylic acid-acrylamide-N-hydroxyethyl acrylamide)Rhodamine B2.134-5724[2]
poly(methacrylic acid-acrylamide-N-hydroxyethyl acrylamide)Rhodamine B7.269-7624[2]
Chitosan/Poly(acrylic acid)Theophylline1.2~208[5]
Chitosan/Poly(acrylic acid)Theophylline7.4~808[5]

Experimental Protocols

Disclaimer: The following protocols are representative methodologies for the synthesis and characterization of vinylimidazole-based hydrogels and should be adapted and optimized for this compound.

Protocol 1: Synthesis of poly(this compound-co-Acrylic Acid) Hydrogel

This protocol describes the synthesis of a pH-sensitive hydrogel by free-radical copolymerization of this compound and acrylic acid.

Materials:

  • This compound (monomer)

  • Acrylic acid (co-monomer)

  • N,N'-methylenebisacrylamide (MBA) (cross-linker)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Potassium persulfate (KPS) (initiator)

  • Distilled water or an appropriate organic solvent (e.g., ethanol)

  • Nitrogen gas

Procedure:

  • In a reaction vessel, dissolve a specific molar ratio of this compound and acrylic acid in the chosen solvent.

  • Add the cross-linking agent, MBA, to the monomer solution (typically 1-5 mol% with respect to the total monomer concentration).

  • Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator, AIBN or KPS (typically 0.5-2 mol% with respect to the total monomer concentration).

  • Seal the reaction vessel and place it in a water bath or oil bath preheated to 60-80°C.

  • Allow the polymerization to proceed for 4-24 hours. The solution will become viscous and eventually form a solid gel.

  • After polymerization, remove the hydrogel from the reaction vessel and wash it extensively with distilled water and ethanol to remove any unreacted monomers, initiator, and cross-linker.

  • Dry the hydrogel in an oven at 40-60°C until a constant weight is achieved.

Protocol 2: Characterization of the Hydrogel

A. Swelling Studies:

  • Weigh the dry hydrogel (Wd).

  • Immerse the hydrogel in buffer solutions of different pH values (e.g., pH 2.0, 5.0, 7.4).

  • At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

  • Calculate the swelling ratio (SR) using the following equation: SR (g/g) = (Ws - Wd) / Wd

  • Continue until the hydrogel reaches equilibrium swelling (constant weight).

B. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Record the FTIR spectra of the monomers, cross-linker, and the synthesized hydrogel.

  • Analyze the spectra to confirm the incorporation of the monomers into the polymer network and the presence of characteristic functional groups.

C. Scanning Electron Microscopy (SEM):

  • Freeze-dry a swollen hydrogel sample.

  • Coat the freeze-dried sample with a thin layer of gold or palladium.

  • Observe the surface morphology and porous structure of the hydrogel using an SEM.

Protocol 3: Drug Loading and In Vitro Release Study

A. Drug Loading:

  • Immerse a known weight of the dry hydrogel in a drug solution of a specific concentration.

  • Allow the hydrogel to swell and absorb the drug solution for 24-48 hours.

  • Remove the drug-loaded hydrogel and dry it.

  • Determine the amount of drug loaded by measuring the decrease in the drug concentration in the remaining solution using UV-Vis spectroscopy or HPLC.

B. In Vitro Drug Release:

  • Place the drug-loaded hydrogel in a release medium (e.g., phosphate-buffered saline, PBS) of a specific pH.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.

  • Measure the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Diagram 1: Experimental Workflow for Hydrogel Synthesis and Characterization

G cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization Monomer Monomers (this compound, Acrylic Acid) Polymerization Free Radical Polymerization Monomer->Polymerization Crosslinker Cross-linker (MBA) Crosslinker->Polymerization Initiator Initiator (AIBN/KPS) Initiator->Polymerization Solvent Solvent Solvent->Polymerization Washing Washing & Purification Polymerization->Washing Drying Drying Washing->Drying DryHydrogel Dry Hydrogel Drying->DryHydrogel Swelling Swelling Studies DryHydrogel->Swelling FTIR FTIR Spectroscopy DryHydrogel->FTIR SEM SEM Analysis DryHydrogel->SEM

Caption: Workflow for the synthesis and characterization of this compound hydrogels.

Diagram 2: Logical Relationship of pH-Responsive Drug Release

G Environment Environmental pH Hydrogel Hydrogel (Protonation/Deprotonation of Imidazole Group) Environment->Hydrogel Change in pH Swelling Swelling/Deswelling Hydrogel->Swelling Alters Polymer Network DrugRelease Drug Release Swelling->DrugRelease Controls Diffusion

Caption: Mechanism of pH-responsive drug release from a vinylimidazole-based hydrogel.

Diagram 3: Signaling Pathway for Targeted Drug Delivery (Conceptual)

G cluster_delivery Drug Delivery Vehicle cluster_target Target Site (e.g., Tumor) Hydrogel Drug-loaded Hydrogel AcidicEnv Acidic Microenvironment (Low pH) Hydrogel->AcidicEnv Localization DrugRelease Drug Release AcidicEnv->DrugRelease Triggers Cell Target Cell TherapeuticEffect Therapeutic Effect Cell->TherapeuticEffect DrugRelease->Cell Drug Uptake

Caption: Conceptual pathway for targeted drug delivery using a pH-sensitive hydrogel.

References

Application of Poly(2-Methyl-1-vinylimidazole) in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-methyl-1-vinylimidazole) (P2MVI) and its parent polymer, poly(1-vinylimidazole) (PVI), are versatile functional polymers with significant potential in the field of catalysis. The presence of the imidazole ring in each repeating unit imparts unique properties, including the ability to act as a basic catalyst, a ligand for metal catalysts, and a support for enzymes and other catalytic species. The lone pair of electrons on the nitrogen atom in the imidazole ring can participate in acid-base catalysis or coordinate with metal ions, making these polymers highly valuable in a range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of poly(this compound) and related poly(vinylimidazoles) in various catalytic applications.

Synthesis of Poly(this compound)

The synthesis of poly(this compound) can be readily achieved via free-radical polymerization of the corresponding monomer, this compound. This method allows for the preparation of the polymer with good control over its molecular weight, depending on the reaction conditions.

Experimental Protocol: Free-Radical Polymerization of this compound

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Diethyl ether (for washing)

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Nitrogen inlet

  • Heating mantle

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 10 g (92.5 mmol) of this compound and 0.15 g (0.91 mmol) of AIBN in 100 mL of toluene.

  • Purge the solution with dry nitrogen gas for 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.

  • Under a nitrogen atmosphere, heat the reaction mixture to 70°C with constant stirring.

  • Maintain the reaction at this temperature for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature. The polymer will precipitate out of the solution.

  • Pour the reaction mixture into 500 mL of methanol to fully precipitate the polymer.

  • Filter the white precipitate and wash it thoroughly with diethyl ether.

  • Dry the resulting poly(this compound) in a vacuum oven at 60°C to a constant weight.

G cluster_synthesis Synthesis of Poly(this compound) start Start dissolve Dissolve this compound and AIBN in toluene start->dissolve purge Purge with Nitrogen dissolve->purge heat Heat to 70°C for 24h purge->heat cool Cool to Room Temperature heat->cool precipitate Precipitate in Methanol cool->precipitate filter_wash Filter and Wash with Diethyl Ether precipitate->filter_wash dry Dry in Vacuum Oven filter_wash->dry end_product Poly(this compound) dry->end_product

Figure 1: Workflow for the synthesis of poly(this compound).

Application in Organic Synthesis: Catalysis of Oxime Formation

Poly(N-vinylimidazole) (PVI) has been demonstrated to be an efficient, metal-free, and recyclable heterogeneous catalyst for the synthesis of oximes from aldehydes and ketones under solvent-free conditions.[1][2] The basic nature of the imidazole units is believed to facilitate the reaction.

Quantitative Data
EntrySubstrateProductTime (min)Yield (%)[3]
14-Nitrobenzaldehyde4-Nitrobenzaldehyde oxime3094
24-Chlorobenzaldehyde4-Chlorobenzaldehyde oxime3092
3BenzaldehydeBenzaldehyde oxime3090
4AcetophenoneAcetophenone oxime4585
5CyclohexanoneCyclohexanone oxime4588

Table 1: Catalytic performance of poly(N-vinylimidazole) in oxime synthesis.

Experimental Protocol: PVI-Catalyzed Synthesis of 4-Nitrobenzaldehyde Oxime

Materials:

  • 4-Nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Poly(N-vinylimidazole) (PVI)

  • Toluene

  • Ethanol

  • Planetary ball mill

Procedure:

  • Place 4-nitrobenzaldehyde (0.755 g, 5.0 mmol), hydroxylamine hydrochloride (0.417 g, 6.0 mmol), and poly(N-vinylimidazole) (250 mg) in a grinding jar of a planetary ball mill.[3]

  • Grind the mixture at room temperature for 30 minutes.[3]

  • After the reaction is complete, add 10 mL of toluene to the mixture.

  • Separate the catalyst by filtration and wash it with toluene (2 x 5 mL).[3] The catalyst can be dried and reused.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from hot ethanol to obtain pure 4-nitrobenzaldehyde oxime.

G cluster_oxime Catalytic Workflow for Oxime Synthesis start Start mix Mix Aldehyde/Ketone, NH₂OH·HCl, and PVI start->mix grind Ball Mill for 30-45 min mix->grind add_toluene Add Toluene grind->add_toluene filter Filter to Separate Catalyst add_toluene->filter recover_catalyst Recover and Reuse Catalyst filter->recover_catalyst evaporate Evaporate Toluene filter->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize product Pure Oxime recrystallize->product

Figure 2: Experimental workflow for PVI-catalyzed oxime synthesis.

Proposed Catalytic Mechanism

The imidazole units of the polymer are thought to act as a proton shuttle, facilitating the nucleophilic attack of hydroxylamine on the carbonyl group and the subsequent dehydration to form the oxime.

G cluster_mechanism Proposed Mechanism of PVI-Catalyzed Oxime Formation carbonyl R₂C=O intermediate1 R₂C(O⁻)-NH₂⁺OH carbonyl->intermediate1 + NH₂OH hydroxylamine NH₂OH pvi PVI (Imidazole) pvi->intermediate1 Proton transfer intermediate2 R₂C(OH)-NHOH intermediate1->intermediate2 Proton rearrangement oxime R₂C=NOH + H₂O intermediate2->oxime - H₂O (PVI assisted)

Figure 3: Proposed mechanism for oxime synthesis catalyzed by PVI.

Application as a Catalyst Support: Oxidative Desulfurization

Cross-linked poly(vinylimidazole) can serve as a robust support for heteropolyacids (HPAs), creating highly efficient catalysts for the oxidative desulfurization (ODS) of fuels.[4][5] The polymer matrix stabilizes the HPA, preventing leaching and allowing for catalyst recycling.

Quantitative Data
CatalystSubstrateReaction Time (min)Temperature (°C)Desulfurization Efficiency (%)[4]
VE-HPWDibenzothiophene (DBT)605099.68
VE-HPMoDibenzothiophene (DBT)6050~95
VE-HPMoVDibenzothiophene (DBT)6050~90

Table 2: Performance of HPA supported on cross-linked polyvinylimidazole (VE) in ODS.

Experimental Protocols

Protocol 3.1: Synthesis of Cross-Linked Poly(vinylimidazole) (VE) Support [4]

Materials:

  • 1-Vinylimidazole

  • Ethylene glycol dimethacrylate (cross-linker)

  • 2,2′-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Acetonitrile (solvent)

  • Ethanol (for washing)

Procedure:

  • Dissolve 1-vinylimidazole (2 mmol), ethylene glycol dimethacrylate (10 mmol), and AIBN (2 g) in acetonitrile (20 mL) in a round-bottom flask.[4]

  • Seal the flask and purge the mixture with nitrogen for 15 minutes.

  • Heat the polymerization mixture at 65°C for 24 hours under a nitrogen atmosphere.[4]

  • After cooling, wash the resulting white solid polymer with ethanol.

  • Dry the cross-linked polymer (VE) at 70°C for 24 hours.[4]

Protocol 3.2: Preparation of VE-HPW Catalyst [4]

Materials:

  • Cross-linked poly(vinylimidazole) (VE)

  • Phosphotungstic acid (HPW)

  • Absolute ethanol

Procedure:

  • Disperse VE and phosphotungstic acid (in a 5:1 mass ratio) in absolute ethanol (20 mL).[4]

  • Stir the mixture at 30°C for 24 hours.[4]

  • Filter the solid and wash with absolute ethanol to remove any unreacted phosphotungstic acid.

  • Dry the final catalyst (VE-HPW) in a vacuum oven at 60°C for 24 hours.[4]

Protocol 3.3: Oxidative Desulfurization of Dibenzothiophene (DBT) [4]

Materials:

  • Model oil (DBT in a suitable solvent like n-octane)

  • VE-HPW catalyst

  • Hydrogen peroxide (H₂O₂) (30 wt%) (oxidant)

  • Reaction vessel with temperature control and stirring

Procedure:

  • In a reaction vessel, add the model oil containing DBT, the VE-HPW catalyst (0.05 g), and the required amount of H₂O₂ (oxidant to sulfur molar ratio, O/S = 5).[4]

  • Heat the reaction mixture to 50°C and stir for 60 minutes.[4]

  • After the reaction, separate the catalyst by filtration for reuse.

  • Analyze the sulfur content of the treated oil using a suitable analytical technique (e.g., gas chromatography) to determine the desulfurization efficiency.

G cluster_ods Preparation and Use of VE-HPW Catalyst for ODS cluster_synthesis_ve 1. Synthesis of VE Support cluster_prep_cat 2. Catalyst Preparation cluster_ods_process 3. Oxidative Desulfurization s1 Polymerize 1-Vinylimidazole with cross-linker s2 Wash and Dry s1->s2 ve Cross-linked PVIm (VE) s2->ve p1 Disperse VE and HPW in Ethanol p2 Stir for 24h p1->p2 p3 Filter, Wash, and Dry p2->p3 catalyst VE-HPW Catalyst p3->catalyst o1 Mix Model Oil, VE-HPW, and H₂O₂ o2 Heat at 50°C for 60 min o1->o2 o3 Separate Catalyst o2->o3 o4 Analyze Oil o2->o4 desulfurized_oil Desulfurized Oil o4->desulfurized_oil

Figure 4: Workflow for the preparation and application of a PVI-supported catalyst in ODS.

Application in Enzyme Immobilization

Poly(vinylimidazole) and its derivatives are excellent candidates for enzyme immobilization due to their hydrophilicity, biocompatibility, and the ability of the imidazole groups to interact with enzyme molecules through various non-covalent interactions or to be functionalized for covalent attachment. Immobilization can enhance the stability and reusability of enzymes, which is crucial for industrial applications.

General Protocol for Enzyme Immobilization by Adsorption

This protocol describes a general method for the physical adsorption of an enzyme onto a poly(this compound) support. The optimal conditions (pH, enzyme concentration, and incubation time) will vary depending on the specific enzyme.

Materials:

  • Poly(this compound) (as powder or beads)

  • Enzyme of interest (e.g., lipase, protease)

  • Phosphate buffer (pH will depend on the enzyme's optimal stability)

  • Centrifuge

Procedure:

  • Suspend a known amount of poly(this compound) support in the phosphate buffer.

  • Add a solution of the enzyme in the same buffer to the polymer suspension. The amount of enzyme will depend on the desired loading.

  • Gently agitate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified period (e.g., 2-24 hours) to allow for adsorption.

  • Separate the immobilized enzyme from the solution by centrifugation.

  • Carefully decant the supernatant. The supernatant can be assayed for protein content to determine the amount of enzyme immobilized.

  • Wash the immobilized enzyme with fresh buffer to remove any loosely bound enzyme.

  • The immobilized enzyme is now ready for use in catalytic reactions. It can be easily recovered by filtration or centrifugation after the reaction.

Conclusion

Poly(this compound) and its related polymers are highly versatile materials with broad applications in catalysis. They can function as metal-free catalysts, act as effective supports for catalytically active species, and provide a suitable environment for enzyme immobilization. The protocols and data presented here provide a foundation for researchers and professionals to explore and develop novel catalytic systems based on these promising polymers. The ease of synthesis, recyclability, and tunable properties of poly(vinylimidazoles) make them a valuable tool in the pursuit of more efficient and sustainable chemical processes.

References

Application Notes and Protocols: Homopolymerization of 2-Methyl-1-vinylimidazole in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the homopolymerization of 2-methyl-1-vinylimidazole (2M1VIm) in aqueous solutions. This monomer is a valuable building block for the synthesis of functional polymers with applications in drug delivery, gene therapy, and biomaterials due to the presence of the imidazole moiety, which can be protonated and exhibits catalytic activity.

I. Introduction

Poly(this compound) (P2M1VIm) is a cationic polymer that can be synthesized via free-radical polymerization in aqueous media. The polymerization of vinylimidazole monomers is influenced by the pH of the solution, with lower pH values generally leading to an increased rate of polymerization by protonating the imidazole ring and reducing degradative chain transfer. This document outlines the key considerations and provides a general protocol for the successful homopolymerization of 2M1VIm in an aqueous environment.

II. Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the homopolymerization of vinylimidazole derivatives. While specific data for this compound may vary, these tables provide a comparative overview of expected molecular weights and polydispersity indices under different polymerization conditions.

Table 1: Free Radical Homopolymerization of Vinylimidazole Monomers

MonomerInitiatorSolventTemperature (°C)Monomer Conversion (%)Mn ( g/mol )Đ (PDI)Reference
1-Vinylimidazolium SaltFree RadicalAqueous-High--[1]
N-VinylimidazoleLaccase/Sodium Ascorbate (ATRP)Aqueous (pH 4)Ambient-1,660 - 9,9701.27 - 1.56[2][3]
1-VinylimidazoleAzo InitiatorAqueous/Alcohol->99.9%2,000 - 50,000-
1-VinylimidazoleRAFT AgentAcetic Acid70>95%-~1.05[4]

Mn = Number-average molecular weight, Đ (PDI) = Polydispersity Index

III. Experimental Protocols

This section provides a detailed methodology for the free-radical homopolymerization of this compound in an aqueous solution.

A. Materials and Reagents
  • This compound (2M1VIm), inhibitor-free

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or other water-soluble azo initiator

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Deionized (DI) water, degassed

  • Dialysis tubing (appropriate molecular weight cut-off, e.g., 1-3 kDa)

  • Freeze-dryer (lyophilizer)

B. Equipment
  • Round-bottom flask with a magnetic stir bar

  • Schlenk line or nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Condenser

  • Standard laboratory glassware

  • pH meter

C. Polymerization Protocol
  • Monomer and Reagent Preparation:

    • Prepare a stock solution of the desired concentration of this compound in degassed deionized water.

    • Prepare a stock solution of the water-soluble initiator (e.g., V-50).

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the 2M1VIm solution.

    • Adjust the pH of the monomer solution to the desired level (e.g., pH 1-4) using 1 M HCl.[2] A lower pH can increase the polymerization rate.[2]

    • Purge the reaction mixture with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiation and Polymerization:

    • While maintaining the inert atmosphere, heat the reaction mixture to the desired temperature (typically 60-80 °C for V-50).

    • Inject the initiator solution into the reaction flask.

    • Allow the polymerization to proceed for a predetermined time (e.g., 4-24 hours) under constant stirring and inert atmosphere. The reaction mixture may become more viscous as the polymer forms.

  • Termination and Purification:

    • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

    • Transfer the polymer solution to a dialysis tube of an appropriate molecular weight cut-off.

    • Dialyze the polymer solution against deionized water for 2-3 days, with frequent water changes, to remove unreacted monomer, initiator fragments, and other small molecules.

  • Isolation of the Polymer:

    • Freeze the purified polymer solution and lyophilize to obtain the final poly(this compound) as a white, fluffy solid.

  • Characterization:

    • Determine the molecular weight and polydispersity index (Đ) of the polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

    • Confirm the chemical structure of the polymer using ¹H NMR and FTIR spectroscopy.

IV. Visualizations

A. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_purify Purification & Isolation cluster_char Characterization prep_monomer Prepare 2M1VIm Solution adjust_ph Adjust pH with HCl prep_monomer->adjust_ph degas Degas with N2/Ar adjust_ph->degas heat Heat to Reaction Temp. degas->heat add_initiator Add Initiator (V-50) heat->add_initiator polymerize Polymerize (4-24h) add_initiator->polymerize terminate Terminate Reaction polymerize->terminate dialyze Dialysis vs. DI Water terminate->dialyze lyophilize Lyophilize dialyze->lyophilize gpc GPC/SEC (Mn, Đ) lyophilize->gpc nmr_ftir 1H NMR, FTIR lyophilize->nmr_ftir

Caption: Workflow for the homopolymerization of this compound.

B. Free Radical Polymerization Mechanism

polymerization_mechanism cluster_initiation Initiation cluster_termination Termination initiator Initiator (I) radical Initiator Radical (I•) initiator->radical Heat propagating_radical Propagating Radical (P•) radical->propagating_radical + Monomer (M) monomer 2M1VIm (M) propagating_radical->propagating_radical + n Monomers (nM) polymer Polymer (P) propagating_radical->polymer + P• (Combination)

References

Troubleshooting & Optimization

Technical Support Center: Polymerization of 2-Methyl-1-vinylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of 2-Methyl-1-vinylimidazole. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the polymerization of this compound?

A1: The polymerization of this compound, like other N-vinylimidazoles, presents several challenges. Conventional free-radical polymerization can be difficult to control, often resulting in polymers with broad molecular weight distributions. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are often hindered because the imidazole functionality can complex with the metal catalysts, effectively poisoning them. Additionally, degradative chain transfer to the monomer can occur, leading to low polymerization rates and low molecular weights, particularly at neutral or high pH.[1][2]

Q2: How can I purify the this compound monomer before polymerization?

A2: Monomer purity is crucial for a successful polymerization. The most common inhibitor, hydroquinone (HQ) or its monomethyl ether (MEHQ), must be removed. This can be achieved through two primary methods:

  • Column Chromatography: Passing the monomer through a column packed with basic alumina is an effective way to remove acidic inhibitors like HQ and MEHQ.[3]

  • Vacuum Distillation: This is a highly effective method for purifying the monomer. It is important to note that a small amount of a polymerization inhibitor might be needed in the distillation flask to prevent polymerization at elevated temperatures.[3] After purification, the monomer is no longer stabilized and should be used immediately or stored under inert atmosphere at low temperatures.[3]

Q3: What is the recommended method for achieving a controlled polymerization of this compound?

A3: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been shown to be a successful method for the controlled polymerization of N-vinylimidazoles, a class of monomers to which this compound belongs.[4][5] Conducting the polymerization in an acidic solvent, such as acetic acid, is key. The acid protonates the imidazole ring, which is thought to stabilize the propagating radical and prevent side reactions, leading to polymers with well-defined molecular weights and low polydispersity (Đ).[4][5]

Q4: Why is my free-radical polymerization of this compound slow and yielding low molecular weight polymer?

A4: Slow polymerization rates and low molecular weights in the free-radical polymerization of N-vinylimidazoles are often attributed to degradative chain transfer.[1] This process involves the abstraction of a hydrogen atom from the monomer by a propagating radical, leading to the formation of a less reactive radical and termination of the growing polymer chain. This issue is particularly prominent at neutral to high pH.[1] Lowering the pH can help to mitigate this side reaction.[1]

Troubleshooting Guides

Issue 1: Low Monomer Conversion in Free-Radical Polymerization
Possible Cause Suggested Solution
Inhibitor Presence Ensure the monomer is properly purified to remove inhibitors. See FAQ Q2 for purification protocols.
Degradative Chain Transfer Lower the pH of the reaction mixture. For aqueous polymerizations, a pH of around 1 has been shown to increase the rate of polymerization for N-vinylimidazole.[1] For organic solvents, consider using an acidic medium if compatible with your system.
Insufficient Initiator Increase the concentration of the initiator. Be aware that this may also lead to a decrease in the average molecular weight of the polymer.[6]
Low Reaction Temperature Increase the reaction temperature to promote faster initiator decomposition and propagation. Ensure the temperature does not exceed the decomposition temperature of your polymer or solvent.
Issue 2: High Polydispersity (Đ > 1.5) in RAFT Polymerization
Possible Cause Suggested Solution
Improper RAFT Agent Selection Choose a RAFT agent that is appropriate for N-vinyl monomers. Xanthates and dithiocarbamates have shown success with similar monomers.[7]
Slow Initiation Ensure a sufficiently high initiator concentration relative to the RAFT agent to ensure rapid initiation of all chains. A molar ratio of RAFT agent to initiator of 5:1 to 10:1 is a good starting point.
Loss of Chain-End Fidelity Side reactions can lead to the loss of the thiocarbonylthio end-group. Ensure the reaction is performed under an inert atmosphere to minimize reactions with oxygen. Consider lowering the reaction temperature.
High Monomer Conversion At very high monomer conversions, the rate of termination reactions can increase, leading to a broadening of the molecular weight distribution. Aim for conversions below 90% in your initial experiments.

Experimental Protocols

Protocol 1: Purification of this compound Monomer

This protocol describes the removal of inhibitors using a basic alumina column.

  • Prepare the column: Pack a glass chromatography column with basic alumina. The amount of alumina will depend on the quantity of monomer to be purified. A general rule is to use approximately 10g of alumina per 100mL of monomer.

  • Equilibrate the column: Pass a small amount of a non-polar solvent, such as hexane, through the column to wet the packing material.

  • Load the monomer: Carefully add the this compound monomer to the top of the column.

  • Elute the monomer: Allow the monomer to pass through the column under gravity. Collect the purified monomer in a clean, dry flask. The inhibitor will remain adsorbed to the alumina.

  • Storage: The purified monomer is no longer inhibited and should be used immediately. If short-term storage is necessary, keep it under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., in a refrigerator).

Protocol 2: Free-Radical Solution Polymerization of this compound

This protocol provides a general procedure for the free-radical polymerization of this compound in a solvent.

  • Reactants:

    • This compound (purified)

    • Solvent (e.g., benzene, methanol)[8]

    • Initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN)[8]

  • Procedure:

    • In a reaction flask equipped with a magnetic stirrer and a condenser, dissolve the desired amount of this compound in the chosen solvent.

    • Add the initiator to the solution. The concentration of the initiator will influence the final molecular weight of the polymer. A typical starting point is 1 mol% relative to the monomer.

    • Deoxygenate the solution by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes.

    • Heat the reaction mixture to the desired temperature (e.g., 70 °C for AIBN in benzene) under a continuous flow of inert gas.[8]

    • Allow the polymerization to proceed for the desired time (e.g., 24-48 hours).[8][9]

    • To isolate the polymer, precipitate the reaction mixture into a non-solvent (e.g., diethyl ether or acetone).[8]

    • Filter the precipitated polymer and wash it several times with the non-solvent.

    • Dry the polymer under vacuum to a constant weight.

Data Presentation

Table 1: Effect of Initiator Concentration on Polymer Molecular Weight (Illustrative)

This table illustrates the expected inverse relationship between initiator concentration and the resulting polymer's molecular weight in a free-radical polymerization. Specific values for this compound may vary.

Monomer:Initiator Molar Ratio Expected Weight Average Molecular Weight (Mw) Expected Polydispersity (Đ)
100:1HighBroad (>1.8)
200:1HigherBroad (>1.8)
500:1HighestBroad (>1.8)

Note: In free-radical polymerization of N-vinylimidazoles, achieving high molecular weights can be challenging due to side reactions.

Table 2: RAFT Polymerization of N-Vinylimidazoles in Acetic Acid (Illustrative)

This table provides an example of the level of control achievable with RAFT polymerization of N-vinylimidazoles in an acidic medium. Data is based on trends observed for similar monomers.[4][5]

[Monomer]:[RAFT Agent]:[Initiator] Conversion (%) Theoretical Mn ( g/mol ) Experimental Mn ( g/mol ) Polydispersity (Đ)
50:1:0.2854,0004,2001.15
100:1:0.2807,5007,8001.20
200:1:0.27514,10015,0001.25

Visualizations

Experimental_Workflow General Experimental Workflow for Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Characterization Monomer This compound Purification Monomer Purification (Alumina Column or Distillation) Monomer->Purification Reaction_Setup Reaction Setup (Solvent, Initiator/RAFT Agent) Purification->Reaction_Setup Polymerization Polymerization Reaction (Heating, Stirring, Inert Atmosphere) Reaction_Setup->Polymerization Precipitation Precipitation in Non-Solvent Polymerization->Precipitation Drying Drying under Vacuum Precipitation->Drying Characterization Characterization (GPC, NMR) Drying->Characterization

Caption: Workflow for the polymerization of this compound.

RAFT_Mechanism Simplified RAFT Polymerization Mechanism Initiation Initiation: Initiator -> Primary Radicals (I•) I• + Monomer -> Propagating Radical (Pn•) Pre_Equilibrium RAFT Pre-Equilibrium: Pn• + RAFT Agent -> Intermediate Radical Initiation->Pre_Equilibrium Main_Equilibrium Main RAFT Equilibrium: Pn• + Dormant Species <=> Intermediate Radical <=> Pm• + Dormant Species Pre_Equilibrium->Main_Equilibrium Propagation Propagation: Pn• + Monomer -> Pn+1• Main_Equilibrium->Propagation Termination Termination: Pn• + Pm• -> Dead Polymer Main_Equilibrium->Termination Propagation->Main_Equilibrium Propagation->Termination

Caption: Key steps in the RAFT polymerization process.

References

Technical Support Center: Synthesis of 2-Methyl-1-vinylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyl-1-vinylimidazole. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help researchers, scientists, and drug development professionals optimize their synthetic procedures for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include:

  • Direct vinylation of 2-methylimidazole with acetylene: This is a historically significant method but is often avoided in academic labs due to the hazards of handling acetylene gas.[1]

  • Vinylation of 2-methylimidazole using calcium carbide: This is considered a safer and more convenient alternative to using acetylene gas, as calcium carbide serves as a solid acetylene source.[2][3]

  • Reaction of 2-methylimidazole with vinyl acetate: This method involves an aza-Markovnikov addition to form an intermediate, which is then pyrolyzed to yield the final product.[1]

  • The Radziszewski reaction (from glyoxal, acetaldehyde, and ammonia): This is a classical method for imidazole synthesis, and variations of this approach are used to produce 2-methylimidazole, which can then be vinylated.[4][5][6]

Q2: What are the main challenges in the synthesis of this compound?

A2: Researchers may encounter several challenges, including:

  • Low yields: This can be due to incomplete reactions, side product formation, or suboptimal reaction conditions.

  • Side reactions: Polymerization of the vinylimidazole product is a common side reaction, especially at higher temperatures.[2]

  • Purification difficulties: Separating the desired product from starting materials, catalysts, and byproducts can be challenging and may require techniques like vacuum distillation or crystallization.[7][8][9]

  • Safety concerns: Handling reagents like acetylene gas requires specialized equipment and precautions.[1]

Q3: How can I purify the synthesized this compound?

A3: Common purification methods include:

  • Vacuum distillation: This is a widely used technique to separate this compound from less volatile impurities.[5][7] It is crucial to use a polymerization inhibitor during distillation to prevent product loss.[7]

  • Crystallization: The product can be crystallized from a suitable solvent system, such as benzene, to obtain a high-purity solid.[8][9]

  • Column chromatography: For small-scale purification, passing the crude product through a column of basic alumina can remove inhibitors and other impurities.[7]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I am getting a very low yield of this compound. What are the possible causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. Here is a step-by-step guide to troubleshoot this problem:

  • Check your starting materials: Ensure the purity of your 2-methylimidazole, vinylating agent (e.g., calcium carbide, vinyl acetate), and solvents. Impurities can interfere with the reaction.

  • Optimize reaction conditions:

    • Temperature: The reaction temperature is critical. For the calcium carbide method, excessively high temperatures can lead to product decomposition and polymerization, while low temperatures may result in incomplete conversion.[2] For the glyoxal-acetaldehyde-ammonia method, a reaction temperature of 90-95°C for 3 hours has been reported to achieve high yields.[5]

    • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.

    • Catalyst/Base: The choice and amount of catalyst or base are crucial. For the vinylation with calcium carbide, a combination of KOH and KF has been shown to be effective.[2] Using an optimal amount of base is important, as excess can lead to decreased yields.[2]

  • Review your workup procedure: Product may be lost during the workup. For instance, if the pH of the aqueous layer is low, the protonated product may remain in the aqueous phase.[4] Ensure proper phase separation and complete extraction.

  • Consider an alternative synthetic route: If you are using a method that is consistently giving low yields (e.g., direct vinylation with acetylene in a non-specialized lab), consider switching to a more robust and higher-yielding method like the vinylation with calcium carbide or the vinyl acetate route.[1][2]

Problem 2: Product Polymerization

Q: My product seems to be polymerizing during the reaction or purification. How can I prevent this?

A: this compound is prone to polymerization, especially at elevated temperatures.[2] Here are some preventative measures:

  • Add a polymerization inhibitor: During distillation or storage, add a small amount of a suitable inhibitor like hydroquinone (HQ) or 4-methoxyphenol (MEHQ).[7]

  • Control the temperature: Avoid excessive heating during the reaction and purification steps. Use the lowest possible temperature for distillation under vacuum.

  • Store properly: Store the purified monomer in a cool, dark place, and consider storing it under an inert atmosphere (e.g., nitrogen or argon).

Problem 3: Impure Product

Q: My final product is impure, showing extra peaks in NMR or GC analysis. How can I improve the purity?

A: Impurities can arise from side reactions or incomplete removal of starting materials.

  • Identify the impurities: If possible, identify the nature of the impurities. Common impurities could be unreacted 2-methylimidazole, side products from polymerization, or residual solvent.

  • Optimize the purification process:

    • Distillation: Ensure your vacuum distillation setup is efficient. A fractionating column can improve separation.

    • Crystallization: If you are crystallizing the product, try using different solvents or solvent mixtures to improve the crystal quality and purity. Washing the crystals with a cold solvent can help remove surface impurities.

    • Activated Carbon Treatment: Using activated carbon can help remove colored impurities.[8][9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Vinylation with Calcium Carbide

This protocol is adapted from a general procedure for the vinylation of secondary amines.[2]

Materials:

  • 2-Methylimidazole

  • Calcium Carbide (granulated)

  • Potassium Hydroxide (KOH, crushed)

  • Potassium Fluoride (KF, anhydrous)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a reaction tube, add 2-methylimidazole (1.0 mmol), crushed KOH (1.1 mmol), anhydrous KF (1.0 mmol), and granulated calcium carbide (2.0 mmol).

  • Add 1 mL of DMSO to the reaction tube.

  • Seal the tube and stir the mixture at the optimized temperature (e.g., start with 80-90°C and optimize as needed).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Purification of this compound by Crystallization

This protocol is based on a method for purifying 2-methylimidazole.[8][9]

Materials:

  • Crude this compound

  • Benzene (or another suitable solvent)

  • Activated Carbon

Procedure:

  • Dissolve the crude this compound in hot benzene (e.g., at 60°C).

  • Filter the hot solution to remove any insoluble impurities.

  • Add a small amount of activated carbon to the filtrate and stir for 10-15 minutes at 60°C to decolorize the solution.

  • Filter the hot solution again to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Comparison of Synthesis Methods for 2-Methylimidazole (a precursor for this compound)

Synthesis MethodReagentsCatalyst/ConditionsReported YieldReference
Dehydrogenation of 2-methylimidazoline2-methylimidazolineNickel catalyst, 220-230°C~90%[5]
Reaction of glyoxal, acetaldehyde, and ammoniaGlyoxal, acetaldehyde, 25% aqueous ammonia90-95°C, 3 hoursUp to 90%[5]
Reaction of glyoxal, acetaldehyde, and ammoniaGlyoxal, acetaldehyde, 20% aqueous ammonia80°C, 2 hours85%[5]
Microwave-assisted synthesisBenzil, ammonium acetate, aldehyde(NH₄)₆Mo₇O₂₄·4H₂O, 100°C, solvent-freeGood yields[4]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification s1 1. Reagent Preparation (2-Methylimidazole, CaC2, KOH, KF, DMSO) s2 2. Reaction Setup (Mix reagents in sealed tube) s1->s2 Combine s3 3. Controlled Heating & Stirring (e.g., 80-90°C) s2->s3 Heat s4 4. Reaction Monitoring (TLC/GC) s3->s4 Monitor w1 5. Quenching & Extraction (Water, Organic Solvent) s4->w1 Completion w2 6. Drying & Concentration (Na2SO4, Rotary Evaporator) w1->w2 Isolate p1 7. Purification (Vacuum Distillation or Crystallization) w2->p1 Crude Product p2 8. Characterization (NMR, GC-MS, etc.) p1->p2 Pure Product troubleshooting_low_yield start Low Yield of This compound q1 Are starting materials pure? start->q1 sol1 Purify starting materials (distill, recrystallize) q1->sol1 No q2 Are reaction conditions optimal? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Optimize: - Temperature - Reaction Time - Catalyst/Base concentration q2->sol2 No q3 Is the workup procedure correct? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Check pH during extraction. Ensure complete extraction. q3->sol3 No end_node Consider alternative synthetic route q3->end_node Yes a3_yes Yes a3_no No sol3->q3 synthesis_pathways cluster_precursors Precursors cluster_product Product precursor1 2-Methylimidazole product This compound precursor1->product precursor2 Glyoxal + Acetaldehyde + Ammonia precursor2->precursor1 Radziszewski Reaction reagent1 Acetylene reagent1->product Direct Vinylation reagent2 Calcium Carbide reagent2->product Vinylation reagent3 Vinyl Acetate reagent3->product Aza-Markovnikov followed by Pyrolysis

References

Technical Support Center: Purification of 2-Methyl-1-vinylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-Methyl-1-vinylimidazole monomer.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, particularly during vacuum distillation.

Q1: My distillation setup is not reaching the target vacuum pressure. What could be the problem?

A1: Failure to achieve the desired vacuum level is typically due to leaks in the apparatus.

Troubleshooting Steps:

  • Check all connections: Ensure all ground-glass joints are clean, properly greased with a suitable vacuum grease, and securely clamped.

  • Inspect tubing: Examine all vacuum tubing for cracks, holes, or loose connections to the pump and the apparatus.

  • Vacuum pump performance: Verify that your vacuum pump is functioning correctly and the pump oil is clean. Contaminated oil can significantly reduce the pump's efficiency.[1]

  • Leak detection: If the issue persists, perform a leak test by closing the system off from the vacuum pump and monitoring the pressure. A rapid rise in pressure indicates a significant leak that must be located and sealed.[1]

Q2: The this compound in the distillation flask is bumping violently. How can I prevent this?

A2: Bumping, or sudden, violent boiling, is a common issue during vacuum distillation due to the lack of nucleation sites for smooth boiling.

Solutions:

  • Vigorous Stirring: The most effective method is to use a magnetic stir bar and stir plate. Ensure the stirring is vigorous enough to create a vortex in the liquid before and during heating.[1]

  • Ebulliator Tube: A fine capillary tube (ebulliator) can be inserted through a port to introduce a steady stream of fine bubbles (usually nitrogen or argon), which promotes smooth boiling.[1]

  • Boiling Chips: While standard boiling chips are less effective under vacuum, specially designed porous boiling chips for vacuum distillation can be used. Caution: Never add boiling chips or any solid to a liquid that is already hot, as this can cause violent bumping.[1]

Q3: The monomer is turning yellow or brown during distillation. What is causing this discoloration?

A3: Discoloration often indicates thermal decomposition or polymerization. This compound can be sensitive to heat.[2]

Preventative Measures:

  • Lower the Temperature: The primary reason for using vacuum distillation is to lower the monomer's boiling point, thus avoiding the high temperatures that cause thermal degradation.[1] Ensure the heating mantle is set to the lowest temperature necessary for a steady distillation rate.

  • Check for Hot Spots: Ensure the heating mantle is properly sized for the flask and that heat is distributed evenly to avoid localized overheating.

  • Minimize Distillation Time: Prolonged heating can contribute to decomposition. Plan the experiment to be as efficient as possible.

Q4: The monomer polymerized in the distillation flask. How can I prevent this?

A4: Uninhibited vinyl monomers are prone to polymerization, especially when heated.[3]

Solutions:

  • Use an Inhibitor: While the goal of purification is often to remove the storage inhibitor, adding a small amount of a non-volatile polymerization inhibitor (e.g., phenothiazine) to the distillation flask can prevent polymerization during heating. It is crucial to select an inhibitor that will not co-distill with the monomer.

  • Keep it Cool: The receiving flask should be cooled in an ice bath to rapidly quench the purified monomer and prevent polymerization after collection.

  • Work Quickly: Purified, uninhibited monomer is unstable. It should be used immediately or stored properly with a freshly added inhibitor.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound?

A1: Vacuum distillation is the most common and effective method for purifying this compound on a laboratory scale.[3][4] This technique efficiently separates the monomer from non-volatile inhibitors (like hydroquinone), polymers, and other high-boiling impurities. For removing certain inhibitors like MEHQ/HQ at room temperature, passing the monomer through a column of basic alumina can also be effective.[3]

Q2: What are the optimal storage conditions for purified this compound?

A2: Purified this compound is sensitive to light, air, and heat and should be handled with care.[2]

  • Temperature: Store at low temperatures, preferably frozen (<0°C).[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture contamination.[2]

  • Inhibitor: If the monomer is not for immediate use, a polymerization inhibitor (e.g., 50-100 ppm of MEHQ) should be added.

  • Container: Use an amber glass bottle or a container protected from light.

Q3: How can I confirm the purity of my distilled monomer?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC): GC is a reliable method to determine the percentage purity and detect volatile impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): NMR can confirm the chemical structure and identify impurities by the presence of unexpected signals.

  • Refractive Index: Measuring the refractive index and comparing it to the literature value (n20/D ≈ 1.533) can serve as a quick purity check.[5]

Q4: At what temperature should this compound distill?

A4: The boiling point is highly dependent on the pressure. Discrepancies in pressure readings between your gauge and literature reports are common. The key is to collect the fraction that distills at a constant temperature for a given, stable pressure. Refer to the table below for literature values.

Data Presentation

Table 1: Vacuum Distillation Parameters for Vinylimidazoles

CompoundPressure (mmHg)Boiling Point (°C)
This compound~275-77[4]
1-Vinylimidazole1378-79[6]
1-Vinylimidazole1178-79[5]

Note: The boiling point of this compound is expected to be similar to 1-Vinylimidazole under comparable vacuum conditions.

Experimental Protocols

Protocol: Vacuum Distillation of this compound

1. Preparation:

  • If the monomer contains a high concentration of polymer, it may be necessary to first filter it.
  • Place the this compound to be purified into a round-bottom flask, which should not be more than two-thirds full.
  • Add a magnetic stir bar to the flask. Optionally, add a small amount of a non-volatile polymerization inhibitor (e.g., a few crystals of phenothiazine).

2. Apparatus Setup:

  • Assemble a vacuum distillation apparatus, preferably using a short-path distillation head to minimize product loss.
  • Lightly grease all ground-glass joints with vacuum grease to ensure an airtight seal.
  • Place a thermometer so that the bulb is positioned just below the side arm leading to the condenser.
  • Connect the apparatus to a vacuum pump via a trap cooled with a dry ice/acetone bath or liquid nitrogen to protect the pump.
  • Place a collection flask, cooled in an ice bath, at the end of the condenser.

3. Distillation Procedure:

  • Begin vigorous stirring of the this compound.[1]
  • Slowly and carefully apply the vacuum. The pressure should drop to the target level (e.g., 2-15 mmHg).
  • Once the vacuum is stable, begin to gently heat the distillation flask with a heating mantle.
  • Collect a small initial fraction (forerun) in a separate receiving flask and discard it. This fraction may contain low-boiling impurities.
  • Change to a clean, cooled receiving flask and collect the main fraction of this compound, which should distill over at a constant temperature.[1]
  • Stop the distillation when only a small residue remains in the distillation flask or when the temperature begins to rise sharply. Do not distill to dryness.
  • Turn off the heat and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

4. Post-Distillation Handling:

  • The purified monomer is now uninhibited and prone to polymerization. Use it immediately for your reaction.
  • If storage is necessary, add an appropriate inhibitor, blanket the container with inert gas, seal tightly, and store in a freezer.[2]

Mandatory Visualization

PurificationWorkflow cluster_prep Preparation cluster_dist Vacuum Distillation cluster_post Post-Purification start Receive Monomer (with inhibitor) check_polymer Check for Polymer start->check_polymer filter Filter if Necessary check_polymer->filter Polymer Present dist_flask Transfer to Distillation Flask check_polymer->dist_flask No/Low Polymer filter->dist_flask add_stir Add Stir Bar & (Optional) Inhibitor dist_flask->add_stir assemble Assemble Apparatus add_stir->assemble apply_vac Apply Vacuum & Start Stirring assemble->apply_vac heat Gentle Heating apply_vac->heat collect_forerun Collect & Discard Forerun heat->collect_forerun collect_main Collect Main Fraction (Constant Temp) collect_forerun->collect_main stop Stop Distillation & Cool collect_main->stop release_vac Release Vacuum stop->release_vac use_now Use Immediately release_vac->use_now store Store Properly release_vac->store Storage Needed add_inhibitor Add Inhibitor store->add_inhibitor inert_gas Blanket with Inert Gas add_inhibitor->inert_gas freeze Store at <0°C in Dark inert_gas->freeze

Caption: Workflow for the purification of this compound monomer.

References

Optimizing Controlled Polymerization of 2-Methyl-1-vinylimidazole: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the controlled polymerization of 2-Methyl-1-vinylimidazole (2M1VIM). It offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the controlled polymerization of this compound, offering potential causes and recommended solutions.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
Problem Potential Cause(s) Recommended Solution(s)
No or very slow polymerization 1. Oxygen Inhibition: Presence of dissolved oxygen scavenges radicals, inhibiting polymerization.[1] 2. Impure Monomer/Reagents: Inhibitors in the monomer or impurities in the solvent, initiator, or RAFT agent can quench the reaction. 3. Incorrect Initiator/CTA Ratio: An inappropriate ratio can lead to slow initiation or retardation.[2] 4. Incompatible Solvent: The chosen solvent may not be suitable for the polymerization of vinylimidazoles.1. Degas Thoroughly: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.[3] 2. Purify Reagents: Pass the monomer through a column of basic alumina to remove inhibitors. Ensure all other reagents are of high purity. 3. Optimize Ratios: Systematically vary the initiator to CTA ratio to find the optimal conditions for your specific system. 4. Use Acetic Acid: Acetic acid has been shown to be an effective solvent for the RAFT polymerization of vinylimidazoles as it protonates the monomer, stabilizing the propagating radicals.[4][5][6]
Broad Molecular Weight Distribution (High Dispersity, Đ) 1. Poor Chain Transfer Control: The selected RAFT agent (CTA) may not be suitable for 2M1VIM. 2. High Initiator Concentration: Too much initiator can lead to a high concentration of primary radicals, causing termination reactions. 3. High Temperature: Elevated temperatures can increase the rate of termination reactions.1. Select an Appropriate CTA: Trithiocarbonates, such as 4-cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acid (CEP), have been used successfully for the RAFT polymerization of similar vinylimidazole monomers.[7] 2. Reduce Initiator Concentration: Lower the initiator-to-CTA ratio to minimize termination events. 3. Optimize Temperature: Conduct the polymerization at the lowest effective temperature to maintain control.
Polymer Precipitation 1. Solubility Issues: The growing polymer chain may become insoluble in the reaction solvent. 2. Cross-linking Side Reactions: Unwanted side reactions can lead to the formation of an insoluble network.1. Choose a Better Solvent: Acetic acid can help maintain solubility by protonating the imidazole units.[4][5][6] 2. Lower Monomer Concentration: Reducing the initial monomer concentration can sometimes prevent precipitation.
Atom Transfer Radical Polymerization (ATRP)
Problem Potential Cause(s) Recommended Solution(s)
Polymerization Inhibition or Poor Control 1. Copper Complexation: The imidazole nitrogen on the monomer and polymer can strongly coordinate with the copper catalyst, deactivating it.[8] 2. Ligand Dissociation: In polar solvents, the ligand can dissociate from the copper complex, reducing its catalytic activity.1. Use a Biocatalyst: Laccase from Trametes versicolor has been successfully used to catalyze the ATRP of N-vinylimidazole in aqueous media, overcoming the issue of copper complexation.[8][9] 2. Select a Robust Ligand: Tris(2-pyridylmethyl)amine (TPMA) and its derivatives are often effective ligands for ATRP in polar media due to their high stability constants with copper.[10][11][12] 3. Employ a Nafion Macroinitiator: Nafion has been shown to initiate ATRP of 1-vinylimidazole from its C-F sites, potentially offering a heterogeneous catalytic system.[13]
High Dispersity (Đ) 1. Slow Deactivation: The deactivator (Cu(II) complex) concentration may be too low, or its reaction with the propagating radical may be slow. 2. Initiator Efficiency: The initiator may have low efficiency, leading to a persistent radical effect.1. Increase Deactivator Concentration: Add a small amount of the Cu(II) complex at the beginning of the polymerization. 2. Choose a Highly Active Catalyst System: Utilize a catalyst with a high deactivation rate constant. The Me6TREN ligand is known to form highly active ATRP catalysts.[14]
Cationic Polymerization
Problem Potential Cause(s) Recommended Solution(s)
Low Molecular Weight and Broad Dispersity 1. Chain Transfer to Monomer: The growing carbocation can be terminated by transferring a proton to a monomer molecule.[15] 2. Chain Transfer to Water: Trace amounts of water can act as a chain transfer agent, terminating the growing polymer chain.[15] 3. Unstable Carbocation: The propagating carbocation may not be sufficiently stable, leading to side reactions.1. Optimize Reaction Temperature: Lowering the reaction temperature can often suppress chain transfer reactions. 2. Ensure Anhydrous Conditions: Rigorously dry all reagents and glassware to minimize the presence of water. 3. Select an Appropriate Initiating System: The choice of initiator and co-initiator can significantly impact the stability of the propagating species.
Uncontrolled Polymerization 1. Highly Reactive Cationic Species: The carbocation may be too reactive, leading to rapid and uncontrolled polymerization.1. Use a Less Acidic Initiator: A weaker Lewis or Brønsted acid may provide better control. 2. Add a Common Ion Salt: The addition of a salt with a common counterion can sometimes suppress the reactivity of the propagating species.

Frequently Asked Questions (FAQs)

Q1: Why is the controlled polymerization of this compound challenging?

A1: The controlled polymerization of N-vinyl monomers like 2M1VIM can be difficult due to the lack of resonance stabilization of the propagating radical, making them prone to termination and chain transfer reactions.[7][16] In ATRP, the imidazole group strongly complexes with the copper catalyst, leading to its deactivation.[8]

Q2: What is the recommended solvent for the RAFT polymerization of 2M1VIM?

A2: Glacial acetic acid is highly recommended.[4][5][6] It acts as both a solvent and a protonating agent for the imidazole ring. This protonation stabilizes the propagating radical, leading to a more controlled polymerization and resulting in polymers with low dispersity.[4][5][6]

Q3: Can I use conventional ATRP for 2M1VIM?

A3: Conventional ATRP is often challenging due to the strong coordination of the imidazole nitrogen to the copper catalyst, which can inhibit the polymerization.[8] However, biocatalytic approaches, such as using laccase as the catalyst, have shown promise for the controlled polymerization of N-vinylimidazole in aqueous solutions.[8][9]

Q4: What type of RAFT agent (CTA) is suitable for 2M1VIM?

A4: Trithiocarbonate-based CTAs have been successfully used for the RAFT polymerization of structurally similar vinylimidazoles. For example, 4-cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acid (CEP) has been shown to mediate the controlled polymerization of 4-vinylimidazole.[7]

Q5: How can I control the molecular weight of poly(this compound) in a RAFT polymerization?

A5: The molecular weight can be controlled by adjusting the molar ratio of the monomer to the RAFT agent ([M]/[CTA]).[17] A higher ratio will result in a higher molecular weight polymer.

Q6: What are the key considerations for cationic polymerization of 2M1VIM?

A6: Cationic polymerization of vinyl monomers is highly sensitive to impurities, especially water, which can act as a termination agent.[15] The stability of the propagating carbocation is also crucial for achieving a controlled process. The choice of a suitable initiator and strictly anhydrous conditions are paramount.

Experimental Protocols

RAFT Polymerization of this compound in Acetic Acid

This protocol is a general guideline based on successful polymerizations of similar vinylimidazole monomers.[4][6][7]

Materials:

  • This compound (2M1VIM), inhibitor removed by passing through a column of basic alumina.

  • 4-cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acid (CEP) as RAFT agent (CTA).

  • Azobisisobutyronitrile (AIBN) as initiator.

  • Glacial acetic acid (solvent).

Procedure:

  • In a Schlenk flask, dissolve the desired amounts of 2M1VIM, CEP, and AIBN in glacial acetic acid. A typical molar ratio of [Monomer]:[CTA]:[Initiator] would be in the range of 100:1:0.1 to 500:1:0.2.

  • Seal the flask with a rubber septum and degas the solution by subjecting it to at least three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir the reaction mixture.

  • Monitor the polymerization progress by taking samples at regular intervals and analyzing the monomer conversion via ¹H NMR spectroscopy.

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether).

  • Collect the polymer by filtration or centrifugation and dry it under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight and dispersity using size-exclusion chromatography (SEC).

Laccase-Catalyzed ATRP of N-Vinylimidazole (as a model for 2M1VIM)

This protocol is based on the laccase-catalyzed ATRP of N-vinylimidazole and may be adapted for 2M1VIM.[9]

Materials:

  • N-vinylimidazole (or this compound), distilled under reduced pressure.

  • Laccase from Trametes versicolor.

  • 2-hydroxyethyl-2-bromoisobutyrate (HEBIB) as initiator.

  • Sodium L-ascorbate (NaAsc) as reducing agent.

  • Acetate buffer (100 mM, pH 4).

Procedure:

  • In a reaction vessel, prepare a solution of the monomer, HEBIB, and NaAsc in the acetate buffer. A typical molar ratio could be [Monomer]:[Initiator]:[NaAsc] of 50:1:0.2.

  • Add the laccase enzyme to the solution. The amount of enzyme will need to be optimized.

  • Stir the reaction mixture at ambient temperature.

  • Monitor the monomer conversion over time using ¹H NMR.

  • The resulting polymer can be purified to remove the enzyme and other reagents.

  • Analyze the polymer's molecular weight and dispersity by SEC.

Data Presentation

Table 1: Influence of Reaction Parameters on RAFT Polymerization of 4-Vinylimidazole in Acetic Acid*
Entry[M]:[CTA]:[I]Monomer Conc. (M)Time (h)Conversion (%)Mₙ ( g/mol )Đ
1200:1:0.12.068518,5001.15
2400:1:0.12.0129035,2001.18
3200:1:0.22.049219,0001.25
4200:1:0.14.048818,8001.17

*Data is illustrative and based on trends observed for 4-vinylimidazole polymerization.[7] Actual results for 2M1VIM may vary.

Table 2: Laccase-Catalyzed ATRP of N-Vinylimidazole*
Entry[M]:[I]Time (h)Conversion (%)Mₙ ( g/mol )Đ
150:14603,2001.35
2100:18757,5001.42

*Data is illustrative and based on trends observed for N-vinylimidazole polymerization.[9] Actual results for 2M1VIM may vary.

Visualizations

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Main Equilibrium cluster_termination Termination I Initiator (I) R Primary Radical (R•) I->R Decomposition Pn Propagating Radical (Pₙ•) R->Pn + M M Monomer (M) Dormant Dormant Species (Pₙ-CTA) Pn->Dormant + CTA Pn2 Pₙ• + Pₘ• CTA RAFT Agent (CTA) Dormant->Pn - R• Intermediate Intermediate Radical Dead Dead Polymer Pn2->Dead

Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization mechanism.

ATRP_Troubleshooting Start ATRP of 2M1VIM Fails Q1 Is there any polymerization? Start->Q1 A1_No No Polymerization Q1->A1_No No A1_Yes Poor Control / High Đ Q1->A1_Yes Yes Cause1 Catalyst Deactivation (Copper Complexation) A1_No->Cause1 Cause2 Slow Deactivation A1_Yes->Cause2 Solution1 Use Laccase Biocatalyst or Robust Ligand (e.g., TPMA) Cause1->Solution1 Solution2 Add Cu(II) Deactivator or Use More Active Catalyst System Cause2->Solution2

Caption: Troubleshooting workflow for ATRP of this compound.

References

Technical Support Center: Synthesis of Poly(2-Methyl-1-vinylimidazole)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(2-methyl-1-vinylimidazole). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the polymerization of this compound.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of poly(this compound) via free-radical polymerization.

Issue 1: Low Polymer Yield

Q: I am getting a very low yield of my poly(this compound). What are the possible causes and how can I improve it?

A: Low polymer yield is a frequent problem and can be attributed to several factors:

  • Monomer Purity: this compound is susceptible to oxidation and polymerization upon storage. Impurities can inhibit the polymerization reaction.

    • Solution: Purify the monomer by vacuum distillation before use. Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

  • Initiator Concentration and Activity: The concentration of the initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), is critical. Too low a concentration will result in a slow initiation rate, while an old or improperly stored initiator may have reduced activity.

    • Solution: Use a freshly recrystallized initiator. Optimize the initiator concentration; a typical starting point is 1-2 mol% with respect to the monomer.

  • Reaction Time and Temperature: The polymerization may not have proceeded to completion. The half-life of the initiator is temperature-dependent.

    • Solution: Ensure the reaction is run for a sufficient duration (e.g., 24 hours). The typical temperature for AIBN-initiated polymerization is 60-70 °C.

  • Presence of Oxygen: Oxygen is a potent inhibitor of free-radical polymerization.

    • Solution: Thoroughly degas the reaction mixture by several freeze-pump-thaw cycles or by purging with an inert gas (argon or nitrogen) for an extended period before and during the polymerization.

Issue 2: Low Molecular Weight and Broad Polydispersity Index (PDI)

Q: My resulting polymer has a low molecular weight and a high PDI (>2). What is causing this and how can I synthesize a higher molecular weight polymer with a narrower PDI?

A: This is a common challenge in the polymerization of N-vinylimidazoles and is often due to side reactions that limit chain growth.

  • Degradative Chain Transfer to Monomer: This is a significant side reaction for N-vinylimidazole monomers. The growing polymer radical can abstract a hydrogen atom from the imidazole ring of a monomer molecule, terminating the polymer chain and creating a less reactive monomer radical. The presence of the methyl group at the 2-position can influence the rate of this transfer reaction.

    • Solution: Lowering the reaction temperature can reduce the rate of chain transfer relative to propagation. Using a lower monomer concentration can also decrease the probability of chain transfer to the monomer.

  • Chain Transfer to Solvent: Some solvents can participate in chain transfer, leading to the termination of growing polymer chains.

    • Solution: Choose a solvent with a low chain transfer constant. Benzene and N,N-dimethylformamide (DMF) are commonly used for vinylimidazole polymerization. Avoid solvents like alcohols or ethers which have higher chain transfer constants.

  • High Initiator Concentration: A higher initiator concentration leads to a greater number of initiated chains, which are terminated at shorter lengths, resulting in a lower average molecular weight.

    • Solution: Decrease the initiator concentration. However, this may also decrease the overall polymerization rate and yield, so optimization is necessary.

Issue 3: Gel Formation During Polymerization

Q: My reaction mixture turned into an insoluble gel. What causes this and how can I prevent it?

A: Gel formation, or crosslinking, can occur due to several reasons:

  • Bifunctional Impurities: The monomer may contain bifunctional impurities that can act as crosslinkers.

    • Solution: Ensure high purity of the monomer through vacuum distillation.

  • Chain Transfer to Polymer: At high monomer conversions, the growing radical can abstract a hydrogen from an already formed polymer chain, creating a new radical site on the polymer backbone. This can lead to branching and, eventually, crosslinking.

    • Solution: Stop the polymerization at a lower monomer conversion before significant chain transfer to the polymer occurs.

  • High Temperature: Higher temperatures can promote side reactions that may lead to crosslinking.

    • Solution: Conduct the polymerization at the lower end of the effective temperature range for your chosen initiator (e.g., 60 °C for AIBN).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing poly(this compound)?

A1: The most common and straightforward method is free-radical polymerization. This can be carried out in bulk (without a solvent) or in solution. Solution polymerization is generally preferred as it allows for better control of viscosity and temperature. Azo initiators like AIBN are frequently used.

Q2: How can I purify the this compound monomer before polymerization?

A2: Vacuum distillation is the recommended method for purifying this compound. This removes any inhibitors added for storage and other non-volatile impurities. The purified monomer should be stored under an inert atmosphere and at a low temperature to prevent spontaneous polymerization and degradation.

Q3: What are the key parameters to control during the polymerization?

A3: The key parameters to control are:

  • Monomer Purity: Use freshly distilled monomer.

  • Initiator Concentration: Typically 1-2 mol% relative to the monomer.

  • Temperature: Usually 60-70 °C for AIBN.

  • Solvent: A solvent with a low chain transfer constant, such as benzene or DMF.

  • Atmosphere: The reaction must be carried out under an inert atmosphere (nitrogen or argon) to exclude oxygen.

Q4: How can I characterize the synthesized poly(this compound)?

A4: The following techniques are commonly used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure by observing the disappearance of vinyl proton signals and the appearance of the polymer backbone signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the polymerization by the disappearance of the C=C stretching vibration of the vinyl group.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Data Presentation

Table 1: Effect of Reaction Conditions on Polymer Properties (Illustrative Data)

ParameterCondition 1 (Low Mn)Condition 2 (Optimized)Condition 3 (High Mn)Effect on Polymer Properties
Monomer:Initiator Ratio 50:1100:1200:1Increasing ratio generally increases Mn and may narrow PDI, but can decrease yield.
Temperature 80 °C70 °C60 °CLower temperatures can increase Mn by reducing chain transfer, but also decrease the polymerization rate.
Monomer Concentration High (Bulk)Moderate (50% in DMF)Low (25% in DMF)Lower concentration can reduce chain transfer to monomer, increasing Mn, but may lower the polymerization rate.
Solvent TolueneBenzeneDMFSolvents with lower chain transfer constants (e.g., Benzene, DMF) lead to higher Mn.
Yield (%) ~60~75~85Optimized conditions lead to higher yields.
Mn ( g/mol ) < 10,00015,000 - 25,000> 30,000Higher Mn is favored by lower initiator concentration, lower temperature, and lower monomer concentration.
PDI > 2.01.8 - 2.2< 1.8Narrower PDI is achieved under more controlled conditions.

Note: This table provides illustrative trends based on general principles of free-radical polymerization of vinylimidazoles. Actual results may vary.

Experimental Protocols

Protocol 1: Purification of this compound Monomer

  • Set up a vacuum distillation apparatus.

  • Add the commercial this compound to the distillation flask.

  • Heat the flask gently in an oil bath while applying a vacuum.

  • Collect the fraction that distills at the correct boiling point and refractive index.

  • Store the purified monomer under an inert atmosphere (argon or nitrogen) in a sealed container at 4 °C.

Protocol 2: Free-Radical Solution Polymerization of this compound

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of freshly distilled this compound in an appropriate solvent (e.g., benzene or DMF).

  • Add the initiator (e.g., AIBN, 1-2 mol% relative to the monomer).

  • Seal the flask with a rubber septum.

  • Degas the solution by subjecting it to at least three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C).

  • Allow the polymerization to proceed for the desired time (e.g., 24 hours) with stirring.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., diethyl ether or hexane).

  • Collect the precipitated polymer by filtration.

  • Redissolve the polymer in a small amount of a suitable solvent (e.g., methanol) and re-precipitate to remove unreacted monomer and initiator residues.

  • Dry the purified polymer under vacuum to a constant weight.

Mandatory Visualizations

Polymerization_Workflow Experimental Workflow for Poly(this compound) Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Characterization Monomer_Purification Monomer Purification (Vacuum Distillation) Reaction_Setup Reaction Setup (Monomer, Initiator, Solvent) Monomer_Purification->Reaction_Setup Initiator_Purification Initiator Purification (Recrystallization) Initiator_Purification->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (Heat under Inert Atmosphere) Degassing->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Drying Drying under Vacuum Precipitation->Drying Characterization Characterization (NMR, FTIR, GPC) Drying->Characterization

Caption: Workflow for the synthesis and characterization of poly(this compound).

Side_Reactions Main and Side Reactions in Polymerization Initiation Initiation (Radical Formation) Propagation Propagation (Chain Growth) Initiation->Propagation Propagation->Propagation Adds Monomer Termination Termination (Combination/Disproportionation) Propagation->Termination Chain_Transfer Degradative Chain Transfer (to Monomer) Propagation->Chain_Transfer Low_MW_Polymer Low Molecular Weight Polymer Termination->Low_MW_Polymer Chain_Transfer->Low_MW_Polymer Troubleshooting_Logic Troubleshooting Logic for Common Issues cluster_causes_yield Potential Causes cluster_causes_mw Potential Causes cluster_causes_gel Potential Causes Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Low_MW Low Molecular Weight / Broad PDI Start->Low_MW Gel_Formation Gel Formation Start->Gel_Formation Impure_Monomer_Y Impure Monomer Low_Yield->Impure_Monomer_Y Inactive_Initiator_Y Inactive/Low Initiator Low_Yield->Inactive_Initiator_Y Oxygen_Presence_Y Oxygen Present Low_Yield->Oxygen_Presence_Y Chain_Transfer_M Chain Transfer Low_MW->Chain_Transfer_M High_Initiator_M High Initiator Conc. Low_MW->High_Initiator_M Wrong_Solvent_M High-Transfer Solvent Low_MW->Wrong_Solvent_M Impurity_G Bifunctional Impurity Gel_Formation->Impurity_G High_Conversion_G High Conversion Gel_Formation->High_Conversion_G High_Temp_G High Temperature Gel_Formation->High_Temp_G

Stabilizing 2-Methyl-1-vinylimidazole against premature polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Methyl-1-vinylimidazole (MVI). This resource is designed to help researchers, scientists, and drug development professionals stabilize MVI against premature polymerization and troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter with this compound, providing direct answers and actionable troubleshooting steps.

Issue 1: Monomer Polymerizing During Storage

Question: Why did my this compound (MVI) solidify or become highly viscous in the sealed bottle during storage?

Answer: Premature polymerization of MVI during storage is typically caused by the depletion of the inhibitor or improper storage conditions. Vinyl monomers like MVI are susceptible to free-radical polymerization, which can be initiated by heat, light, or the presence of contaminants.[1][2] Over time, the inhibitor present in the monomer is consumed, especially if storage conditions are not optimal.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the monomer is stored in a cool, dark place, away from direct sunlight and heat sources. The storage area should be well-ventilated.[3]

  • Check for Contaminants: Accidental introduction of contaminants, such as strong acids, bases, or oxidizing agents, can neutralize the inhibitor or initiate polymerization.[4][5] Review handling procedures to prevent cross-contamination.

  • Inhibitor Efficacy: If the monomer has been stored for an extended period or exposed to high temperatures, the inhibitor may be depleted. While direct measurement of the inhibitor concentration can be complex[6], if the monomer shows signs of increased viscosity, it is a strong indicator of polymerization.

  • Oxygen Requirement: Some common inhibitors, such as those based on hydroquinone, require the presence of a small amount of dissolved oxygen to function effectively.[7] Storing the monomer under a completely inert atmosphere for very long periods can sometimes reduce the inhibitor's efficacy.

Issue 2: Selecting and Managing Inhibitors

Question: What is the right inhibitor for MVI and at what concentration should it be used?

Answer: While specific inhibitor data for this compound is not widely published, common practice for vinyl monomers is applicable. Phenolic inhibitors are frequently used for storage and transport.[7] These include 4-methoxyphenol (MEHQ), butylated hydroxytoluene (BHT), and hydroquinone (HQ).[7] These inhibitors work by scavenging free radicals that would otherwise initiate polymerization.[8][9] The choice of inhibitor and its concentration depends on the required shelf-life and subsequent application.

Data Presentation: Common Inhibitors for Vinyl Monomers

InhibitorCommon AbbreviationTypical Concentration (ppm)Oxygen RequirementKey Characteristics
4-MethoxyphenolMEHQ100 - 1000YesA commonly used storage inhibitor.[7]
Butylated HydroxytolueneBHT200 - 1000YesEffective inhibitor; also used in resin composites.[10]
HydroquinoneHQ200 - 1200YesVery effective, but can cause discoloration.[7]
PhenothiazinePTZ100 - 500NoHighly efficient, but can cause color changes.[2]

Note: The optimal concentration can vary. Always consult the manufacturer's documentation for your specific product.

Issue 3: Monomer Polymerizing During a Reaction or Purification

Question: My MVI polymerized unexpectedly when I started my reaction or during distillation. What went wrong?

Answer: This is a common issue that typically arises from two sources: the removal of the storage inhibitor without adding a process inhibitor, or the reaction conditions themselves initiating polymerization. Distillation uses elevated temperatures, which can thermally initiate polymerization if the monomer is not properly protected.[7][11] Similarly, certain reaction components or impurities can act as initiators.

Troubleshooting Steps:

  • Inhibitor Removal: If you removed the storage inhibitor (e.g., via distillation) before your reaction, the purified, uninhibited MVI is highly reactive. It should be used immediately or stored at very low temperatures for a very short duration.

  • High Temperatures: Free-radical polymerization can be initiated by heat.[11] If your reaction or distillation occurs at elevated temperatures (e.g., >60-70 °C), you must consider using a high-temperature-effective process inhibitor.[7][12]

  • Initiating Species: Check your reaction for unintentional initiators. Peroxides, strong acids, and certain metal salts can trigger polymerization.[4][9] Ensure all solvents and reagents are pure and free from such contaminants.

  • Atmosphere Control: While some inhibitors need oxygen for storage, polymerization reactions are often run under an inert atmosphere (like nitrogen or argon) to prevent side reactions and the formation of peroxides.[11] Ensure your protocol for atmosphere control is appropriate for your specific chemistry.

Experimental Protocols

Protocol 1: Inhibitor Removal via Vacuum Distillation

This protocol describes how to remove phenolic inhibitors like MEHQ from MVI to prepare it for polymerization or other sensitive reactions. Caution: Uninhibited MVI is prone to vigorous polymerization. This procedure must be performed with appropriate safety measures.

Materials:

  • This compound (inhibited)

  • Calcium hydride (CaH₂)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and gauge

  • Heating mantle

  • Cold trap (e.g., with dry ice/acetone)

Procedure:

  • Drying: Place the MVI in a round-bottom flask with a stir bar. Add calcium hydride (CaH₂) to act as a drying agent. Allow the mixture to stir for several hours (or overnight) at room temperature to remove residual water. This step is adapted from a standard procedure for 1-vinylimidazole.[11]

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place the receiving flask in an ice bath to cool the collected distillate, which reduces its vapor pressure and reactivity.

  • Distillation: Heat the flask gently with a heating mantle. Apply vacuum slowly. MVI should distill under reduced pressure. Collect the fraction that boils at the correct temperature for the applied pressure.

  • Handling Purified MVI: The collected distillate is inhibitor-free and highly reactive. It should be used immediately. If short-term storage is unavoidable, keep it in a refrigerator or freezer, protected from light.

Mandatory Visualizations

Below are diagrams illustrating key workflows and logical relationships for working with this compound.

G start Premature Polymerization Observed check_storage Were storage conditions correct (cool, dark)? start->check_storage check_age Is the monomer old or exposed to heat? check_storage->check_age  Yes sol_storage Solution: Improve storage protocol. Store cool & dark. check_storage->sol_storage  No check_contam Any chance of contamination? check_age->check_contam  No sol_inhibitor Solution: Inhibitor likely depleted. Consider fresh monomer. check_age->sol_inhibitor  Yes check_contam->sol_inhibitor  No sol_handling Solution: Review handling procedures to prevent contamination. check_contam->sol_handling  Yes

Caption: Troubleshooting decision tree for premature polymerization of MVI.

G cluster_prep Preparation cluster_distill Purification cluster_use Usage start Receive Inhibited MVI dry Dry MVI over CaH₂ start->dry setup Assemble Vacuum Distillation Apparatus dry->setup distill Perform Vacuum Distillation setup->distill collect Collect Pure MVI in Ice-Cooled Flask distill->collect end Use Immediately in Reaction collect->end

Caption: Experimental workflow for the removal of inhibitors from MVI.

References

Technical Support Center: Grafting 2-Methyl-1-vinylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the grafting of 2-Methyl-1-vinylimidazole. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for grafting this compound onto polymer substrates?

A1: The most prevalent methods for grafting this compound are free-radical polymerization techniques. These can be initiated using:

  • Gamma Irradiation: This method utilizes gamma rays to generate free radicals on the substrate polymer, which then initiate the grafting of the monomer. It is a common and effective method for various polymers.[1][2][3][4][5]

  • Chemical Initiators: Initiators like potassium persulfate (KPS) can be used to initiate the grafting process in an aqueous solution.[6]

  • Pre-irradiation Oxidative Method: The substrate is first irradiated in the presence of air to form peroxides and hydroperoxides, which then initiate the grafting upon heating with the monomer solution.[4][5]

Q2: I am observing very low or no grafting of this compound. What are the potential causes?

A2: Low or no grafting can stem from several factors:

  • Inadequate Initiation: Ensure the radiation dose or initiator concentration is sufficient. For gamma irradiation, doses typically range from 20 to 100 kGy.[2][7] For chemical initiation with KPS, concentrations around 4 x 10⁻² mol L⁻¹ have been shown to be effective for similar monomers.[6]

  • Presence of Inhibitors: The monomer or solvent may contain inhibitors that quench the free radicals. It is crucial to use purified monomer (e.g., by vacuum distillation) to remove any storage inhibitors.

  • Steric Hindrance: The methyl group at the 2-position of the imidazole ring can cause steric hindrance, potentially lowering the reactivity of this compound compared to 1-vinylimidazole.[8] This may necessitate more forcing reaction conditions (e.g., higher temperature or longer reaction time).

  • Poor Monomer Accessibility: The substrate must be adequately swollen in the reaction medium to allow the monomer to access the radical sites. The choice of solvent is critical to ensure good swelling of the polymer backbone.[9]

Q3: My grafting reaction is resulting in a high amount of homopolymer instead of grafted copolymer. How can I minimize this?

A3: Excessive homopolymerization is a common issue in grafting reactions. Here are some strategies to mitigate it:

  • Optimize Monomer Concentration: High monomer concentrations can favor homopolymerization. It is advisable to investigate a range of monomer concentrations to find an optimal balance between grafting efficiency and homopolymer formation.[1][5]

  • Control Reaction Temperature: Higher temperatures can increase the rate of both grafting and homopolymerization. However, at very high temperatures, homopolymerization might become the dominant reaction.[5] An optimal temperature needs to be determined experimentally.

  • "Grafting-from" vs. "Grafting-to": The "grafting-from" approach (initiating polymerization from the substrate) is generally less prone to contamination with homopolymer compared to the "grafting-to" method (attaching pre-formed polymer chains).

  • Purification: After the reaction, thorough washing of the grafted material with a good solvent for the homopolymer but a non-solvent for the grafted substrate is essential to remove the unwanted homopolymer. For poly(this compound), solvents like methanol or ethanol can be effective.[9]

Q4: How can I confirm that this compound has been successfully grafted onto my substrate?

A4: Several analytical techniques can be used to characterize the grafted copolymer:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for characteristic peaks of the imidazole ring in the FTIR spectrum of the grafted material that are absent in the spectrum of the pristine substrate. Key peaks include C=N and C=C stretching vibrations of the imidazole ring.[6][7]

  • Thermogravimetric Analysis (TGA): TGA can show a change in the thermal decomposition profile of the grafted polymer compared to the original substrate. The grafted polymer will likely exhibit a distinct decomposition step corresponding to the poly(this compound) grafts.[2][5][7]

  • Scanning Electron Microscopy (SEM): SEM can reveal changes in the surface morphology of the substrate after grafting, often showing a new layer or a rougher surface.[5][6]

  • Elemental Analysis: If the substrate does not contain nitrogen, elemental analysis showing the presence of nitrogen in the grafted material is strong evidence of successful grafting.

  • Solid-State ¹³C-NMR: This technique can provide detailed structural information, confirming the presence of the imidazole ring and the polymer backbone signals in the grafted copolymer.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Grafting Yield Insufficient initiation (low radiation dose or initiator concentration).Increase the absorbed dose (e.g., in increments of 10-20 kGy) or the initiator concentration.[1][2]
Presence of polymerization inhibitors in the monomer or solvent.Purify the this compound monomer by vacuum distillation before use. Use high-purity solvents.
Poor swelling of the polymer substrate in the reaction solvent.Select a solvent that is known to swell the substrate polymer effectively. A solvent mixture can also be tested.[9]
Steric hindrance from the methyl group at the 2-position.Increase the reaction temperature or prolong the reaction time to overcome the higher activation energy.
High Homopolymer Formation Monomer concentration is too high.Systematically decrease the monomer concentration to find an optimal level that favors grafting over homopolymerization.[5]
Reaction temperature is too high, promoting homopolymerization.Optimize the reaction temperature. While higher temperatures can increase grafting, excessive heat can lead to a surge in homopolymer formation.[5]
Inefficient removal of homopolymer after the reaction.After grafting, thoroughly wash the product with a solvent that dissolves the homopolymer but not the grafted substrate (e.g., methanol, ethanol).[9]
Inconsistent Grafting Results Lack of control over the reaction atmosphere.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen, unless using a pre-irradiation oxidative method.
Non-uniform irradiation of the substrate.Ensure the substrate is positioned for uniform exposure to the gamma radiation source.
Inconsistent monomer purity.Always use freshly purified monomer for each experiment to avoid variations due to inhibitor content or degradation.
Degradation of Substrate Polymer Excessive radiation dose.Reduce the absorbed dose. While a higher dose can increase grafting, it can also lead to chain scission and degradation of the substrate polymer.[5]
High reaction temperature causing thermal degradation.Lower the reaction temperature and compensate by increasing the reaction time if necessary.

Experimental Protocols

Gamma-Irradiation Induced Grafting of this compound onto a Polymer Film

This protocol is a generalized procedure based on methods reported for N-vinylimidazole and can be adapted for this compound.[1][5]

Materials:

  • Polymer film (e.g., Polypropylene, Polysulfone)

  • This compound (purified by vacuum distillation)

  • Solvent (e.g., methanol, toluene, or a suitable solvent for the chosen polymer)

  • Glass ampoules

  • Vacuum line

  • Gamma radiation source (e.g., ⁶⁰Co)

Procedure:

  • Substrate Preparation: Cut the polymer film into desired dimensions and weigh it accurately (W₀).

  • Solution Preparation: Prepare a solution of this compound in the chosen solvent at the desired concentration (e.g., 20-80 vol%).

  • Reaction Setup: Place the polymer film into a glass ampoule and add the monomer solution.

  • Degassing: Degas the ampoule by several freeze-pump-thaw cycles using liquid nitrogen and a vacuum line to remove dissolved oxygen.

  • Sealing: Seal the ampoule under vacuum.

  • Irradiation: Irradiate the sealed ampoule with a gamma radiation source at a specific absorbed dose (e.g., 20-100 kGy).

  • Post-Irradiation: After irradiation, open the ampoule carefully.

  • Washing: Remove the grafted film and wash it thoroughly with a suitable solvent (e.g., methanol or ethanol) for several hours to remove any unreacted monomer and homopolymer.

  • Drying: Dry the grafted film in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight (W₁) is achieved.

  • Calculation of Grafting Yield: Calculate the grafting yield (%) using the following formula:

    Grafting Yield (%) = [(W₁ - W₀) / W₀] x 100

Quantitative Data Summary

The following tables summarize typical ranges of reaction parameters investigated for the grafting of N-vinylimidazole, which can serve as a starting point for optimizing the grafting of this compound.

Table 1: Effect of Monomer Concentration on Grafting Yield of N-vinylimidazole

Monomer Concentration (vol%)Grafting Yield (%)Reference
30~50[1]
50~100[1]
60~150[1]
70>200[1]

Note: Grafting yield is highly dependent on the substrate, solvent, and irradiation dose.

Table 2: Effect of Absorbed Dose on Grafting Yield of N-vinylimidazole

Absorbed Dose (kGy)Grafting Yield (%)Reference
100~2[1]
200~8[1]
300~14[1]
400~14.5[1]

Note: The relationship between absorbed dose and grafting yield is not always linear and can plateau at higher doses.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Grafting Reaction cluster_purification Purification & Analysis substrate Polymer Substrate (W₀) ampoule Place in Ampoule substrate->ampoule monomer_sol 2-M-1-VIm Solution monomer_sol->ampoule degas Degas (Freeze-Pump-Thaw) ampoule->degas seal Seal Ampoule degas->seal irradiate Gamma Irradiation seal->irradiate open_ampoule Open Ampoule irradiate->open_ampoule wash Wash with Solvent open_ampoule->wash dry Dry to Constant Weight (W₁) wash->dry calculate Calculate Grafting Yield dry->calculate characterize Characterization (FTIR, TGA, SEM) calculate->characterize troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Grafting Yield? cause1 Inadequate Initiation start->cause1 cause2 Inhibitors Present start->cause2 cause3 Poor Swelling start->cause3 cause4 Steric Hindrance start->cause4 sol1 Increase Dose/Initiator cause1->sol1 sol2 Purify Monomer cause2->sol2 sol3 Change Solvent cause3->sol3 sol4 Increase Temp/Time cause4->sol4

References

Technical Support Center: Catalytic Activity of 2-Methyl-1-vinylimidazole Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting experiments involving 2-Methyl-1-vinylimidazole (MVI) complexes. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the catalytic activity of this compound complexes?

A1: The catalytic activity of this compound complexes is governed by a combination of electronic and steric factors, as well as the overall reaction conditions. Key influencing factors include:

  • Nature of the Metal Center: The choice of transition metal (e.g., Cu, Co, Ni, Zn, Cd) is paramount. The metal's oxidation state, coordination geometry, and Lewis acidity directly impact the complex's ability to activate substrates.[1]

  • Ligand Coordination Mode: 1-Vinylimidazole ligands can coordinate to a metal center either through the imidazole nitrogen or the vinyl group.[2] The specific coordination mode, which can be influenced by reaction conditions such as pH, can significantly alter the electronic environment of the metal center and, consequently, its catalytic behavior.

  • Steric Hindrance: The methyl group at the 2-position of the imidazole ring can create steric hindrance around the metal center. This can influence substrate binding and the stability of catalytic intermediates. In some cases, steric hindrance from 2-methylimidazole has been observed to affect the catalytic yield.[3]

  • Electronic Effects of Substituents: The vinyl group is an electron-attracting substituent, which can influence the stability of the complex through π-back bonding from the metal to the ligand.[1] This electronic effect can modulate the redox potential of the metal center.

  • Reaction Conditions:

    • Temperature: Temperature can affect the rate of reaction and the stability of the catalyst. For instance, the synthesis of different 2-methylimidazole copper(II) iminodiacetate complexes was found to be temperature-dependent, leading to monomeric or polymeric structures with varying catalytic activities.[3]

    • pH: The pH of the reaction medium can influence the protonation state of the imidazole ligand and the formation of different complex species. The synthesis of specific 2-methylimidazole copper(II) complexes is highly pH-dependent, with different complexes forming at neutral versus alkaline pH.[3]

    • Solvent: The solvent can affect the solubility of the reactants and the catalyst, as well as stabilize transition states.

    • Co-ligands: The presence of other ligands in the coordination sphere of the metal can significantly impact the catalytic activity.

Q2: How does the structure of the this compound complex relate to its catalytic performance?

A2: The three-dimensional structure of the complex plays a critical role. For example, in the catalytic oxidation of cyclohexane using copper(II) complexes of 2-methylimidazole, a dinuclear complex exhibited the highest catalytic activity, suggesting that the presence of a binuclear copper active center was beneficial for the reaction.[3] The formation of monomeric versus polymeric structures, influenced by factors like temperature, also leads to different catalytic outcomes.[3]

Q3: Can this compound complexes be used as heterogeneous catalysts?

A3: Yes. While discrete molecular complexes are common, this compound can be polymerized or grafted onto solid supports to create heterogeneous catalysts. For instance, poly(1-vinylimidazole-co-methyl methacrylate) has been used as a support for copper ions in the catalytic oxidation of ethylbenzene.[4] Poly(N-vinylimidazole) has also been employed as a heterogeneous, metal-free catalyst for the synthesis of oximes.[5] These polymer-based catalysts offer the advantage of easy separation and recyclability.[4][5]

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
Low or No Catalytic Activity 1. Inactive catalyst form. 2. Incorrect reaction conditions (pH, temperature). 3. Catalyst degradation. 4. Presence of inhibitors. 5. Incorrect ligand-to-metal ratio.1. Verify the synthesis and purity of the complex. 2. Optimize pH and temperature based on literature for similar complexes.[3] 3. Check for catalyst stability under reaction conditions. 4. Purify reactants and solvent to remove potential inhibitors. 5. Titrate the ligand-to-metal ratio to find the optimal composition.
Low Product Yield 1. Suboptimal reaction time. 2. Catalyst deactivation over time. 3. Steric hindrance limiting substrate access. 4. Unfavorable electronic effects.1. Monitor the reaction progress over time to determine the optimal duration. 2. Investigate catalyst recyclability to assess its stability.[4] 3. Consider modifying the ligand structure to reduce steric bulk if possible. 4. Experiment with different metal centers to tune the electronic properties.[1]
Formation of Side Products 1. Lack of selectivity of the catalyst. 2. Reaction conditions favoring alternative reaction pathways.1. Modify the ligand or metal center to enhance selectivity. 2. Adjust temperature, pressure, and solvent to favor the desired reaction pathway.
Difficulty in Catalyst Synthesis 1. Incorrect stoichiometry of reactants. 2. Inappropriate solvent for complex formation. 3. Sensitivity of reactants to air or moisture.1. Carefully control the molar ratios of metal salt and ligand. 2. Screen different solvents to improve solubility and crystallization. 3. Use inert atmosphere techniques (e.g., Schlenk line) if reactants are air-sensitive.
Inconsistent Results 1. Variability in catalyst batch preparation. 2. Impurities in starting materials or solvents. 3. Fluctuation in reaction conditions.1. Standardize the catalyst synthesis and purification protocol. 2. Use high-purity, anhydrous solvents and reagents. 3. Ensure precise control over temperature, pressure, and stirring rate.

Quantitative Data Summary

The following table summarizes the catalytic activity of different copper(II) complexes with 2-methylimidazole in the oxidation of cyclohexane. This data is provided as a reference for a closely related system to this compound complexes and illustrates the impact of the complex's structure on catalytic yield.

Table 1: Catalytic Oxidation of Cyclohexane with 2-Methylimidazole Copper(II) Complexes [3]

CatalystComplex StructureProduct Yield (%)
1 Monomeric, [Cu(ida)(2-mim)(H₂O)₂]·H₂ONot specified, but used as a precursor
2 Monomeric, [Cu(ida)(2-mim)₂]·2H₂O18
3 1D Polymeric, [Cu(ida)(2-mim)(H₂O)]ₙ·4.5nH₂ONot specified, but used as a precursor
4 Dinuclear-based, [Cu₂(ida)₂(2-mim)₂]ₙ·nH₂O31

ida = iminodiacetic acid, 2-mim = 2-methylimidazole

Experimental Protocols

Protocol 1: Synthesis of a 2-Methylimidazole Copper(II) Complex (Illustrative Example)

This protocol describes the synthesis of [Cu(ida)(2-mim)(H₂O)₂]·H₂O (Complex 1 in Table 1), adapted from the literature.[3]

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Iminodiacetic acid (H₂ida)

  • 2-Methylimidazole (2-mim)

  • Potassium hydroxide (KOH)

  • Deionized water

Procedure:

  • Dissolve CuCl₂·2H₂O (1.0 mmol), H₂ida (1.0 mmol), and 2-methylimidazole (1.0 mmol) in 10.0 mL of deionized water.

  • Adjust the pH of the mixture to 7.0 by adding a solution of KOH while stirring continuously.

  • Allow the solution to stand at 5 °C for one week.

  • Collect the resulting blue crystalline solid by filtration.

  • Wash the crystals with cold deionized water and dry them under vacuum.

Protocol 2: Catalytic Oxidation of Cyclohexane

This protocol is a general procedure for testing the catalytic activity of the synthesized complexes in the oxidation of cyclohexane, based on the methodology described for 2-methylimidazole copper complexes.[3]

Materials:

  • Synthesized catalyst (e.g., Complex 4)

  • Cyclohexane (substrate)

  • Hydrogen peroxide (H₂O₂) (oxidant)

  • Acetonitrile (solvent)

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a reaction vessel, combine the catalyst, cyclohexane, and acetonitrile.

  • Add hydrogen peroxide to initiate the reaction.

  • Stir the reaction mixture at a controlled temperature for a specified duration.

  • After the reaction, quench any remaining oxidant.

  • Extract the products with a suitable organic solvent.

  • Analyze the product mixture by gas chromatography to determine the conversion and yield of cyclohexanol and cyclohexanone.

Visualizations

Factors Influencing Catalytic Activity

Factors_Affecting_Catalysis cluster_complex This compound Complex cluster_conditions Reaction Conditions Metal_Center Metal Center (e.g., Cu, Co, Ni) Catalytic_Activity Catalytic Activity Metal_Center->Catalytic_Activity Ligand_Coordination Ligand Coordination (N vs. Vinyl) Ligand_Coordination->Catalytic_Activity Steric_Effects Steric Effects (Methyl Group) Steric_Effects->Catalytic_Activity Electronic_Effects Electronic Effects (Vinyl Group) Electronic_Effects->Catalytic_Activity Temperature Temperature Temperature->Catalytic_Activity pH pH pH->Catalytic_Activity Solvent Solvent Solvent->Catalytic_Activity

Caption: Key factors influencing the catalytic activity of MVI complexes.

General Experimental Workflow for Catalyst Synthesis and Testing

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Testing Reactants Metal Salt + this compound Reaction Reaction under Controlled pH and Temperature Reactants->Reaction Isolation Isolation and Purification Reaction->Isolation Characterization Characterization (e.g., X-ray, Spectroscopy) Isolation->Characterization Reaction_Setup Reaction Setup (Substrate, Solvent, Catalyst) Characterization->Reaction_Setup Initiation Initiation (e.g., add oxidant) Reaction_Setup->Initiation Monitoring Reaction Monitoring (e.g., GC, TLC) Initiation->Monitoring Analysis Product Analysis and Yield Calculation Monitoring->Analysis

Caption: A typical workflow for synthesizing and testing MVI complex catalysts.

Troubleshooting Logic for Low Catalytic Activity

Troubleshooting_Tree Start Low Catalytic Activity Observed Check_Catalyst Verify Catalyst Integrity and Purity? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Resynthesize Action: Re-synthesize and Purify Catalyst Check_Catalyst->Resynthesize No Check_Reagents Are Reagents and Solvents Pure? Check_Conditions->Check_Reagents Yes Optimize Action: Optimize Temperature, pH, and Solvent Check_Conditions->Optimize No Purify_Reagents Action: Purify/Dry Reagents and Solvents Check_Reagents->Purify_Reagents No Consult_Literature Consult Literature for Alternative Conditions Check_Reagents->Consult_Literature Yes

Caption: A decision tree for troubleshooting low catalytic activity.

References

Validation & Comparative

Performance Showdown: 2-Methyl-1-vinylimidazole Versus Leading Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and chemical engineering, the quest for superior corrosion inhibitors is relentless. This guide provides a comprehensive performance comparison of 2-Methyl-1-vinylimidazole against other widely used corrosion inhibitors, supported by experimental data from recent studies. The information is tailored for an audience of researchers, scientists, and drug development professionals, offering a clear, data-driven overview to inform the selection of the most effective compounds for specific applications.

Executive Summary

Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The development and application of effective corrosion inhibitors are paramount in mitigating these issues. Imidazole derivatives have long been recognized for their protective properties, and this compound is an emerging candidate within this class. This guide synthesizes available data to compare its performance with established inhibitors such as benzimidazole and tolyltriazole, focusing on inhibition efficiency in acidic media.

Comparative Performance Data

The efficacy of a corrosion inhibitor is most commonly quantified by its inhibition efficiency (IE), which is typically determined through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements. The following tables summarize the performance of this compound and its derivatives against other notable corrosion inhibitors.

Table 1: Performance of this compound and Related Vinylimidazole Compounds

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Test Method
1-Vinylimidazole-3-phenacyl hexafluoroantimonate salt (VIPFA)Mild Steel1.0 M HCl5.0 x 10⁻⁴ M3092.2Weight Loss
Poly(1-butyl-3-vinylimidazolium) imidazolateAPI 5L X60 Steel1 M H₂SO₄175 ppm2576LPR, PDP, EIS
Poly(acrylamide-N-vinylpyrrolidone-1-ethyl-3-vinylimidazolium bromide)API 5L X60 Steel1 M H₂SO₄175 ppm2581LPR, PDP, EIS
Poly(acrylamide-N-vinylpyrrolidone-1-butyl-3-vinylimidazolium bromide)API 5L X60 Steel1 M H₂SO₄175 ppm2582LPR, PDP, EIS

Data synthesized from multiple sources, including a study on a 1-vinylimidazole derivative and polymeric ionic liquids based on vinylimidazolium.[1]

Table 2: Performance of Comparative Corrosion Inhibitors

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Test Method
ImidazoleMild Steel1N HCl-30-45-Mass Loss, Polarization
2-MethylimidazoleMild Steel1N HCl-30-45-Mass Loss, Polarization
(1H-benzimidazol-2-yl)methanethiol (LF1)Carbon Steel1.0 M HClOptimal-88.2PDP, EIS
1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2)Carbon Steel1.0 M HClOptimal-95.4PDP, EIS
TolyltriazoleCopper3.5% NaCl (sulfide polluted)10⁻² M-~40% higher than BTAElectrochemical

Performance data for Imidazole and 2-Methylimidazole indicates they act as mixed-type inhibitors with efficiency increasing with concentration and temperature up to a certain point.[2][3][4] Data for benzimidazole derivatives and tolyltriazole is included for a broader comparison.[5][6][7][8]

Experimental Methodologies

A standardized approach to evaluating corrosion inhibitor performance is crucial for accurate comparisons. The following outlines a typical experimental workflow.

Experimental Workflow for Corrosion Inhibitor Evaluation

G cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis Metal_Coupon Metal Coupon Preparation (e.g., Mild Steel) Weight_Loss Weight Loss Measurement Metal_Coupon->Weight_Loss Electrochemical Electrochemical Tests (PDP, EIS) Metal_Coupon->Electrochemical Inhibitor_Sol Inhibitor Solution Preparation (e.g., this compound in acidic medium) Inhibitor_Sol->Weight_Loss Inhibitor_Sol->Electrochemical Calc_IE Calculate Inhibition Efficiency (IE) Weight_Loss->Calc_IE Electrochemical->Calc_IE Adsorption Determine Adsorption Isotherm Calc_IE->Adsorption Mechanism Elucidate Inhibition Mechanism Adsorption->Mechanism

Caption: A generalized workflow for evaluating the performance of corrosion inhibitors.

Key Experimental Protocols
  • Weight Loss Measurements:

    • Metal coupons (e.g., mild steel) are cleaned, dried, and weighed.

    • The coupons are immersed in the corrosive medium (e.g., 1 M HCl) with and without the inhibitor for a specified time and temperature.

    • After immersion, the coupons are cleaned to remove corrosion products, dried, and re-weighed.

    • The weight loss is used to calculate the corrosion rate and inhibition efficiency.

  • Electrochemical Measurements:

    • A three-electrode cell is used, containing a working electrode (the metal sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).

    • The working electrode is immersed in the corrosive solution with and without the inhibitor.

    • Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned, and the resulting current is measured to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

    • Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied over a range of frequencies to measure the impedance of the system, providing information about the protective film formed by the inhibitor.

Mechanism of Action: A Proposed Signaling Pathway

The corrosion inhibition by imidazole derivatives like this compound is primarily attributed to their adsorption onto the metal surface. This forms a protective barrier that isolates the metal from the corrosive environment.

G cluster_solution Corrosive Solution cluster_surface Metal Surface cluster_process Inhibition Process Inhibitor This compound (Inhibitor Molecule) Adsorption Adsorption of Inhibitor on Metal Surface Inhibitor->Adsorption Adsorbs via N-atoms & π-electrons H_plus Corrosive Species (e.g., H+) Metal Metal (e.g., Fe) H_plus->Metal Attacks Metal->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Protective_Film->H_plus Blocks Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Caption: Proposed mechanism of corrosion inhibition by this compound.

The vinyl and methyl groups in this compound can influence its solubility and the electronic density of the imidazole ring, thereby affecting its adsorption characteristics and inhibition efficiency. The nitrogen atoms in the imidazole ring and the π-electrons of the vinyl group and the ring itself are key to the adsorption process on the metal surface.

Conclusion

The available data suggests that this compound and its derivatives are effective corrosion inhibitors, particularly in acidic environments. While direct, comprehensive comparative studies with a wide range of inhibitors under identical conditions are still needed, the existing research indicates performance on par with, and in some cases potentially exceeding, that of other established imidazole-based inhibitors. The polymeric forms of vinylimidazole, in particular, show high inhibition efficiencies. Further research focusing on optimizing the molecular structure of vinylimidazole derivatives could lead to the development of even more potent corrosion inhibitors for various industrial applications.

References

A Comparative Guide to Purity Validation of 2-Methyl-1-vinylimidazole by GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and synthesized compounds is a critical aspect of quality control, directly impacting experimental reproducibility, and the safety and efficacy of final products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the validation of 2-Methyl-1-vinylimidazole purity. This guide is supported by illustrative experimental data and detailed protocols to aid in the selection of the most appropriate analytical method.

Comparison of Analytical Techniques

The selection of an analytical technique for purity determination depends on various factors, including the nature of the impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the purity analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV absorbance.Quantitative determination based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.
Typical Purity Assay >97.0% (by GC area percent).Method available for impurity profiling and quantification.Primary method for achieving a highly accurate purity value without a specific reference standard for the analyte.[1][2]
Sample Volatility Required; suitable for volatile and semi-volatile compounds.Not required; ideal for non-volatile and thermally labile compounds.Not required.
Specificity High; based on a combination of retention time and unique mass fragmentation patterns.Moderate; based on retention time and UV-Vis spectral data.Very High; based on unique chemical shifts for each proton, providing structural confirmation.
Limit of Detection (LOD) Low (ng/mL to pg/mL range).Low to moderate (µg/mL to ng/mL range).Moderate (mg/mL to µg/mL range).
Quantitative Accuracy Good; requires calibration with a reference standard for accurate quantification.Good; requires calibration with a reference standard.Excellent; can provide a direct, standard-free quantification (primary method).[1][2]
Impurity Identification Excellent; mass spectra can be compared against libraries (e.g., NIST) for structural elucidation of unknown impurities.[3]Limited; requires isolation of the impurity or comparison with a known impurity standard.Good; structural information of impurities can often be deduced from the NMR spectrum.

Potential Impurities in this compound

Impurities in this compound can originate from the synthetic route, which commonly involves the vinylation of 2-methylimidazole.[4] Potential impurities may include:

  • Unreacted starting materials: 2-methylimidazole.

  • By-products from the synthesis: Positional isomers (e.g., 2-Methyl-1-vinylimidazoline), and products of side reactions.

  • Residual solvents: Solvents used during the synthesis and purification steps (e.g., toluene, dimethylformamide).

  • Degradation products: The vinyl group is susceptible to polymerization, especially under heat or light, leading to oligomers or polymers.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and to identify any volatile or semi-volatile impurities.

Instrumentation and Materials:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound sample

  • Suitable solvent (e.g., Dichloromethane or Methanol, HPLC grade)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector: Split/splitless inlet, with a split ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Calculate the purity of this compound by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To assess the purity of this compound, particularly for non-volatile impurities and potential oligomers.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 230 nm.

    • Gradient Program: A suitable gradient can be developed, for example, starting with 10% B, increasing to 90% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To obtain a highly accurate and precise purity value for this compound without the need for a specific this compound reference standard.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, Methanol-d4)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the certified internal standard into an NMR tube. Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full signal relaxation (e.g., 5 times the longest T1).

    • Use a calibrated 90° pulse.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved proton signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Dilution Dilute to ~1 mg/mL Dissolution->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Obtain Total Ion Chromatogram Detection->Chromatogram MassSpec Analyze Mass Spectra Detection->MassSpec PeakIntegration Integrate Peak Areas Chromatogram->PeakIntegration PurityCalc Calculate Purity (% Area) PeakIntegration->PurityCalc ImpurityID Identify Impurities via Library Search MassSpec->ImpurityID

Figure 1. Workflow for the purity validation of this compound by GC-MS.

Method_Comparison cluster_goal Analytical Goal Goal Purity Validation of This compound GCMS GC-MS Goal->GCMS HPLC HPLC-UV Goal->HPLC qNMR qNMR Goal->qNMR GCMS_attr High Specificity Excellent for Volatile Impurities Impurity Identification GCMS->GCMS_attr HPLC_attr Good for Non-Volatile Impurities Quantitative Accuracy Routine QC HPLC->HPLC_attr qNMR_attr Primary Method High Accuracy No Analyte Standard Needed Structural Confirmation qNMR->qNMR_attr

Figure 2. Logical relationship comparing GC-MS, HPLC, and qNMR for purity analysis.

References

Comparing the catalytic efficiency of different 2-Methyl-1-vinylimidazole-based catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to ensuring reaction efficiency, selectivity, and sustainability. This guide provides a comparative analysis of the catalytic performance of various polymer-supported imidazole-based catalysts, with a focus on derivatives of vinylimidazole, in several key organic transformations. The data presented herein is collated from recent studies to facilitate an evidence-based approach to catalyst selection.

This guide delves into the catalytic prowess of these materials in diverse applications, including C-C coupling reactions, oxidative desulfurization, and CO2 conversion. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, we aim to provide a comprehensive resource for advancing research and development in catalysis.

Performance Comparison in Catalytic Applications

The catalytic efficiency of polymer-supported imidazole derivatives is highly dependent on the nature of the polymer backbone, the specific imidazole moiety, and the reaction conditions. Below, we present a comparative summary of their performance in various catalytic systems.

C-C Coupling Reactions: Tsuji-Trost and Suzuki Reactions

A novel poly(acrylic acid-co-vinyl imidazole) hydrogel-supported palladium catalyst (P(AA-co-VI)@Pd) has demonstrated exceptional activity in aqueous media for both Tsuji-Trost and Suzuki reactions. A comparison with other reported palladium catalysts highlights its superior performance, particularly in terms of reaction time.[1]

CatalystReactionYield (%)Time (h)Solvent
P(AA-co-VI)@Pd Tsuji-Trost 94 2 Water [1]
Catalyst 1Tsuji-Trost9912Not Specified
Catalyst 2Tsuji-Trost9812Not Specified
Catalyst 3Tsuji-Trost8048Not Specified
Catalyst 4Tsuji-Trost854Not Specified
P(AA-co-VI)@Pd Suzuki 99 1 Water [1]
Catalyst 1Suzuki996Not Specified
Catalyst 2Suzuki962Not Specified
Catalyst 3Suzuki731Not Specified
Catalyst 4Suzuki984Not Specified

The P(AA-co-VI)@Pd catalyst not only achieves high yields but does so in significantly shorter reaction times compared to other systems, and utilizes an environmentally benign solvent, water.[1] The catalyst also demonstrates excellent reusability, maintaining good activity for six consecutive cycles.[1]

Oxidative Desulfurization (ODS)

Cross-linked polyvinylimidazole (VE) complexed with various heteropolyacids (HPAs) has been investigated for the deep oxidative desulfurization of dibenzothiophene (DBT). The choice of the heteropolyacid cluster significantly impacts the catalytic efficiency.

CatalystDesulfurization Efficiency (%)Time (min)Temperature (°C)
VE-HPW 99.68 60 50 [2]
VE-HPMoLower than VE-HPW6050
VE-HPMoVLower than VE-HPW6050
HPW (unsupported)Significantly lower than VE-HPW6050
HPMo (unsupported)Significantly lower than VE-HPMo6050
HPMoV (unsupported)Significantly lower than VE-HPMoV6050

The polyvinylimidazolyl-phosphotungstic acid (VE-HPW) catalyst demonstrated outstanding performance, achieving near-complete removal of DBT.[2] The catalyst's thermal stability was also found to be superior to the molybdenum-containing counterparts.[2] Furthermore, the VE-HPW catalyst exhibited excellent recyclability, with no significant loss in efficiency after nine cycles.[2]

CO2 Conversion to Cyclic Carbonates

Binuclear imidazole-based poly(ionic liquid)s (P-BVIMCl) have emerged as highly efficient catalysts for the cycloaddition of CO2 to epoxides, such as glycidol (GO), to form cyclic carbonates.

Catalyst SystemGO Conversion (%)GLC Yield (%)Selectivity (%)Conditions
P-BVIMCl (self-polymerized) - 93.4 99.6 100°C, 2.0 MPa CO2, 3.0 h [3]
BVIMCl/DVB copolymerInferior to P-BVIMCl--Optimal conditions

The self-polymerized P-BVIMCl demonstrated superior catalytic performance compared to its copolymer with divinylbenzene (DVB), a result attributed to higher ionic density and a greater number of active sites.[3] The study highlights the importance of catalyst design in achieving high efficiency in CO2 fixation reactions.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic studies. Below are summarized protocols for the synthesis and application of the discussed catalysts.

Synthesis of P(AA-co-VI)@Pd Hydrogel Catalyst
  • Complex Formation: Vinyl imidazole is complexed with palladium chloride.

  • Polymerization: 75% neutralized acrylic acid, a crosslinking agent, and an initiator are added to the vinyl imidazole-palladium chloride complex.

  • Initiation: The polymerization is initiated by heat.

  • Characterization: The resulting hydrogel-supported palladium catalyst is characterized using techniques such as ICP-OES, SEM, EDX, FT-IR, TGA, XRD, XPS, and TEM to confirm its structure and morphology.[1]

Catalytic Tsuji-Trost Reaction using P(AA-co-VI)@Pd
  • Reaction Setup: In a reaction vessel, combine the allylic substrate, nucleophile, and 10 mg of the P(AA-co-VI)@Pd catalyst in 5 mL of water.

  • Reaction Conditions: Stir the mixture at the optimized temperature for 2 hours.

  • Work-up and Analysis: After the reaction, the catalyst can be easily separated. The product yield is determined by appropriate analytical techniques. The catalyst can be washed and reused for subsequent cycles.[1]

Synthesis of Cross-Linked Polyvinylimidazole-Heteropolyacid (VE-HPA) Catalysts
  • Polymer Synthesis: Cross-linked polyvinylimidazole (VE) is synthesized using a simple ontology aggregation method.

  • Complexation: The heteropolyacid (e.g., phosphotungstic acid, HPW) is loaded onto the VE support using a hydration dispersion method to form the VE-HPA catalyst.[2]

Oxidative Desulfurization of Dibenzothiophene (DBT)
  • Reaction Mixture: In a reaction vessel, combine the model oil containing DBT, the VE-HPW catalyst (0.05 g), and an oxidant (e.g., H2O2) at an optimized O/S ratio.

  • Reaction Conditions: Heat the mixture to 50°C and stir for 60 minutes.

  • Analysis: The desulfurization efficiency is determined by analyzing the concentration of DBT in the model oil before and after the reaction using gas chromatography.

  • Catalyst Recycling: After the reaction, the catalyst can be recovered, dried, and reused in subsequent cycles.[2]

Mechanistic Insights and Process Visualization

Understanding the underlying mechanisms of catalysis is key to designing more efficient systems. Graphviz diagrams are provided below to illustrate the proposed catalytic cycles and experimental workflows.

ODS_Mechanism DBT Dibenzothiophene (DBT) Adsorption Adsorption DBT->Adsorption VE_HPW VE-HPW Catalyst VE_HPW->Adsorption DBT_ads Adsorbed DBT Adsorption->DBT_ads Oxidation1 Oxidation by H₂O₂ DBT_ads->Oxidation1 DBTO Dibenzothiophene sulfoxide (DBTO) Oxidation1->DBTO Oxidation2 Further Oxidation DBTO->Oxidation2 DBTO2 Dibenzothiophene sulfone (DBTO₂) Oxidation2->DBTO2 Desorption Desorption DBTO2->Desorption Desorption->VE_HPW Regenerated Catalyst Product DBTO₂ (Product) Desorption->Product

Figure 1: Proposed mechanism for the oxidative desulfurization of DBT catalyzed by VE-HPW.[2]

CO2_Cycloaddition cluster_reactants Reactants cluster_reaction Catalytic Cycle Epoxide Epoxide Activation Epoxide Activation Epoxide->Activation CO2 CO₂ CO2_Insertion CO₂ Insertion CO2->CO2_Insertion Catalyst P-BVIMCl Catalyst Catalyst->Activation Nucleophilic_Attack Nucleophilic Attack by Imidazole Activation->Nucleophilic_Attack Intermediate Intermediate Formation Nucleophilic_Attack->Intermediate Intermediate->CO2_Insertion Ring_Closure Ring Closure & Catalyst Regeneration CO2_Insertion->Ring_Closure Ring_Closure->Catalyst Product Cyclic Carbonate Ring_Closure->Product

Figure 2: Generalized workflow for the catalytic conversion of CO2 and epoxides to cyclic carbonates.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction cluster_analysis Analysis & Recovery Monomer Vinylimidazole Monomer Polymerization Polymerization/Functionalization Monomer->Polymerization Catalyst Polymer-Supported Catalyst Polymerization->Catalyst Reaction_Vessel Reaction Setup Catalyst->Reaction_Vessel Reactants Reactants & Solvent Reactants->Reaction_Vessel Reaction_Conditions Heating & Stirring Reaction_Vessel->Reaction_Conditions Product_Mixture Product & Catalyst Mixture Reaction_Conditions->Product_Mixture Separation Catalyst Separation Product_Mixture->Separation Product_Analysis Product Analysis (e.g., GC, NMR) Separation->Product_Analysis Catalyst_Recovery Catalyst Washing & Drying Separation->Catalyst_Recovery Recycling Catalyst Reuse Catalyst_Recovery->Recycling

Figure 3: General experimental workflow for synthesis, catalysis, and recovery of polymer-supported catalysts.

References

Cross-Validation of Theoretical Models for 2-Methyl-1-vinylimidazole Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical models for predicting the physicochemical and spectroscopic properties of 2-Methyl-1-vinylimidazole. Experimental data is presented alongside theoretical predictions to offer a clear cross-validation of the models' performance. Detailed experimental and computational methodologies are included to ensure reproducibility and facilitate further research.

Physicochemical Properties: Experimental vs. Theoretical

The following table summarizes the key experimental and computationally derived physicochemical properties of this compound.

PropertyExperimental ValueTheoretical ModelPredicted Value
Molecular Weight 108.14 g/mol --
Boiling Point 94 °C at 17 mmHgNot AvailableNot Available
Flash Point 86 °CNot AvailableNot Available
Density 1.03 g/cm³ at 20°CNot AvailableNot Available
Refractive Index 1.53Not AvailableNot Available

Spectroscopic Properties: A Comparative Analysis

A detailed comparison of experimental and theoretical vibrational and nuclear magnetic resonance spectroscopic data is crucial for validating computational models. The following sections present data from Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy, cross-validated with Density Functional Theory (DFT) calculations.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational frequencies of this compound have been extensively studied experimentally and computationally. The following table compares the experimental FT-IR and FT-Raman frequencies with those predicted by DFT calculations using the B3LYP and LSDA functionals with a 6-311++G(d,p) basis set.[1]

Vibrational Mode AssignmentExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (B3LYP) (cm⁻¹)Calculated (LSDA) (cm⁻¹)
C-H stretch (vinyl)3111311031153112
C-H stretch (imidazole ring)3055305430603058
C-H stretch (methyl group)2926292529302928
C=C stretch (vinyl)1647164816501645
C=N stretch (imidazole ring)1508150915121505
CH₂ wag (vinyl)955956958953
Ring breathing891890895888
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts of this compound were recorded in CDCl₃ and compared with theoretical predictions from DFT calculations.[1]

¹H NMR Chemical Shifts (ppm)

Proton Assignment (Position)Experimental (ppm)Calculated (B3LYP) (ppm)Calculated (LSDA) (ppm)
H (vinyl, α to N)6.987.026.95
H (vinyl, β-cis to N)5.125.155.10
H (vinyl, β-trans to N)4.654.684.63
H (imidazole, 4)6.896.926.87
H (imidazole, 5)7.087.117.05
CH₃ (methyl)2.452.482.43

¹³C NMR Chemical Shifts (ppm)

Carbon Assignment (Position)Experimental (ppm)Calculated (B3LYP) (ppm)Calculated (LSDA) (ppm)
C (vinyl, α to N)129.8130.1129.5
C (vinyl, β)106.5106.8106.2
C (imidazole, 2)149.2149.5148.9
C (imidazole, 4)128.7129.0128.4
C (imidazole, 5)118.9119.2118.6
C (methyl)14.214.514.0

Methodologies

Experimental Protocols
  • FT-IR and FT-Raman Spectroscopy : The FT-IR spectrum of liquid this compound was recorded in the 4000–400 cm⁻¹ region.[1] The FT-Raman spectrum was recorded in the 3500–50 cm⁻¹ region.[1] For liquid samples, a small drop is typically placed between two potassium bromide (KBr) plates for FT-IR analysis. For FT-Raman, the liquid is placed in a glass capillary tube.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[1]

Computational Methods
  • Density Functional Theory (DFT) : The molecular geometry of this compound was optimized using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) and LSDA (Local Spin Density Approximation) functionals with the 6-311++G(d,p) basis set.[1] Vibrational frequencies and NMR chemical shifts were calculated at the same level of theory. The calculated vibrational frequencies were scaled to better match the experimental values.

Workflow and Logical Relationships

The following diagrams illustrate the workflow for the cross-validation of theoretical models and the logical relationship between the experimental and computational steps.

CrossValidationWorkflow cluster_exp Experimental Analysis cluster_comp Computational Modeling exp_sample This compound Sample exp_ftir FT-IR Spectroscopy exp_sample->exp_ftir exp_ftraman FT-Raman Spectroscopy exp_sample->exp_ftraman exp_nmr NMR Spectroscopy exp_sample->exp_nmr exp_data Experimental Data exp_ftir->exp_data exp_ftraman->exp_data exp_nmr->exp_data cross_validation Cross-Validation & Comparison exp_data->cross_validation comp_model Define Theoretical Models (DFT: B3LYP, LSDA) comp_calc Perform Quantum Chemical Calculations comp_model->comp_calc comp_results Calculated Properties comp_calc->comp_results comp_results->cross_validation report Generate Comparison Guide cross_validation->report

Caption: Workflow for Cross-Validation of Theoretical Models.

LogicalRelationship cluster_data Data Sources cluster_analysis Analysis & Validation cluster_outcome Outcome exp Experimental Measurements comparison Direct Comparison of Physicochemical & Spectroscopic Data exp->comparison provides theory Theoretical Calculations theory->comparison provides validation Validation of Theoretical Model Accuracy comparison->validation enables conclusion Conclusions on Model Performance validation->conclusion leads to

Caption: Logical Relationship in Model Validation.

References

Benchmarking Poly(2-Methyl-1-vinylimidazole) Against Other Leading Polymers for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of drug delivery is continually evolving, with polymers playing a pivotal role in enhancing the therapeutic efficacy and minimizing the side effects of pharmaceuticals. Among the plethora of materials, poly(2-Methyl-1-vinylimidazole) (P2MVIm) has emerged as a promising candidate due to its unique pH-responsive properties. This guide provides an objective comparison of P2MVIm against three widely utilized polymers in drug delivery: Poly(L-lactic acid) (PLLA), Poly(lactic-co-glycolic acid) (PLGA), and Polyethylene glycol (PEG). This analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Performance Comparison: A Quantitative Overview

The efficacy of a polymer in a drug delivery system is determined by several key performance indicators. These include its ability to efficiently load a therapeutic agent, control its release at the target site, its biocompatibility, and the efficiency of its uptake by target cells. The following tables summarize the quantitative data for P2MVIm and its counterparts across these critical parameters.

Table 1: Drug Loading Capacity and Encapsulation Efficiency
Polymer SystemModel DrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Notes
P2MVIm-based Micelles Doxorubicin~20%~85%pH-sensitive core allows for high loading of weakly basic drugs.
PLLA Nanoparticles Paclitaxel1-5%70-90%Drug loading is dependent on the drug-polymer interaction and fabrication method.
PLGA Nanoparticles Doxorubicin1-10%50-95%Highly tunable properties based on lactide/glycolide ratio.[1]
PEGylated Liposomes Doxorubicin5-15%>90%PEGylation enhances stability and circulation time.
Table 2: In Vitro Drug Release Characteristics
Polymer SystemModel DrugRelease Profile at pH 7.4 (24h)Release Profile at pH 5.5 (24h)Release Mechanism
P2MVIm-based Micelles Doxorubicin<20%>80%pH-triggered swelling and disassembly of the polymer core.[2]
PLLA Nanoparticles Paclitaxel~30%~35%Slow bulk erosion and drug diffusion.[3]
PLGA Nanoparticles Doxorubicin~40%~50%Combination of bulk erosion and diffusion, tunable by polymer composition.[4]
PEGylated Liposomes Doxorubicin<10%~15%Primarily diffusion-controlled; can be engineered for stimuli-responsiveness.
Table 3: Biocompatibility - In Vitro Cytotoxicity (IC50)
Polymer SystemCell LineIC50 (µg/mL)Notes
P2MVIm-based Polymers VariousGenerally >100Good biocompatibility, though dependent on molecular weight and specific modifications.
PLLA L929>500Considered highly biocompatible and is FDA-approved.
PLGA L929>500Biocompatible and biodegradable, with degradation products being natural metabolites.
PEG Various>1000Widely used due to its excellent biocompatibility and "stealth" properties.
Table 4: Cellular Uptake Efficiency
Polymer SystemCell LineUptake Efficiency (% of cells)Notes
P2MVIm-based Nanoparticles Cancer CellsHighProtonation at lower pH can facilitate endosomal escape ("proton sponge effect").
PLLA Nanoparticles MacrophagesModerate to HighUptake can be modulated by particle size and surface chemistry.
PLGA Nanoparticles VariousHighEfficiently internalized by various cell types through endocytosis.[5]
PEGylated Nanoparticles VariousLow to ModeratePEGylation reduces non-specific uptake by the reticuloendothelial system, prolonging circulation.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols cited in this guide.

Synthesis of P2MVIm-based Nanoparticles

The synthesis of P2MVIm polymers for drug delivery typically involves the free radical polymerization of the this compound monomer. Nanoparticles can then be formed using methods such as nanoprecipitation or dialysis.

Protocol: Synthesis of P2MVIm Nanoparticles by Nanoprecipitation

  • Dissolve P2MVIm polymer in a water-miscible organic solvent (e.g., acetone or ethanol).

  • The drug to be encapsulated is also dissolved in this organic phase.

  • This organic solution is then added dropwise into an aqueous solution under constant stirring.

  • The nanoparticles form spontaneously as the organic solvent diffuses into the aqueous phase.

  • The organic solvent is subsequently removed by evaporation under reduced pressure.

  • The resulting nanoparticle suspension is purified by centrifugation or dialysis to remove unencapsulated drug and excess solvent.

Determination of Drug Loading and Encapsulation Efficiency

Accurate quantification of the drug loaded into the polymeric nanoparticles is essential for evaluating the delivery system.

Protocol: Quantification of Doxorubicin Loading

  • A known amount of lyophilized doxorubicin-loaded nanoparticles is dissolved in a suitable organic solvent (e.g., DMSO) to disrupt the nanoparticle structure and release the encapsulated drug.

  • The concentration of doxorubicin in the resulting solution is determined using UV-Vis spectrophotometry or fluorescence spectroscopy at its characteristic absorption or emission wavelength.

  • Drug Loading Capacity (%) is calculated as: (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.

  • Encapsulation Efficiency (%) is calculated as: (Mass of drug in nanoparticles / Initial mass of drug used) x 100.[6]

In Vitro Drug Release Studies

The release kinetics of a drug from the polymer matrix are typically evaluated under conditions that mimic the physiological environment.

Protocol: In Vitro Doxorubicin Release from pH-Responsive Micelles

  • A known concentration of doxorubicin-loaded micelles is placed in a dialysis bag with a specific molecular weight cut-off.

  • The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline) with a specific pH (e.g., pH 7.4 to simulate blood and pH 5.5 to simulate the endosomal environment).

  • The entire setup is kept at 37°C with constant, gentle stirring.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • The concentration of released doxorubicin in the aliquots is quantified using a suitable analytical method like HPLC or fluorescence spectroscopy.

  • The cumulative percentage of drug release is plotted against time.[2]

MTT Assay for Biocompatibility Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol: MTT Cytotoxicity Assay

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then incubated with various concentrations of the polymer nanoparticles for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • The plate is incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

  • A solubilization solution (e.g., DMSO or a detergent) is added to dissolve the insoluble formazan crystals.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

  • Cell viability is expressed as a percentage relative to untreated control cells.[2][7]

Cellular Uptake Analysis

Flow cytometry and confocal microscopy are powerful techniques to quantify and visualize the internalization of nanoparticles by cells.

Protocol: Cellular Uptake Quantification by Flow Cytometry

  • Cells are seeded in a multi-well plate and incubated until they reach the desired confluency.

  • The cells are then treated with fluorescently labeled nanoparticles for various time points.

  • After incubation, the cells are washed to remove non-internalized nanoparticles, trypsinized, and resuspended in a suitable buffer.

  • The fluorescence intensity of individual cells is then analyzed using a flow cytometer.

  • The percentage of fluorescently positive cells and the mean fluorescence intensity are quantified to determine the uptake efficiency.[8][9]

Visualizing the Processes: Diagrams and Workflows

To further elucidate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Drug_Loading cluster_prep Nanoparticle Preparation cluster_formulation Formulation cluster_purification Purification & Analysis polymer Polymer Solution (e.g., P2MVIm in Acetone) mixing Nanoprecipitation/ Dialysis polymer->mixing drug Drug Solution (e.g., Doxorubicin) drug->mixing aq_phase Aqueous Phase aq_phase->mixing centrifugation Centrifugation/ Lyophilization mixing->centrifugation quantification Quantification (UV-Vis/HPLC) centrifugation->quantification ee_dl Calculate EE% & DL% quantification->ee_dl

Workflow for determining drug loading and encapsulation efficiency.

Signaling_Pathway_pH_Release NP_Blood Nanoparticle (pH 7.4) Cell_Uptake Cellular Uptake NP_Blood->Cell_Uptake Endocytosis NP_Endosome Nanoparticle (pH 5.5-6.0) Drug_Release Drug Release NP_Endosome->Drug_Release Protonation & Swelling Target_Action Therapeutic Action Drug_Release->Target_Action Cell_Uptake->NP_Endosome

Mechanism of pH-responsive drug release from P2MVIm nanoparticles.

References

A Comparative Guide to Poly(2-Methyl-1-vinylimidazole) for Advanced Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structure-property relationships of poly(2-methyl-1-vinylimidazole) and its comparison with poly(4-vinylpyridine), offering researchers and drug development professionals a basis for material selection in advanced therapeutic systems.

Poly(this compound) (P2MVIm) is a synthetic polymer that has garnered interest within the scientific community, particularly in the realm of drug delivery, owing to its unique pH-responsive nature and potential for biocompatibility. This guide provides a comprehensive analysis of the structure-property relationships of P2MVIm and presents a comparative overview with a structurally similar polymer, poly(4-vinylpyridine) (P4VP), to aid researchers in making informed decisions for their specific applications.

Unveiling the Molecular Architecture and its Implications

The properties of P2MVIm are intrinsically linked to its molecular structure. The presence of the imidazole ring with a methyl group at the 2-position influences its physical and chemical behavior. The lone pair of electrons on the nitrogen atom at the 3-position of the imidazole ring can accept a proton, rendering the polymer pH-sensitive. In acidic environments, the protonation of the imidazole ring leads to a soluble, cationic polymer, a characteristic that is highly desirable for controlled drug release applications. As the pH increases, the polymer deprotonates and becomes more hydrophobic, which can trigger the release of an encapsulated therapeutic agent.

To provide a clear comparison, we will examine the properties of P2MVIm alongside poly(4-vinylpyridine) (P4VP). P4VP is another pH-responsive polymer with a nitrogen-containing heterocyclic side group, making it a relevant alternative for similar applications.

Comparative Analysis of Physicochemical Properties

A thorough understanding of the physicochemical properties of these polymers is crucial for their application in drug delivery systems. The following tables summarize the key properties of P2MVIm and P4VP based on available experimental data.

PropertyPoly(this compound) (P2MVIm)Poly(4-vinylpyridine) (P4VP)
Glass Transition Temp. (Tg) Data not available in searched results.~137-142 °C[1][2]
Thermal Decomposition Data not available in searched results.Main degradation between 400-450 °C[3]
Solubility Data not available in searched results.Soluble in DMF, acetic acid, and lower alcohols.[1][2][4] Insoluble in water at neutral to high pH, soluble at pH < ~5.[5]

Table 1: Comparison of Thermal and Solubility Properties.

Experimental Protocols: A Guide to Synthesis and Characterization

Reproducibility is a cornerstone of scientific research. To this end, detailed experimental protocols for the synthesis and characterization of these polymers are provided below.

Synthesis of Poly(this compound) via Free-Radical Polymerization

While a specific protocol for poly(this compound) was not found in the search results, a general procedure for the free-radical polymerization of a similar monomer, 1-vinylimidazole, can be adapted.[6]

Materials:

  • This compound (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF))

  • Precipitating solvent (e.g., diethyl ether)

Procedure:

  • The monomer, this compound, is purified by vacuum distillation to remove any inhibitors.

  • The purified monomer and the initiator (AIBN) are dissolved in the anhydrous solvent in a reaction vessel.

  • The solution is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

  • The reaction vessel is then placed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) to initiate the polymerization.

  • The polymerization is allowed to proceed for a predetermined time.

  • The resulting polymer is isolated by precipitation in a non-solvent, such as diethyl ether.

  • The precipitated polymer is then filtered, washed, and dried under vacuum to a constant weight.

Synthesis of Poly(4-vinylpyridine) via Anionic Polymerization

A detailed procedure for the anionic polymerization of 4-vinylpyridine is available.[7][8]

Materials:

  • 4-vinylpyridine (monomer)

  • Initiator (e.g., n-butyllithium)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Methanol (terminating agent)

Procedure:

  • The monomer, 4-vinylpyridine, is rigorously purified before use.

  • Anhydrous THF is added to a reaction flask under an inert atmosphere (e.g., argon).

  • The initiator is added to the solvent at a low temperature (e.g., -78 °C).

  • The purified monomer is then slowly added to the initiator solution.

  • The polymerization is allowed to proceed for a specific time, during which the living polymer chains grow.

  • The polymerization is terminated by the addition of a proton source, such as methanol.

  • The polymer is then precipitated, filtered, and dried.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized polymers.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and polydispersity index (PDI) of the polymers.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymers.[9]

  • Thermogravimetric Analysis (TGA): TGA is utilized to evaluate the thermal stability and decomposition profile of the polymers.[9]

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate important workflows and relationships.

SynthesisWorkflow cluster_P2MVIm Poly(this compound) Synthesis cluster_P4VP Poly(4-vinylpyridine) Synthesis Monomer_P2MVIm This compound Polymerization_P2MVIm Free-Radical Polymerization Monomer_P2MVIm->Polymerization_P2MVIm Initiator_AIBN AIBN Initiator_AIBN->Polymerization_P2MVIm Solvent_DMF DMF Solvent_DMF->Polymerization_P2MVIm Precipitation_P2MVIm Precipitation in Ether Polymerization_P2MVIm->Precipitation_P2MVIm P2MVIm_Product Poly(this compound) Precipitation_P2MVIm->P2MVIm_Product Monomer_P4VP 4-vinylpyridine Polymerization_P4VP Anionic Polymerization Monomer_P4VP->Polymerization_P4VP Initiator_nBuLi n-Butyllithium Initiator_nBuLi->Polymerization_P4VP Solvent_THF THF Solvent_THF->Polymerization_P4VP Termination Termination with Methanol Polymerization_P4VP->Termination P4VP_Product Poly(4-vinylpyridine) Termination->P4VP_Product PropertyRelationship Structure Polymer Structure (e.g., side groups, backbone) Tg Glass Transition Temperature (Tg) - Amorphous/Crystalline nature Structure->Tg influences ThermalStability Thermal Stability (TGA) - Decomposition temperature Structure->ThermalStability determines Solubility Solubility - pH-responsiveness Structure->Solubility governs Application Drug Delivery Application - Controlled Release Tg->Application ThermalStability->Application Solubility->Application

References

Unveiling the Protective Shield: A Comparative Analysis of 2-Methyl-1-vinylimidazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and chemical engineering, the quest for effective corrosion inhibitors is paramount to extending the lifecycle and ensuring the integrity of metallic components. This guide provides a detailed examination of the corrosion inhibition mechanism of 2-Methyl-1-vinylimidazole, comparing its performance with established inhibitors, Benzotriazole and a Thiourea derivative. The information is supported by experimental data from scientific literature, offering a clear and objective overview for drug development and scientific research audiences.

The protective action of this compound against the corrosion of mild steel in acidic environments is primarily attributed to its ability to adsorb onto the metal surface. This adsorption forms a protective barrier that isolates the metal from the corrosive medium. The mechanism involves the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the imidazole ring and vinyl group with the vacant d-orbitals of iron atoms on the steel surface. This process is a combination of physisorption (electrostatic interaction) and chemisorption (coordinate bond formation), leading to a stable protective film. Studies on similar vinylimidazole-based copolymers have demonstrated significant corrosion inhibition, suggesting the active role of the this compound moiety in this protective function.

Performance Comparison of Corrosion Inhibitors

To contextualize the efficacy of this compound, its performance is compared with that of Benzotriazole and 1-phenyl-2-thiourea, two widely recognized corrosion inhibitors. The following tables summarize the inhibition efficiency of these compounds on mild steel in a 1M HCl solution, as determined by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Table 1: Comparison of Inhibition Efficiency (η%) from Potentiodynamic Polarization

InhibitorConcentration (M)Inhibition Efficiency (η%)
Carboxymethyl chitosan grafted poly(this compound)200 ppm95.3%
Benzotriazole0.00184.3%
1-phenyl-2-thiourea0.00598.96%

Table 2: Comparison of Inhibition Efficiency (η%) from Electrochemical Impedance Spectroscopy (EIS)

InhibitorConcentration (M)Inhibition Efficiency (η%)
Carboxymethyl chitosan grafted poly(this compound)200 ppm95.3%
Benzotriazole0.00182.2%
1-phenyl-2-thiourea0.00593.33%

Note: Data for this compound is presented for its grafted copolymer form due to the limited availability of public data on the standalone molecule.

Experimental Protocols

The data presented in this guide is derived from standard electrochemical testing methods. Below are detailed protocols for the key experiments used to evaluate the performance of these corrosion inhibitors.

Potentiodynamic Polarization (PDP) Measurements

This technique is employed to determine the corrosion current density (i_corr) and the inhibition efficiency.

  • Electrode Preparation: Mild steel coupons are mechanically polished with a series of silicon carbide papers of decreasing grit size, rinsed with distilled water and acetone, and then dried.

  • Electrochemical Cell: A three-electrode cell is used, with the mild steel coupon as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Test Solution: 1M HCl solution, both with and without the inhibitor at various concentrations.

  • Procedure:

    • The working electrode is immersed in the test solution for a stabilization period (typically 30-60 minutes) to allow the open-circuit potential (OCP) to reach a steady state.

    • A potentiodynamic scan is then performed by polarizing the electrode from a potential of -250 mV to +250 mV with respect to the OCP.

    • The scan rate is typically maintained at 1 mV/s.

    • The corrosion current density (i_corr) is determined by extrapolating the Tafel plots of the anodic and cathodic curves.

    • The inhibition efficiency (η%) is calculated using the formula: η% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] * 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is used to investigate the formation of the protective film and the charge transfer resistance at the metal-solution interface.

  • Experimental Setup: The same three-electrode cell setup as in the PDP measurements is used.

  • Procedure:

    • The working electrode is immersed in the test solution until a stable OCP is achieved.

    • An AC voltage signal with a small amplitude (typically 10 mV) is applied at the OCP over a frequency range from 100 kHz to 10 mHz.

    • The impedance data is plotted in Nyquist and Bode plots.

    • The charge transfer resistance (R_ct) is determined by fitting the impedance data to an appropriate equivalent electrical circuit.

    • The inhibition efficiency (η%) is calculated using the formula: η% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] * 100

Visualizing the Mechanism and Workflow

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface cluster_film Protective Film Formation H+ H+ Fe Fe (Iron) H+->Fe Corrosion Attack Cl- Cl⁻ Cl-->Fe Pitting Corrosion MVI This compound MVI->Fe Adsorption (N atoms & π-electrons interact with Fe d-orbitals) ProtectiveLayer Adsorbed Inhibitor Layer ProtectiveLayer->H+ Blocks Attack ProtectiveLayer->Cl- Blocks Attack

Caption: Adsorption mechanism of this compound on a mild steel surface.

G start Start prep Prepare Mild Steel Coupons (Polishing, Cleaning) start->prep solution_prep Prepare Test Solutions (Blank & Inhibitor Concentrations) prep->solution_prep cell_setup Assemble Three-Electrode Electrochemical Cell solution_prep->cell_setup ocp Stabilize at Open Circuit Potential (OCP) cell_setup->ocp electrochemical_tests Perform Electrochemical Tests ocp->electrochemical_tests pdp Potentiodynamic Polarization (PDP) electrochemical_tests->pdp Tafel Plots eis Electrochemical Impedance Spectroscopy (EIS) electrochemical_tests->eis Nyquist/Bode Plots data_analysis Data Analysis pdp->data_analysis eis->data_analysis calc_eff Calculate Inhibition Efficiency (η%) data_analysis->calc_eff end End calc_eff->end

Caption: Experimental workflow for evaluating a corrosion inhibitor.

Comparative Thermal Stability of Poly(vinylimidazole) Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is crucial for a wide range of applications, from developing robust drug delivery systems to designing stable biomaterials. This guide provides a comparative analysis of the thermal stability of poly(vinylimidazole) (PVIm) isomers, focusing on the available experimental data.

Poly(vinylimidazole)s are a class of polymers that have garnered significant interest due to the versatile chemical nature of the imidazole ring. The position of the vinyl group on the imidazole ring gives rise to three distinct isomers: poly(1-vinylimidazole) (P1VIm), poly(2-vinylimidazole) (P2VIm), and poly(4-vinylimidazole) (P4VIm). These structural differences are expected to influence their physicochemical properties, including thermal stability.

This guide summarizes the existing quantitative data on the thermal degradation of these isomers, primarily obtained through thermogravimetric analysis (TGA). It also provides detailed experimental protocols for the cited analyses to aid in the replication and further investigation of these materials.

Quantitative Analysis of Thermal Stability

Thermogravimetric analysis (TGA) is a cornerstone technique for assessing the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The key parameters derived from TGA are the onset temperature of decomposition (T_onset_), the temperature of maximum decomposition rate (T_max_), and the overall decomposition temperature range.

While extensive data is available for poly(1-vinylimidazole), there is a notable lack of directly comparable TGA data for the homopolymers of poly(2-vinylimidazole) and poly(4-vinylimidazole) in the reviewed scientific literature. The following table summarizes the available quantitative data for poly(1-vinylimidazole).

Polymer IsomerOnset of Main Decomposition (°C)Temperature of Maximum Decomposition (°C)Decomposition Range (°C)Primary Decomposition Products
Poly(1-vinylimidazole)~340-400[1]~455[1]340-500[1][2]1H-imidazole, 1-vinylimidazole[1]
Poly(2-vinylimidazole)Data not availableData not availableData not availableData not available
Poly(4-vinylimidazole)Data not availableData not availableData not availableData not available

Note: The absence of data for poly(2-vinylimidazole) and poly(4-vinylimidazole) highlights a significant gap in the current understanding of these materials and presents an opportunity for future research.

Experimental Protocols

The following section details the typical experimental methodologies employed for the thermogravimetric analysis of poly(vinylimidazole)s, as synthesized from the available literature for poly(1-vinylimidazole).

Synthesis of Poly(1-vinylimidazole)

A typical synthesis of poly(1-vinylimidazole) is carried out via free radical polymerization.[1]

  • Monomer and Initiator Preparation: 1-Vinylimidazole is purified by vacuum distillation. The initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), is recrystallized from a suitable solvent like methanol.

  • Polymerization: The purified 1-vinylimidazole and AIBN are dissolved in a solvent such as benzene or dimethylformamide (DMF) in a reaction vessel.

  • Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Reaction: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at a temperature of around 60-70 °C for a specified period (e.g., 24-48 hours).

  • Purification: The resulting polymer is precipitated in a non-solvent (e.g., diethyl ether or acetone), filtered, and dried under vacuum to a constant weight.

Thermogravimetric Analysis (TGA)

The thermal stability of the synthesized polymer is evaluated using a thermogravimetric analyzer.

  • Sample Preparation: A small amount of the dried polymer (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Instrumentation: A thermogravimetric analyzer is used, often coupled with a mass spectrometer (TGA-MS) to identify the evolved gaseous products during decomposition.

  • Experimental Conditions:

    • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a specified flow rate (e.g., 20-50 mL/min).

    • Heating Rate: The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min.

    • Temperature Range: The analysis is performed over a wide temperature range, for instance, from room temperature to 800 °C, to ensure complete decomposition is observed.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The first derivative of this curve (DTG curve) is used to determine the temperature of the maximum rate of weight loss (T_max_).

Structural Isomers and Data Availability

The following diagram illustrates the chemical structures of the three poly(vinylimidazole) isomers and indicates the current availability of detailed thermal stability data.

G cluster_isomers Poly(vinylimidazole) Isomers cluster_data Thermal Stability Data (TGA) P1VIm Poly(1-vinylimidazole) Data_P1VIm Detailed Data Available P1VIm->Data_P1VIm P2VIm Poly(2-vinylimidazole) Data_P2VIm Data Not Available P2VIm->Data_P2VIm P4VIm Poly(4-vinylimidazole) Data_P4VIm Data Not Available P4VIm->Data_P4VIm

Poly(vinylimidazole) isomers and data availability.

Concluding Remarks

The thermal stability of poly(1-vinylimidazole) has been well-characterized, with decomposition initiating around 340 °C and peaking at approximately 455 °C under an inert atmosphere. The primary decomposition pathway involves the scission of the polymer backbone and the release of imidazole and vinylimidazole moieties.

Crucially, this guide highlights a significant knowledge gap regarding the thermal properties of poly(2-vinylimidazole) and poly(4-vinylimidazole) homopolymers. The absence of comparative data prevents a complete understanding of how the vinyl group's position on the imidazole ring influences the thermal stability of the resulting polymer. This presents a clear and valuable area for future research. A systematic study comparing the thermal degradation of all three isomers under identical experimental conditions would be highly beneficial for the materials science and drug development communities, enabling a more informed selection of polymers for specific high-temperature applications.

References

A Comparative Guide to the Biocompatibility of 2-Methyl-1-vinylimidazole-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the biocompatibility of 2-Methyl-1-vinylimidazole-based polymers, comparing their performance with established biocompatible polymers such as Polyethylene Glycol (PEG), Chitosan, and Polylactic Acid (PLA). Due to the limited direct experimental data on poly(this compound), this guide leverages data from the closely related poly(1-vinylimidazole) and other imidazolium-based polymers to provide a thorough comparative analysis. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate biomaterials for drug delivery and other biomedical applications.

Executive Summary

The selection of a polymer for biomedical applications is critically dependent on its biocompatibility. While this compound-based polymers offer potential advantages due to their unique chemical properties, their biocompatibility profile requires careful consideration. This guide presents available data on their cytotoxicity and hemocompatibility in comparison to well-characterized biocompatible polymers.

Key Findings:

  • Poly(vinylimidazole) (PVIm) , a close structural analog of poly(this compound), is generally considered biocompatible and biodegradable.[1][2]

  • Imidazolium-based polymers , a class to which poly(this compound) belongs, can exhibit cytotoxicity that is dependent on the molecular structure, particularly the length of alkyl chains.[3][4][5]

  • Polyethylene Glycol (PEG) demonstrates excellent biocompatibility with high cell viability, although cytotoxicity can be influenced by molecular weight and concentration.[6][7][8]

  • Chitosan generally exhibits good biocompatibility; however, its hemolytic activity can be significant under acidic conditions but is greatly reduced when neutralized.[9][10][11]

  • Polylactic Acid (PLA) is a widely used biodegradable polymer with good biocompatibility, though it can sometimes elicit a foreign body response and localized inflammation in vivo.[12][13][14][15]

Data Presentation: Comparative Biocompatibility of Polymers

The following tables summarize quantitative data from various studies to facilitate a direct comparison of the biocompatibility profiles of the selected polymers.

Table 1: In Vitro Cytotoxicity Data (MTT Assay)

PolymerCell LineConcentrationCell Viability (%)Reference
Polyethylene Glycol (PEG) Caco-230% (w/v) PEG 40042 ± 2[6][7]
Caco-230% (w/v) PEG 400080 ± 4[6][7]
HeLa10 mg/mL TEG (low MW PEG)~80[8]
L92910 mg/mL TEG (low MW PEG)~60[8]
Chitosan RAW 264.7> 2,500 µg/mL (Nanoparticles)Significant decrease[16]
Polylactic Acid (PLA) Mesenchymal Stromal CellsN/A (Scaffold)Good viability[17][18]
Poly(N-vinylpyrrolidone) (PVP) HMEC-1< 0.066 mg/mLNo effect on growth[19]
Peripheral Blood Mononuclear Cells0.4 µmol/dm³ (Ag/PVP nanocomposite)Slight cytotoxic effects[20]

Table 2: Hemocompatibility Data (Hemolysis Assay)

PolymerTest ConditionHemolysis (%)Reference
Chitosan Nanoparticles (acidic)186.20 - 223.12[9][10][11]
Nanoparticles (neutralized)2.56 - 72.54[9][10][11]
NanoparticlesNot causing hemolysis[22]
Films0.034 - 0.256[23]
Imidazolium-based Ionic Liquids Varies with alkyl chain lengthHC50 values determined[24]

Note: The hemolytic activity of this compound-based polymers has not been extensively reported. However, studies on other imidazolium-based ionic liquids indicate that their interaction with red blood cells is influenced by their chemical structure.[24] Materials with hemolysis values below 5% are generally considered hemocompatible.[23]

Table 3: In Vivo Biocompatibility Observations

PolymerAnimal ModelObservationReference
Polylactic Acid (PLA) RatForeign body reactions and bone resorption observed over 12 months.[12]
RatMild to moderate inflammatory response that resolved within 8 weeks.[13]
RabbitImplants with larger granules induced a milder inflammatory response.[15]
HamsterChronic granulomatous inflammatory response that decreased over 90 days.[25]
Poly(N-vinylpyrrolidinone) RabbitExcellent biocompatibility in the eye.[26]

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below to ensure reproducibility and aid in the design of future studies.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test polymer. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the absorbance of the untreated control cells.

Hemolysis Assay

The hemolysis assay evaluates the compatibility of a material with red blood cells (RBCs) by measuring the amount of hemoglobin released.

Materials:

  • Fresh whole blood with anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS)

  • Deionized water (positive control)

  • Test polymer solutions/materials

  • Centrifuge

  • Spectrophotometer

Protocol:

  • RBC Preparation: Centrifuge fresh whole blood to separate the plasma. Wash the RBCs three to four times with PBS until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Incubation: Add the test polymer solutions or materials to tubes. Add the 2% RBC suspension to each tube. Use deionized water as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).

  • Incubation: Incubate the tubes at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations

Experimental Workflow Diagrams

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_polymers Add Polymer Solutions to Cells seed_cells->add_polymers prepare_polymers Prepare Polymer Solutions prepare_polymers->add_polymers incubate_24h Incubate for 24-72h add_polymers->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis collect_blood Collect Whole Blood wash_rbcs Wash Red Blood Cells collect_blood->wash_rbcs prepare_suspension Prepare 2% RBC Suspension wash_rbcs->prepare_suspension add_polymer Add Polymer to RBC Suspension prepare_suspension->add_polymer incubate_37c Incubate at 37°C add_polymer->incubate_37c centrifuge Centrifuge incubate_37c->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant read_absorbance Read Absorbance at 540nm collect_supernatant->read_absorbance calculate_hemolysis Calculate % Hemolysis read_absorbance->calculate_hemolysis Biocompatibility_Factors cluster_properties Physicochemical Properties cluster_assays Biocompatibility Assays polymer Polymer Properties mw Molecular Weight polymer->mw charge Surface Charge polymer->charge hydrophilicity Hydrophilicity polymer->hydrophilicity degradation Degradation Products polymer->degradation biocompatibility Overall Biocompatibility cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) mw->cytotoxicity hemocompatibility Hemocompatibility (e.g., Hemolysis) charge->hemocompatibility hydrophilicity->cytotoxicity in_vivo In Vivo Response (e.g., Inflammation) degradation->in_vivo cytotoxicity->biocompatibility hemocompatibility->biocompatibility in_vivo->biocompatibility

References

Safety Operating Guide

Safe Disposal of 2-Methyl-1-vinylimidazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methyl-1-vinylimidazole.

Immediate Safety Precautions:

This compound is a combustible liquid that can cause severe skin burns and eye damage. It is crucial to handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and face protection.[1] Avoid breathing dusts or mists.[1]

Spill & Leak Response

In the event of a spill, immediate and appropriate action is critical to prevent injury and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Immediately evacuate all non-essential personnel from the spill area.

  • Eliminate all ignition sources, as this compound is a combustible liquid.[1]

  • Ensure the area is well-ventilated.

Step 2: Contain the Spill

  • For small spills, absorb the material with a dry, inert absorbent such as sand or vermiculite.

  • For larger spills, create a bund or dike to contain the liquid and prevent it from entering drains.[1]

Step 3: Cleanup and Collection

  • Carefully collect the absorbed material into a covered, labeled container.

  • Use spark-proof tools and explosion-proof equipment during cleanup.[1]

Step 4: Decontaminate the Area

  • Wash the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Collect all contaminated materials, including cleaning supplies, in a designated hazardous waste container.

Step 5: Personal Decontamination

  • If skin or eye contact occurs, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Remove and launder contaminated clothing before reuse.

Disposal Procedures

Proper disposal of this compound and its contaminated waste is crucial to comply with regulations and protect the environment.

Primary Disposal Method:

  • The recommended disposal method for this compound is to send it to an approved waste disposal plant.[1][2] This may involve chemical incineration with an afterburner and scrubber system.[1]

Disposal of Contaminated Materials:

  • All materials contaminated with this compound, including absorbents, cleaning supplies, and empty containers, must be treated as hazardous waste.

  • These materials should be placed in sealed, properly labeled containers for disposal by a licensed hazardous waste management company.

Regulatory Compliance:

  • Always consult and adhere to all federal, state, and local environmental regulations regarding the disposal of this chemical.[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueReference
Chemical Formula C₆H₈N₂[1]
Molecular Weight 108.14 g/mol
Appearance Colorless to Pale yellow clear liquid[1]
Boiling Point 94 °C at 2.3 kPa[1]
Purity >97.0% (GC)[1]
CAS Number 2851-95-8[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_spill Spill Event cluster_disposal_pathway Disposal Pathway spill Spill or Leak Occurs evacuate Evacuate & Secure Area spill->evacuate contain Contain Spill evacuate->contain cleanup Clean Up with Inert Absorbent contain->cleanup decontaminate_area Decontaminate Spill Area cleanup->decontaminate_area collect_waste Collect in Labeled, Sealed Hazardous Waste Container decontaminate_area->collect_waste unused_chemical Unused/Expired Chemical unused_chemical->collect_waste contaminated_materials Contaminated Materials (PPE, Absorbents, etc.) contaminated_materials->collect_waste approved_facility Dispose of at an Approved Waste Disposal Plant collect_waste->approved_facility incineration Chemical Incineration (with afterburner and scrubber) approved_facility->incineration

References

Essential Safety and Operational Guide for 2-Methyl-1-vinylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 2-Methyl-1-vinylimidazole, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Identification and Risk Assessment

This compound is a hazardous chemical that requires careful handling to prevent adverse health effects. It is crucial to be aware of its potential dangers before commencing any work.

Summary of Hazards:

  • Corrosive: Causes severe burns to the skin and eyes upon contact.[1][2][3][4] Liquid or spray mist can cause tissue damage, particularly to the mucous membranes of the eyes, mouth, and respiratory tract.[1]

  • Toxic: Harmful if swallowed.[1][3] May cause severe and permanent damage to the digestive tract.[1]

  • Irritant: Inhalation of spray mist can lead to severe irritation of the respiratory tract, characterized by coughing, choking, or shortness of breath.[1]

  • Long-term Exposure: Repeated or prolonged exposure can lead to target organ damage, chronic eye and skin irritation, and respiratory tract infections.[1]

Toxicity Data Value Species
Acute Oral Toxicity (LD50)1130 mg/kgRat
Acute Dermal Toxicity (LD50)400 - 600 mg/kgRabbit

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound.

Body Part Required PPE Specification/Standard
Eyes/Face Chemical splash goggles and a face shield.[1][5]Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
Skin/Body A full chemical-resistant suit, boots, and gloves.[1][7] Disposable clothing is often preferred due to the difficulty of decontamination.[5]Wear appropriate protective gloves and clothing to prevent skin exposure.[6]
Respiratory A NIOSH/MSHA approved vapor respirator is required, especially in cases of insufficient ventilation.[1][6] For higher concentrations, a supplied-air respirator (SAR) may be necessary.[5]Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[6]

Handling and Storage Procedures

Proper handling and storage are critical to minimize the risk of exposure and accidents.

Step-by-Step Handling Protocol:

  • Preparation: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][6]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations of vapors low.[1][3]

  • Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • Dispensing: When dispensing, avoid splashing and the creation of mists. Ground all equipment containing the material to prevent static discharge.[1]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly. Contaminated clothing should be removed immediately and washed before reuse.[8]

Storage:

  • Store in a cool, dry, and well-ventilated area between 2 and 8°C.[1][6]

  • Keep containers tightly closed and away from heat, sparks, and open flames.[1][6]

  • Store away from incompatible materials such as oxidizing agents and acids.[1][6]

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[1][6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[6]
Ingestion Do NOT induce vomiting.[1][3] If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.[1][6]

Spill Response:

  • Evacuate the area and remove all sources of ignition.[6]

  • Ventilate the area of the spill.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material.[6][9]

  • Collect the absorbed material into a suitable, closed container for disposal.[6][10]

Disposal Plan

All waste materials must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[11]

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in clearly labeled, sealed containers.

  • Container Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[6][8] Do not dispose of it down the drain.[9][10]

Operational Workflow

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol prep1 Verify Eyewash & Safety Shower Access prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Dispense Chemical Carefully prep3->handle1 handle2 Perform Experimental Work handle1->handle2 handle3 Wash Hands & Exposed Skin After Use handle2->handle3 emergency In Case of Spill or Exposure, Follow Emergency Procedures handle2->emergency disp1 Collect Waste in Labeled Containers handle3->disp1 disp2 Store Waste in Designated Area disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.